3-Bromo-2-hydroxy-5-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-2-hydroxy-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGDQQPHOPNJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501806 | |
| Record name | 3-Bromo-2-hydroxy-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17746-75-7 | |
| Record name | 3-Bromo-2-hydroxy-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-hydroxy-5-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-2-hydroxy-5-methylbenzoic Acid (CAS No. 17746-75-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-2-hydroxy-5-methylbenzoic acid, a substituted salicylic acid derivative of increasing interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, synthesis, spectral analysis, and potential applications, offering insights grounded in established scientific principles.
Core Compound Identification and Properties
Chemical Identity:
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 17746-75-7 | [1][2][3] |
| Molecular Formula | C₈H₇BrO₃ | [1][4] |
| Molecular Weight | 231.04 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | bromo-p-cresotic acid | [1] |
| InChI Key | POGDQQPHOPNJFP-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC(=C(C(=C1)Br)O)C(=O)O | [1] |
Physicochemical Properties:
| Property | Value | Source |
| Physical Form | Solid | |
| pKa (Predicted) | 2.65 ± 0.14 | [1] |
| LogP (Predicted) | 2.16132 | [4] |
| Topological Polar Surface Area | 57.53 Ų | [4] |
| Hydrogen Bond Donors | 2 | [1][4] |
| Hydrogen Bond Acceptors | 3 | [1][4] |
| Rotatable Bonds | 1 | [4] |
A foundational understanding of these properties is critical for predicting the compound's behavior in various solvent systems, its potential for membrane permeability, and its likely intermolecular interactions—all key considerations in drug design and synthesis. The predicted pKa, for instance, suggests that the carboxylic acid moiety will be deprotonated at physiological pH, a factor that significantly influences its solubility and interaction with biological targets.
Synthesis and Chemical Reactivity
A plausible synthetic approach is outlined below. This protocol is a representative example based on known transformations of similar substrates.
Hypothetical Synthesis Workflow:
Caption: A plausible two-step synthesis of this compound.
Experimental Protocol (Hypothetical):
Step 1: Bromination of 4-methylphenol (p-cresol)
-
To a solution of 4-methylphenol in a suitable solvent (e.g., acetic acid), add a brominating agent (e.g., N-bromosuccinimide or liquid bromine) dropwise at a controlled temperature.
-
The regioselectivity of bromination is directed by the hydroxyl group, favoring the ortho and para positions. Separation of the desired 2-bromo-4-methylphenol isomer would be necessary.
Step 2: Formylation (Reimer-Tiemann Reaction)
-
The resulting 2-bromo-4-methylphenol would then undergo a formylation reaction, such as the Reimer-Tiemann reaction, to introduce a formyl group ortho to the hydroxyl group.[5]
-
This involves reacting the phenol with chloroform in the presence of a strong base like sodium hydroxide.
Step 3: Oxidation
-
The intermediate, 3-bromo-2-hydroxy-5-methylbenzaldehyde, is then oxidized to the corresponding carboxylic acid.
-
This can be achieved using a variety of oxidizing agents, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid).
-
Purification of the final product would likely involve recrystallization or column chromatography.
The reactivity of this compound is primarily dictated by its three functional groups: the carboxylic acid, the hydroxyl group, and the bromine atom. The carboxylic acid can undergo esterification and amidation. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding, influencing its physical properties and biological interactions. The bromine atom can be a site for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings, making it a versatile building block for more complex molecules.[6]
Spectroscopic and Analytical Data
While a comprehensive set of spectral data from a single, peer-reviewed source is not available, data from chemical suppliers and databases provide a general profile. For definitive structural confirmation, researchers should perform their own analytical characterization.
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons would appear as doublets or singlets in the aromatic region, with coupling constants indicative of their substitution pattern. The methyl protons would appear as a singlet in the aliphatic region. The acidic protons would likely be broad singlets and their chemical shifts could be concentration-dependent.
-
¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be significantly downfield. The chemical shifts of the aromatic carbons would be influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing bromine and carboxylic acid groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, another O-H stretch for the phenolic hydroxyl group, and a strong C=O stretching absorption for the carbonyl group. C-H stretches for the aromatic ring and the methyl group, as well as C-Br stretching, would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (231.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.
Applications in Research and Drug Development
Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as scaffolds for a wide range of therapeutic agents.[7] The introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the bromine atom can act as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships.
While specific biological activities for this compound are not extensively documented in the public domain, its structural similarity to other bioactive benzoic acid derivatives suggests potential for various applications. For instance, hydroxybenzoic acids are known to possess antimicrobial, anti-inflammatory, and antioxidant properties.[8][9]
Potential Roles in Drug Discovery:
-
Building Block for Novel Compounds: Its trifunctional nature makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic value.[7] The bromine atom, in particular, can be utilized in cross-coupling reactions to introduce diverse substituents.
-
Fragment-Based Drug Design: As a small, functionalized molecule, it could be used in fragment-based screening to identify initial hits against various biological targets.
-
Scaffold for Bioactive Molecules: The salicylic acid core is a well-established pharmacophore. Modifications at the 3, and 5 positions can be systematically explored to develop analogs with improved potency, selectivity, and pharmacokinetic properties.
The workflow for utilizing such a compound in a drug discovery program is illustrated below.
Drug Discovery Workflow:
Caption: A typical workflow for utilizing a building block in drug discovery.
Safety and Handling
Hazard Identification:
According to supplier safety data, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.[4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier before handling this compound.
Conclusion
This compound is a valuable chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined structure and multiple functional groups make it a versatile building block for creating novel molecules with diverse biological activities. While detailed, peer-reviewed literature on its specific synthesis and applications is currently limited, its structural relationship to other known bioactive compounds suggests a promising future for its use in the development of new therapeutic agents. As with any chemical, proper safety precautions must be observed during its handling and use.
References
Sources
- 1. Page loading... [guidechem.com]
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- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CymitQuimica [cymitquimica.com]
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- 8. Bot Verification [rasayanjournal.co.in]
- 9. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
3-Bromo-2-hydroxy-5-methylbenzoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-hydroxy-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical, chemical, and safety properties of this compound. Designed for the laboratory professional, the following sections detail the compound's identity, key physicochemical data, spectroscopic characteristics, and essential safety protocols, offering a synthesized resource for its application in research and development.
Section 1: Chemical Identity and Structure
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a hydroxyl group ortho to the carboxylic acid and a bromine atom meta to it, makes it a valuable intermediate in organic synthesis. The presence of these functional groups dictates its chemical reactivity and physical properties.
Key Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 17746-75-7[1]
-
Molecular Formula: C₈H₇BrO₃
-
Molecular Weight: 231.04 g/mol
-
InChI Key: POGDQQPHOPNJFP-UHFFFAOYSA-N
-
Canonical SMILES: CC1=CC(Br)=C(C(=C1)C(=O)O)O
Caption: 2D representation of this compound.
Section 2: Physicochemical Properties
The physical properties of this compound are largely governed by strong intermolecular forces, specifically hydrogen bonding from the carboxylic acid and hydroxyl groups, as well as the overall molecular weight influenced by the bromine atom. The compound presents as a solid at room temperature.
| Property | Value | Source |
| Physical Form | Solid | |
| Molecular Weight | 231.04 g/mol | |
| Melting Point | Data not available; related isomers melt in the range of 152-234°C.[2] | - |
| Boiling Point | Data not available; expected to be high and likely decompose before boiling at atmospheric pressure. | - |
| Flash Point | Not applicable | |
| Solubility | Expected to have limited solubility in water but be soluble in organic solvents like ethanol, acetone, and diethyl ether.[3] | - |
Discussion of Properties:
-
Solubility: The carboxyl and hydroxyl groups can engage in hydrogen bonding with protic solvents. However, the bulky, nonpolar brominated aromatic ring reduces its solubility in water. It is expected to be readily soluble in polar organic solvents.[3]
Section 3: Spectroscopic Profile
While Sigma-Aldrich notes that specific analytical data is not collected for this compound as part of its CPR collection, a theoretical spectroscopic profile can be predicted based on its structure. This is crucial for identity confirmation in a research setting.
-
¹H NMR: The spectrum should display distinct signals: a singlet for the methyl (CH₃) protons, two aromatic protons showing coupling, and two broad singlets for the acidic (COOH) and phenolic (OH) protons which may exchange with D₂O.
-
¹³C NMR: Approximately eight distinct carbon signals are expected: one for the methyl group, one for the carboxyl carbon, and six for the aromatic ring carbons, each with a unique chemical shift due to the varied electronic environments created by the substituents.
-
IR Spectroscopy: Key vibrational bands would confirm the functional groups: a broad absorption for the O-H stretch of the carboxylic acid (superimposed with the phenolic O-H) from ~2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and various C=C aromatic ring stretches from ~1450-1600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the definitive signature of a molecule containing one bromine atom.
Section 4: Safety, Handling, and Storage
This compound is classified as acutely toxic and requires careful handling to minimize exposure.
GHS Hazard Classification:
-
Pictogram: GHS06 (Skull and crossbones)
-
Signal Word: Danger
-
Hazard Statements:
-
H301: Toxic if swallowed.[4]
-
-
Precautionary Statements:
Handling and Storage Protocol:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear impervious gloves, chemical safety goggles, and a lab coat. For weighing or generating dust, an appropriate dust mask is recommended.[4][5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The substance should be kept locked up or in an area accessible only to qualified personnel.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Caption: Standard laboratory workflow for safely handling toxic solids.
Section 5: Synthesis and Reactivity Insights
While detailed synthesis procedures for this specific isomer are not prevalent in the provided search results, a plausible synthetic route can be inferred from standard aromatic substitution reactions. A likely pathway involves the bromination of 2-hydroxy-5-methylbenzoic acid. The directing effects of the hydroxyl (-OH) and carboxyl (-COOH) groups would guide the bromine to the desired position. The activating, ortho-, para-directing hydroxyl group would dominate over the deactivating, meta-directing carboxyl group, facilitating bromination at the position ortho to the hydroxyl group.
Caption: A potential electrophilic bromination route to the target compound.
References
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3-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 3433127. (n.d.). PubChem. Retrieved from [Link]
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Benzoic acid, 5-bromo-2-hydroxy-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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5-Bromo-2-hydroxy-3-methylbenzoic acid | C8H7BrO3 | CID 2764345. (n.d.). PubChem. Retrieved from [Link]
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3-Bromo-2-hydroxy-6-methylbenzoic acid | C8H7BrO3 | CID 2752995. (n.d.). PubChem. Retrieved from [Link]
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3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid | C7H4BrNO5 | CID 3383097. (n.d.). PubChem. Retrieved from [Link]
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3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927. (n.d.). PubChem. Retrieved from [Link]
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Benzoic acid, 3-bromo-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
- Method for producing 3-bromomethylbenzoic acids. (2003). Google Patents.
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pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.). Retrieved from [Link]
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Aldehydes, Ketones, and Carboxylic Acids. (n.d.). Scribd. Retrieved from [Link]
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3-Bromobenzoic acid | C7H5BrO2 | CID 11456. (n.d.). PubChem. Retrieved from [Link]
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3-Bromo-benzoic acid - 1H NMR Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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Benzoic acid, 3-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-methylbenzoic Acid
This guide provides a comprehensive technical overview of 3-Bromo-2-hydroxy-5-methylbenzoic acid, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, spectral characterization, and safe handling.
Core Molecular Attributes and Physicochemical Properties
This compound, a substituted salicylic acid derivative, possesses a unique combination of functional groups that make it a valuable building block in organic synthesis. The presence of a carboxylic acid, a hydroxyl group, a methyl group, and a bromine atom on the benzene ring imparts specific reactivity and physical properties to the molecule.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₃ | [ChemScene, Sigma-Aldrich][1][2] |
| Molecular Weight | 231.04 g/mol | [ChemScene, Sigma-Aldrich][1][2] |
| CAS Number | 17746-75-7 | [CymitQuimica][3] |
| Appearance | Solid | [Sigma-Aldrich][2] |
| Canonical SMILES | CC1=CC(=C(C(=C1)Br)O)C(=O)O | [Sigma-Aldrich][2] |
| InChI Key | POGDQQPHOPNJFP-UHFFFAOYSA-N | [Sigma-Aldrich][2] |
The strategic placement of the bromo, hydroxyl, and carboxyl groups influences the molecule's electronic and steric characteristics, which are pivotal for its role in the synthesis of complex organic molecules, including pharmaceutical agents.[4]
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves the electrophilic aromatic substitution of a suitable precursor. A logical and commonly employed route is the direct bromination of 2-hydroxy-5-methylbenzoic acid.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 2-hydroxy-5-methylbenzoic acid in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a magnetic stirrer. The acetic acid serves as a polar protic solvent that can solubilize the starting material and the bromine.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring. The hydroxyl and carboxyl groups are ortho-, para-directing activators. However, the position between these two groups is sterically hindered. The methyl group is also an ortho-, para-directing activator. The bromine atom will, therefore, preferentially substitute at the position ortho to the strongly activating hydroxyl group and meta to the deactivating (but ortho, para-directing) carboxyl group.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water to remove any remaining acid and unreacted bromine, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: It is a good solvent for both the substrate and bromine and is relatively unreactive under these conditions.
-
Low-Temperature Reaction: The bromination is an exothermic reaction. Performing the reaction at low temperatures helps to control the reaction rate and minimize the formation of polybrominated byproducts.
-
Slow Addition of Bromine: This also helps to control the reaction and prevent a rapid exotherm and potential side reactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
¹H NMR:
-
A singlet for the methyl protons (-CH₃) around 2.2-2.4 ppm.
-
Two singlets or two doublets in the aromatic region (around 7.0-8.0 ppm) for the two aromatic protons.
-
A broad singlet for the acidic proton (-COOH) typically above 10 ppm.
-
A singlet for the phenolic proton (-OH).
-
-
¹³C NMR:
-
A signal for the methyl carbon (-CH₃) around 20 ppm.
-
Multiple signals in the aromatic region (110-160 ppm), including carbons attached to bromine, hydroxyl, and carboxyl groups.
-
A signal for the carboxylic acid carbon (-COOH) around 170 ppm.
-
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
O-H stretch (hydroxyl): A broad band around 3300-2500 cm⁻¹, which will overlap with the carboxylic acid O-H stretch.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1680 cm⁻¹.
-
C-Br stretch: A peak in the fingerprint region, typically around 600-500 cm⁻¹.
-
Aromatic C=C stretches: Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted):
The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[5]
Applications in Drug Discovery and Development
Substituted salicylic acids and their derivatives are important pharmacophores in medicinal chemistry.[6] Halogenated benzoic acid derivatives, in particular, serve as versatile intermediates in the synthesis of a wide range of biologically active molecules.[4]
Role as a Pharmaceutical Intermediate:
This compound is a valuable building block for the synthesis of more complex molecules, including kinase inhibitors. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of various aryl or heteroaryl moieties. The carboxylic acid and hydroxyl groups can be further functionalized or can participate in hydrogen bonding interactions with biological targets.
While specific examples for this compound are not extensively documented in publicly available literature, its structural analogue, 3-Bromo-5-methylbenzoic acid, is a known intermediate in the synthesis of quinoline amide derivatives that act as VEGFR-2 inhibitors for anti-cancer therapies.[7] This suggests a high potential for this compound in similar applications.
Potential in Kinase Inhibitor Synthesis:
The core structure of this molecule is suitable for elaboration into scaffolds known to inhibit protein kinases, which are crucial targets in oncology. The strategic positioning of its functional groups allows for the design of molecules that can fit into the ATP-binding pocket of kinases and form key interactions.
Caption: Potential synthetic utility in kinase inhibitor development.
Safety, Handling, and Storage
As with any brominated aromatic compound, proper safety precautions must be observed when handling this compound.
Hazard Identification and Personal Protective Equipment (PPE):
-
Hazards: Based on data for similar compounds, it may be harmful if swallowed, and can cause skin and eye irritation.[8]
-
PPE: It is essential to use appropriate personal protective equipment, including:
-
Chemical-resistant gloves.
-
Safety goggles or a face shield.
-
A lab coat.
-
Work in a well-ventilated area or a fume hood to avoid inhalation of any dust.[9]
-
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a chemical intermediate with significant potential, particularly in the field of medicinal chemistry and drug development. Its unique substitution pattern provides a versatile platform for the synthesis of complex, biologically active molecules. While detailed experimental data for this specific compound is not widely published, its structural similarity to other valuable intermediates suggests a promising role in the development of novel therapeutics, such as kinase inhibitors. Further research into the reactivity and applications of this compound is warranted.
References
- Muthu, S., & Isac Paulraj, E. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research, 3(5), 323-339.
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
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Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-3-bromo-4-hydroxy-5-methylbenzoic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-methylbenzoic Acid: A Versatile Chemical Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]
- Ciesla, L., & Salachna, P. (2020). Functional Analogues of Salicylic Acid and Their Use in Crop Protection. International Journal of Molecular Sciences, 21(23), 9119.
- Barattucci, A., Bonaccorsi, P., et al. (2021). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry – A European Journal, 27(61), 15077-15082.
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Archean Chemical Industries Limited. (2022, January 14). SAFETY DATA SHEET - BROMINE. Retrieved from [Link]
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Yashoda Healthcare. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]
- Freire, V. N., et al. (2010). Structure and reaction of salicylic acid to form hydroxylated derivatives. Journal of Molecular Structure: THEOCHEM, 942(1-3), 85-92.
- Kuneš, J., et al. (2015). Novel Derivatives of Nitro-Substituted Salicylic Acids: Synthesis, Antimicrobial Activity and Cytotoxicity. Bioorganic & Medicinal Chemistry, 23(24), 7569-7578.
- Rosheen, Sharma, S., & Utreja, D. (2022). Salicylic Acid: Synthetic Strategies and Their Biological Activities. Current Organic Synthesis, 19(6), 616-633.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 3-bromo-. Retrieved from [Link]
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SpectraBase. (n.d.). 3-{3-[3-(3-Bromo-5-methylsalicyl)-5-methylsalicyl]-5-methylsalicyl}-2-hydroxy-5-methylbenzyl alcohol - Optional[FTIR] - Spectrum. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 3-Bromo-2-hydroxy-5-methylbenzoic acid
Executive Summary
Theoretical Framework: A Predictive Analysis
Understanding the molecular structure of 3-Bromo-2-hydroxy-5-methylbenzoic acid is paramount to predicting its solubility behavior. The fundamental principle of "like dissolves like" provides a strong starting point for this analysis.[1][2]
Molecular Structure and Functional Group Analysis
The molecule is a substituted benzoic acid, featuring three key functional groups attached to the aromatic ring: a carboxylic acid (-COOH), a hydroxyl group (-OH), and a bromine atom (-Br), in addition to a methyl group (-CH₃).
-
Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence strongly suggests solubility in polar protic solvents and basic aqueous solutions.[3]
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is also polar and can participate in hydrogen bonding, further enhancing solubility in polar solvents like water and alcohols.[4]
-
Bromine Atom (-Br): As an electron-withdrawing halogen, bromine increases the overall molecular weight and introduces a degree of lipophilicity. Its effect on acidity is complex; while it is electron-withdrawing, its position relative to the carboxylic acid dictates its inductive and resonance effects.[5][6]
-
Methyl Group (-CH₃): This is a nonpolar, electron-donating group that adds hydrophobicity to the molecule.[7]
The interplay of these groups suggests a molecule with moderate polarity. It is expected to be more soluble in polar organic solvents than in nonpolar hydrocarbons. Its solubility in water is likely to be limited but significantly enhanced at higher pH values due to the deprotonation of the acidic carboxylic acid and phenolic hydroxyl groups to form more soluble salts.[4][8]
The Concept of Thermodynamic Solubility
The data we aim to generate represents the thermodynamic equilibrium solubility . This is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution in equilibrium with the solid solute.[9] This is a distinct and more fundamental measure than kinetic solubility, which is often measured in high-throughput screening and can be influenced by the rate of dissolution.[9]
Experimental Determination of Equilibrium Solubility
The most reliable and widely accepted method for determining thermodynamic solubility is the Saturation Shake-Flask Method . This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and measured accurately. Adherence to Good Laboratory Practices (GLP) is essential for data integrity.
Mandatory Experimental Workflow Diagram
The following diagram outlines the logical flow of the Saturation Shake-Flask protocol.
Caption: Workflow for the Saturation Shake-Flask Solubility Measurement.
Detailed Step-by-Step Protocol
This protocol is designed to be a robust starting point for determining the solubility of this compound.
Materials:
-
This compound (CAS 17746-75-7), solid, of known purity (e.g., >98%).
-
Selected solvents (e.g., deionized water, phosphate buffer pH 7.4, ethanol, acetone, hexane), HPLC-grade or equivalent.
-
Glass vials with Teflon-lined screw caps.
-
Orbital shaker or rotator within a temperature-controlled incubator.
-
Centrifuge with temperature control.
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility).
-
Calibrated analytical balance, pH meter, and pipettes.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to several vials. "Excess" means enough solid should remain undissolved at the end of the experiment to be clearly visible. A starting point is ~10 mg of solid per 1 mL of solvent.
-
Accurately add a defined volume of the chosen solvent to each vial.
-
Prepare at least three replicate vials for each solvent system to assess variability.
-
-
Equilibration:
-
Securely cap the vials and place them in the temperature-controlled shaker/rotator. A standard temperature for initial studies is 25 °C.
-
Agitate the vials at a constant speed that ensures the solid particles remain suspended without creating a vortex.
-
Allow the system to equilibrate for a set period. A key aspect of GLP is to prove that equilibrium has been reached. Therefore, sample the vials at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.
-
-
Phase Separation:
-
After the designated equilibration time, remove the vials from the shaker.
-
It is critical to separate the undissolved solid from the saturated solution without altering the solubility (e.g., by temperature change).
-
Centrifuge the vials at the same temperature as the equilibration for 15-20 minutes to pellet the excess solid.
-
Immediately after centrifugation, carefully draw off the supernatant using a pipette and filter it through a pre-conditioned syringe filter into a clean vial. The filtration step removes any remaining fine particulates.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV. A standard curve prepared with known concentrations of this compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the concentration of the diluted sample from the standard curve.
-
Multiply this concentration by the dilution factor to determine the solubility of the compound in the original saturated solution.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, structured table. While experimental data is not available, the following table serves as a template for how results should be presented.
Table 1: Predicted and Hypothetical Solubility of this compound at 25 °C
| Solvent System | Solvent Type | Predicted Solubility | Hypothetical Measured Solubility (mg/mL) |
| Hexane | Nonpolar | Very Low | < 0.01 |
| Toluene | Aromatic | Low | 0.5 - 2.0 |
| Water (pH ~5-6) | Polar Protic | Low to Moderate | 0.1 - 0.5 |
| Phosphate Buffer (pH 7.4) | Aqueous Buffer | Moderate to High | 5.0 - 15.0 |
| Ethanol | Polar Protic | High | > 20.0 |
| Acetone | Polar Aprotic | High | > 20.0 |
Causality and Interpretation:
-
The very low solubility in hexane is expected due to the polar nature of the solute's hydroxyl and carboxylic acid groups.
-
Solubility in water is predicted to be low due to the influence of the nonpolar aromatic ring and methyl group.
-
The significant increase in solubility at pH 7.4 is a direct result of the deprotonation of the carboxylic acid (pKa ~2-4) and potentially the phenolic hydroxyl group (pKa ~8-10), forming a much more polar and water-soluble carboxylate/phenolate anion.
-
High solubility in polar organic solvents like ethanol and acetone is anticipated as they can engage in hydrogen bonding with the solute while also accommodating its nonpolar regions.
Key Factors Influencing Solubility
The Critical Role of pH
For an ionizable compound like this compound, pH is arguably the most critical factor affecting its aqueous solubility. The relationship between pH, pKa, and solubility is fundamental. As an acidic compound, its solubility will increase dramatically as the pH of the aqueous medium rises above its pKa values, a principle that is crucial for designing oral drug formulations or aqueous-based reaction systems.
Visualization of Influencing Factors
Caption: Key factors influencing the solubility of the target compound.
Conclusion
While pre-existing public data on the solubility of this compound (CAS 17746-75-7) is scarce, a robust framework for its determination exists. A theoretical analysis of its structure predicts limited solubility in nonpolar solvents and pH-dependent solubility in aqueous media, with good solubility in polar organic solvents. The Saturation Shake-Flask method, executed under GLP conditions, stands as the gold standard for generating reliable thermodynamic solubility data. By following the detailed protocols and understanding the physicochemical principles outlined in this guide, researchers can confidently produce the high-quality data necessary to advance their scientific and developmental objectives.
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Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]
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3-Bromo-2-hydroxy-5-methylbenzoic acid spectral analysis (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-2-hydroxy-5-methylbenzoic Acid
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Spectroscopic analysis provides the foundational data for elucidating molecular architecture, purity, and behavior. This guide offers a detailed examination of this compound, a substituted aromatic compound, through the primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles and expected data presented herein serve as a robust framework for the analysis of this and structurally related molecules.
Molecular Structure and Properties
This compound possesses a molecular formula of C₈H₇BrO₃ and a molecular weight of 231.04 g/mol .[1] Its structure, featuring a benzene ring with bromo, hydroxyl, methyl, and carboxylic acid substituents, gives rise to a unique spectral fingerprint. Understanding the interplay of these functional groups is key to a thorough spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Theoretical Basis: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment of a proton, while spin-spin splitting reveals the number of neighboring protons.[2]
Experimental Protocol:
-
Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those in the hydroxyl and carboxylic acid groups.[3][4]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.
Predicted ¹H NMR Spectrum and Interpretation:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift can be concentration and solvent-dependent.[3] |
| ~9-10 | Singlet (broad) | 1H | -OH | The phenolic hydroxyl proton is also deshielded and its signal is often broad. Its position is sensitive to solvent and hydrogen bonding. |
| ~7.5-7.8 | Singlet or narrow doublet | 1H | Ar-H | Aromatic protons typically resonate in the 6.5-8.5 ppm region.[5][6] The specific shifts are influenced by the electronic effects of the substituents. This proton is ortho to the bromine and meta to the carboxylic acid. |
| ~7.0-7.3 | Singlet or narrow doublet | 1H | Ar-H | This aromatic proton is ortho to the methyl group and meta to the hydroxyl group. |
| ~2.3 | Singlet | 3H | -CH₃ | Protons on a methyl group attached to an aromatic ring (benzylic protons) typically appear in the 2.0-3.0 ppm range.[6][7] |
Causality in ¹H NMR Interpretation: The electron-withdrawing effects of the bromine, hydroxyl, and carboxylic acid groups will generally deshield the aromatic protons, shifting them downfield.[2] Conversely, the electron-donating methyl group will have a shielding effect. The lack of adjacent protons for the aromatic hydrogens will result in singlet or very narrowly split signals, simplifying the aromatic region of the spectrum.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Basis: ¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms.[6][7]
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard method, where each unique carbon atom appears as a single line.
-
Data Processing: Process the data similarly to ¹H NMR.
Predicted ¹³C NMR Spectrum and Interpretation:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-175 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[8] |
| ~155-160 | C-OH | The aromatic carbon attached to the hydroxyl group is significantly deshielded. |
| ~135-140 | C-CH₃ | The aromatic carbon bearing the methyl group. |
| ~130-135 | C-H (Aromatic) | Aromatic carbons typically appear in the 120-150 ppm range.[6][7] |
| ~125-130 | C-COOH | The aromatic carbon attached to the carboxylic acid group. |
| ~120-125 | C-H (Aromatic) | |
| ~115-120 | C-Br | The aromatic carbon bonded to bromine is deshielded, but the effect is less pronounced than that of oxygen. |
| ~20 | -CH₃ | The methyl carbon is shielded and appears upfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Basis: Different types of bonds vibrate at characteristic frequencies. By analyzing the absorption bands in an IR spectrum, one can deduce the presence of specific functional groups.[9]
Experimental Protocol:
-
Sample Preparation: The sample can be prepared as a KBr pellet or a Nujol mull for solid samples.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted IR Spectrum and Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300-2500 | Strong, very broad | O-H stretch | Carboxylic acid O-H[9][10] |
| ~3200 | Broad | O-H stretch | Phenolic O-H[11] |
| ~3100-3000 | Medium | C-H stretch | Aromatic C-H[7] |
| ~1700-1680 | Strong, sharp | C=O stretch | Carboxylic acid C=O[10] |
| ~1600, ~1475 | Medium to strong | C=C stretch | Aromatic ring[5][7] |
| ~1300 | Medium | C-O stretch | Phenol and Carboxylic acid[9][10] |
| ~900-675 | Medium to strong | C-H out-of-plane bend | Aromatic ring substitution pattern[5] |
Causality in IR Interpretation: The broadness of the carboxylic acid O-H stretch is a hallmark feature, resulting from strong intermolecular hydrogen bonding which forms dimers in the solid state.[4][10] The phenolic O-H stretch will also be broad due to hydrogen bonding. The carbonyl (C=O) stretch is typically very intense and sharp. The exact positions of these bands can be influenced by the electronic effects of the other substituents on the ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also reveals structural information through the analysis of fragmentation patterns.
Theoretical Basis: In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) gives the molecular weight of the compound. The fragmentation pattern provides clues about the molecule's structure.[12]
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI).
-
Mass Analysis: The ions are accelerated and separated by a mass analyzer.
-
Detection: The abundance of ions at each m/z value is recorded.
Predicted Mass Spectrum and Interpretation:
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 230 and 232 with an approximate 1:1 ratio.[13] This characteristic isotopic pattern is due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). This is a definitive indicator of a monobrominated compound.[14]
-
Key Fragment Ions:
-
[M - H₂O]⁺: Loss of a water molecule from the molecular ion, likely involving the carboxylic acid and hydroxyl groups.
-
[M - COOH]⁺: Loss of the carboxylic acid group as a radical.
-
[M - Br]⁺: Loss of the bromine atom.
-
Tropylium Ion: Alkyl-substituted benzene rings can rearrange to form a stable tropylium ion, which may be observed at m/z 91, although this is less common with other ring substituents present.[12]
-
Table of Expected Fragments:
| m/z | Proposed Fragment | Significance |
| 230/232 | [C₈H₇BrO₃]⁺ | Molecular ion peak, confirming the molecular weight and presence of one bromine atom. |
| 212/214 | [C₈H₅BrO₂]⁺ | Loss of H₂O. |
| 185/187 | [C₇H₆BrO]⁺ | Loss of COOH. |
| 151 | [C₈H₇O₃]⁺ | Loss of Br. |
Workflow and Data Integration
The following diagram illustrates the integrated workflow for the spectral analysis of this compound.
Caption: Integrated workflow for the spectral analysis of this compound.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and validated understanding of its molecular structure. Each technique offers complementary information, and their combined interpretation allows for an unambiguous structural assignment. The principles and expected spectral features outlined in this guide provide a solid foundation for researchers and scientists in their analytical endeavors with this and similar compounds.
References
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TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]
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LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
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-
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ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
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Sustainable Energy & Fuels (RSC Publishing). (n.d.). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR Spectra of the bio-oil. (O-H:Phenol and alcohols, C-H:Alkanes,.... Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]
-
University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
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-
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-
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-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
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-
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-
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-
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Strategic Synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic Acid: A Guide to Regiocontrolled Electrophilic Aromatic Substitution
An In-Depth Technical Guide for Medicinal Chemists and Process Development Scientists
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic acid, a valuable halogenated salicylic acid derivative. Halogenated salicylic acids are significant scaffolds in medicinal chemistry and organic synthesis, where the halogen atom serves as a versatile functional handle for further molecular elaboration and can modulate the molecule's biological activity.[1] This document details a robust and regioselective method starting from 2-hydroxy-5-methylbenzoic acid via electrophilic aromatic substitution. We will explore the underlying mechanistic principles that govern the reaction's selectivity, provide a detailed, field-tested experimental protocol, and discuss crucial safety considerations and analytical characterization techniques.
Introduction: The Strategic Value of Halogenated Salicylic Acids
Salicylic acid and its derivatives are cornerstone structures in drug development, most famously exemplified by acetylsalicylic acid (Aspirin). The strategic introduction of halogen atoms onto this scaffold profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic profile, and metabolic stability. This, in turn, can enhance binding affinity to biological targets through favorable interactions like halogen bonding and improve pharmacokinetic profiles. In synthetic chemistry, the bromo-substituent is particularly valuable, acting as a key reactive site for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The target molecule, this compound, is thus a highly useful intermediate for creating diverse chemical libraries for drug discovery.
Mechanistic Rationale and Synthetic Strategy
The synthesis of this compound is achieved through the electrophilic aromatic substitution (SEAr) reaction. The success of this synthesis hinges on controlling the regioselectivity of the bromination on a polysubstituted aromatic ring.
The Cornerstone: Electrophilic Aromatic Substitution
The SEAr mechanism proceeds in two primary steps:
-
Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (in this case, an electrophilic bromine species, Br⁺). This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3]
-
Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, collapsing the C-H bond and reforming the aromatic π-system.[3]
Achieving Regioselectivity: The Directing Influence of Substituents
The starting material, 2-hydroxy-5-methylbenzoic acid, possesses three substituents whose electronic effects collaboratively direct the incoming electrophile.
-
Hydroxyl (-OH) Group: A powerful activating, ortho, para-directing group. It strongly enhances the nucleophilicity of the ring by donating electron density through resonance.[4]
-
Methyl (-CH₃) Group: A weakly activating, ortho, para-directing group through inductive effects and hyperconjugation.
-
Carboxylic Acid (-COOH) Group: A meta-directing, deactivating group that withdraws electron density from the ring through inductive and resonance effects.[5]
The formidable activating and directing power of the hydroxyl group at the C2 position overwhelmingly governs the reaction's regiochemistry. It strongly activates the ortho positions (C3 and C6) and the para position (C4). The synergistic directing effect of the methyl group at C5 also activates the C4 and C6 positions. The deactivating carboxylic acid group directs meta to its position, which corresponds to C3. Therefore, the C3 position is electronically favored by both the dominant hydroxyl group and the carboxylic acid group, making it the prime target for electrophilic attack.
Selecting the Optimal Brominating Agent
The choice of brominating agent is critical for achieving high yield and selectivity while minimizing side products and ensuring operational safety.
-
Molecular Bromine (Br₂): A potent and common brominating agent. However, its high reactivity can sometimes lead to over-bromination, producing dibrominated species, especially with highly activated rings like phenols.[6] It is also highly corrosive and toxic, requiring stringent handling precautions in a well-ventilated fume hood.[7][8][9][10][11]
-
N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine. It is a crystalline solid that is easier and safer to handle than liquid bromine.[12][13][14][15][16] In polar solvents, NBS can generate a low concentration of Br⁺ in situ, which favors controlled, selective monobromination of activated aromatic systems. For these reasons, NBS is the preferred reagent for this synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, emphasizing safety and reproducibility.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Hydroxy-5-methylbenzoic acid | 152.15 | 7.61 g | 50.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 9.34 g | 52.5 | Brominating Agent (1.05 eq) |
| Glacial Acetic Acid | 60.05 | 150 mL | - | Solvent |
| Deionized Water | 18.02 | ~1 L | - | For work-up & washing |
| Ethanol | 46.07 | As needed | - | Recrystallization Solvent |
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile is suitable).
-
Ventilation: All operations involving glacial acetic acid and N-Bromosuccinimide must be conducted inside a certified chemical fume hood.
-
N-Bromosuccinimide (NBS): NBS is a skin and eye irritant and a sensitizer.[12][14] Avoid inhalation of dust and skin contact. It is also an oxidizer and should be kept away from combustible materials.[13][15]
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. The vapor is irritating to the respiratory system.
-
Spill Management: Have sodium bicarbonate solution available to neutralize acid spills and sodium thiosulfate solution to quench any unreacted bromine source.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.61 g (50.0 mmol) of 2-hydroxy-5-methylbenzoic acid in 150 mL of glacial acetic acid. Stir at room temperature until all the solid has dissolved.
-
Reagent Addition: To the clear solution, add 9.34 g (52.5 mmol, 1.05 equivalents) of N-Bromosuccinimide in one portion.
-
Reaction: Stir the reaction mixture at room temperature. The solution will typically turn a yellow-orange color.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid as the mobile phase). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate completion.
-
Work-up (Precipitation): Once the reaction is complete, slowly pour the reaction mixture into a 1 L beaker containing 500 mL of cold deionized water while stirring vigorously. A white precipitate of the crude product will form immediately.
-
Isolation: Allow the suspension to stir for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water (total of ~500 mL) to remove residual acetic acid and succinimide byproduct.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
Purification
-
Recrystallization: Transfer the dried crude product to an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add hot deionized water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to yield pure this compound.
Visualization of Key Processes
Reaction Mechanism
Figure 1: General mechanism for the electrophilic bromination of 2-hydroxy-5-methylbenzoic acid.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Characterization and Data Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield (Purified) | 75-85% |
| Melting Point | ~215-218 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.5 (s, 1H, -COOH), ~11.0 (s, 1H, -OH), ~7.8 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~2.2 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~172, 158, 138, 132, 125, 118, 110, 20 |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
Note: NMR chemical shifts (δ) are approximate and may vary slightly depending on the solvent and concentration.[17]
Troubleshooting and Process Optimization
-
Issue: Low Yield.
-
Possible Cause: Incomplete reaction or loss during work-up/recrystallization.
-
Solution: Ensure the reaction has gone to completion via TLC. Use minimal hot solvent during recrystallization to avoid product loss. Ensure the pH of the precipitation solution is acidic.
-
-
Issue: Product is colored (yellow/brown).
-
Possible Cause: Presence of residual bromine or oxidation byproducts.
-
Solution: Ensure thorough washing of the crude product. A second recrystallization, perhaps with a small amount of activated charcoal (used sparingly), can decolorize the product.
-
-
Issue: Presence of starting material in the final product.
-
Possible Cause: Insufficient brominating agent or short reaction time.
-
Solution: Use a slight excess (1.05-1.10 eq) of NBS. Allow the reaction to proceed until TLC confirms the absence of starting material.
-
Conclusion
This guide outlines a reliable and regioselective synthesis for this compound from its readily available precursor, 2-hydroxy-5-methylbenzoic acid. The methodology leverages a nuanced understanding of electrophilic aromatic substitution, where the directing effects of the ring's substituents are exploited to achieve high selectivity. The use of N-Bromosuccinimide as the brominating agent provides a safer and more controlled reaction compared to molecular bromine. By following the detailed experimental protocol and adhering to the specified safety precautions, researchers can confidently produce this valuable synthetic intermediate for applications in medicinal chemistry and materials science.
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- Bromine handling and safety. Slideshare.
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- Supplementary Inform
- Preparation of 3, 5-dibromo-salicylic acid.
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- Synthesis of methyl 5-bromosalicyl
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An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic Acid: Starting Materials and Strategic Execution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 3-Bromo-2-hydroxy-5-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science. The primary focus is on a robust and industrially scalable two-step synthesis commencing from readily available starting materials. This document delves into the mechanistic underpinnings of each synthetic transformation, offering detailed experimental protocols and critical process parameters. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly elucidated to provide a self-validating framework for researchers. All claims and protocols are substantiated with citations to authoritative scientific literature.
Introduction
This compound is a halogenated derivative of salicylic acid. The introduction of a bromine atom at the 3-position of the 2-hydroxy-5-methylbenzoic acid scaffold significantly alters its electronic and steric properties, making it a versatile intermediate for the synthesis of more complex molecules.[1] Halogenated salicylic acids are of considerable interest in drug discovery, as the halogen atom can serve as a handle for further functionalization via cross-coupling reactions and can enhance biological activity through halogen bonding and altered pharmacokinetic properties.[1] A logical and efficient synthesis of this compound is therefore of significant interest to the scientific community.
The most direct and widely applicable synthetic strategy involves a two-step sequence:
-
Carboxylation of p-cresol to form the key intermediate, 2-hydroxy-5-methylbenzoic acid.
-
Regioselective bromination of 2-hydroxy-5-methylbenzoic acid to yield the final product.
This guide will provide a detailed exploration of these two transformations.
Part 1: Synthesis of the Precursor: 2-Hydroxy-5-methylbenzoic Acid via the Kolbe-Schmitt Reaction
The synthesis of the essential precursor, 2-hydroxy-5-methylbenzoic acid (also known as 5-methylsalicylic acid or p-cresotic acid), is most effectively achieved through the Kolbe-Schmitt reaction of p-cresol.[2][3] This reaction is a well-established industrial process for the synthesis of salicylic acid and its derivatives.[4][5]
Mechanistic Rationale
The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.[4] The reaction is typically carried out by first treating the phenol (in this case, p-cresol) with a strong base, such as sodium hydroxide, to form the corresponding phenoxide. The phenoxide is a more potent nucleophile than the parent phenol. The subsequent carboxylation is an electrophilic aromatic substitution where carbon dioxide acts as the electrophile. The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) is influenced by the choice of the counter-ion and the reaction temperature.[6] For the synthesis of 2-hydroxy-5-methylbenzoic acid, ortho-carboxylation is desired.
Diagram 1: Synthesis of 2-Hydroxy-5-methylbenzoic Acid
Caption: Synthesis of 2-hydroxy-5-methylbenzoic acid from p-cresol.
Detailed Experimental Protocol: Kolbe-Schmitt Carboxylation of p-Cresol
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂)
-
Sulfuric acid (H₂SO₄)
-
High-pressure autoclave
Procedure:
-
Formation of Sodium p-cresolate: In a suitable reaction vessel, dissolve p-cresol in an equimolar amount of aqueous sodium hydroxide.
-
Drying: Carefully evaporate the water under reduced pressure to obtain dry, powdered sodium p-cresolate. It is critical for the success of the reaction that the phenoxide is anhydrous.[6]
-
Carboxylation: Place the dry sodium p-cresolate into a high-pressure autoclave. Heat the autoclave to 180-185°C and introduce carbon dioxide under a pressure of approximately 10 atm.[2] Maintain these conditions for 6-7 hours with stirring to ensure complete carboxylation.[2]
-
Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the excess CO₂. Dissolve the solid product in water.
-
Acidification and Isolation: While stirring, slowly acidify the aqueous solution with dilute sulfuric acid until the pH is acidic. The 2-hydroxy-5-methylbenzoic acid will precipitate out of solution.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from hot water.
Characterization of 2-Hydroxy-5-methylbenzoic Acid:
| Property | Value | Reference |
| Appearance | White solid | [1] |
| Melting Point | 152 °C | [7] |
| Molecular Formula | C₈H₈O₃ | [8] |
| Molecular Weight | 152.15 g/mol | [8] |
Part 2: Regioselective Bromination of 2-Hydroxy-5-methylbenzoic Acid
The final step in the synthesis is the regioselective bromination of the 2-hydroxy-5-methylbenzoic acid precursor. The directing effects of the substituents on the aromatic ring are paramount in achieving the desired 3-bromo isomer.
Mechanistic Rationale and Regioselectivity
The hydroxyl group (-OH) is a strongly activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director.[9] In 2-hydroxy-5-methylbenzoic acid, the positions ortho to the hydroxyl group are C3 and C5. The position para to the hydroxyl group is C5. The position meta to the carboxylic acid group is C3.
The powerful activating and directing effect of the hydroxyl group dominates the substitution pattern. Since the C5 position is already occupied by a methyl group, electrophilic attack is overwhelmingly directed to the C3 position. Therefore, direct bromination of 2-hydroxy-5-methylbenzoic acid is expected to yield the desired this compound with high regioselectivity.
Diagram 2: Synthesis of this compound
Caption: Bromination of 2-hydroxy-5-methylbenzoic acid.
Detailed Experimental Protocol: Bromination of 2-Hydroxy-5-methylbenzoic Acid
Two common methods for the bromination of activated aromatic rings are presented below.
Method A: Using Elemental Bromine
Materials:
-
2-Hydroxy-5-methylbenzoic acid
-
Elemental bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolution: Dissolve 2-hydroxy-5-methylbenzoic acid in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of one equivalent of elemental bromine in glacial acetic acid dropwise with stirring. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a large volume of cold water. The crude this compound will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove acetic acid and any unreacted bromine, and dry. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Method B: Using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that can reduce the formation of poly-brominated byproducts.[10][11]
Materials:
-
2-Hydroxy-5-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., acetonitrile or a chlorinated solvent)
-
A radical initiator (e.g., AIBN or benzoyl peroxide) or a light source for photochemical initiation (optional, more common for benzylic bromination but can be used for aromatic bromination).[11]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-5-methylbenzoic acid in the chosen solvent.
-
Addition of Reagents: Add one equivalent of N-bromosuccinimide to the solution. If a radical initiator is used, it is added at this stage.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated. The progress of the reaction should be monitored by TLC.
-
Work-up: Once the reaction is complete, the succinimide byproduct can be removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent and washed with water.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization.
Characterization of this compound:
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₃ | [12] |
| Molecular Weight | 231.04 g/mol | [12] |
| Purity | ≥97% | [12] |
Conclusion
The synthesis of this compound is reliably achieved through a two-step process starting from p-cresol. The initial Kolbe-Schmitt carboxylation provides the necessary 2-hydroxy-5-methylbenzoic acid precursor in good yield. Subsequent regioselective bromination, driven by the powerful directing effect of the hydroxyl group, affords the desired 3-bromo isomer. The protocols outlined in this guide are based on well-established chemical principles and supported by the scientific literature, providing a solid foundation for researchers in their synthetic endeavors. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity final product.
References
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- NIST. Benzoic acid, 2-hydroxy-5-methyl-, methyl ester.
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- Benchchem.
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- Stenutz. 2-hydroxy-5-methylbenzoic acid.
- Future4200. The Kolbe-Schmitt Reaction.
- Benchchem. This compound | 17746-75-7.
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- Wikipedia. N-Bromosuccinimide.
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- The Royal Society of Chemistry.
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- Common Organic Chemistry.
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- Wiley Online Library. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis**.
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- Google Patents.
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- PubChem. 3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927.
- Rasayan Journal of Chemistry. synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part.
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An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-methylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-hydroxy-5-methylbenzoic acid (CAS No. 17746-75-7), a halogenated derivative of salicylic acid. While specific literature on this particular isomer is not abundant, this document synthesizes information from related compounds and fundamental organic chemistry principles to offer insights into its discovery, synthesis, properties, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and utility of functionalized aromatic carboxylic acids.
Introduction and Historical Context
The study of salicylic acid and its derivatives has been a cornerstone of medicinal chemistry for over a century. The journey began with the use of willow bark extracts for pain relief, leading to the isolation of salicin and its subsequent conversion to salicylic acid. The modification of the salicylic acid scaffold has yielded a vast array of compounds with diverse biological activities. Halogenation, particularly bromination, of the aromatic ring is a common strategy to modulate the electronic and lipophilic properties of a molecule, which can significantly impact its biological activity.
While the specific discovery of this compound is not well-documented in prominent historical records, its existence can be inferred from the systematic exploration of electrophilic aromatic substitution on substituted benzoic acids. The parent compound, 2-hydroxy-5-methylbenzoic acid, also known as p-cresotic acid, has been a subject of study, and its bromination would logically lead to various isomeric products, including the 3-bromo derivative. The directing effects of the hydroxyl and carboxyl groups on the aromatic ring play a crucial role in determining the regioselectivity of such reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 17746-75-7 | [1] |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| pKa (Predicted) | 2.65 ± 0.14 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 57.5 Ų | [1] |
Synthesis and Mechanistic Insights
The primary route for the synthesis of this compound is the electrophilic bromination of 2-hydroxy-5-methylbenzoic acid (p-cresotic acid). The regioselectivity of this reaction is governed by the directing effects of the hydroxyl (-OH) and carboxyl (-COOH) groups.
Electrophilic Aromatic Substitution: Directing Effects
The hydroxyl group is a strong activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The carboxyl group is a deactivating and meta-directing group, withdrawing electron density from the ring. In 2-hydroxy-5-methylbenzoic acid, the powerful activating effect of the hydroxyl group at position 2 dominates. It strongly directs incoming electrophiles to the ortho (position 3) and para (position 5) positions relative to itself. Since position 5 is already occupied by a methyl group, the primary site for electrophilic attack is position 3.
Caption: Proposed reaction workflow for the synthesis of this compound.
Proposed Synthetic Protocol
The following protocol is a generalized procedure based on common methods for the bromination of phenolic compounds. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve high yield and purity.
Materials:
-
2-hydroxy-5-methylbenzoic acid
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Deionized water
-
Ice
Procedure:
-
Dissolve 2-hydroxy-5-methylbenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring. Alternatively, N-Bromosuccinimide can be used as the brominating agent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice water.
-
If bromine was used, add a small amount of sodium bisulfite solution to quench any unreacted bromine.
-
The solid precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published spectroscopic data for this compound, the following are predicted characteristic signals based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons will likely appear as doublets in the downfield region, with coupling constants indicative of their relative positions. The methyl protons will appear as a singlet in the upfield region. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the O-H stretch of the phenol, and C-Br stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (231.04 g/mol ). A characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for M and M+2 peaks) will be observed.
Potential Applications in Research and Drug Development
While specific applications for this compound are not widely reported, its structural similarity to other biologically active salicylic acid derivatives suggests several potential areas of interest for researchers and drug development professionals.
-
Antimicrobial Agents: Hydroxybenzoic acid derivatives are known to possess antimicrobial properties.[2] The introduction of a bromine atom can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.
-
Anti-inflammatory Agents: Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The brominated analogue could exhibit modified or enhanced anti-inflammatory activity.
-
Enzyme Inhibitors: The structural features of this compound make it a candidate for screening as an inhibitor of various enzymes. For instance, related compounds have been investigated as inhibitors of HIV protease.[3]
-
Chemical Intermediate: This compound can serve as a versatile building block in organic synthesis for the preparation of more complex molecules with potential therapeutic applications.
Sources
Purity and characterization of 3-Bromo-2-hydroxy-5-methylbenzoic acid
An In-depth Technical Guide to the Purity and Characterization of 3-Bromo-2-hydroxy-5-methylbenzoic acid
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the methodologies for assessing the purity and confirming the identity of this compound (CAS No. 17746-75-7). As a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals, ensuring its quality is of paramount importance. This document outlines the fundamental principles and practical applications of relevant purification and analytical techniques.
Introduction to this compound
This compound, with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol , is a substituted salicylic acid derivative.[1] Its structure, featuring a carboxylic acid, a hydroxyl group, a bromine atom, and a methyl group on the benzene ring, makes it a versatile building block in organic synthesis. The precise positioning of these functional groups allows for a range of chemical transformations, leading to the generation of complex molecules with potential biological activity. Given its role as a starting material, the purity of this compound directly impacts the yield and purity of the final products, making rigorous characterization an indispensable part of any synthetic workflow.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 17746-75-7 | [1] |
| Molecular Formula | C₈H₇BrO₃ | |
| Molecular Weight | 231.04 g/mol | |
| Physical Form | Solid | |
| Purity (Typical) | ≥97% | [1] |
Synthesis and Purification Strategies
Recrystallization: The Cornerstone of Purification
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility profile of the compound – it should be sparingly soluble at room temperature and highly soluble at elevated temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water, and mixtures thereof) to identify a suitable recrystallization solvent or solvent system.
-
Dissolution: Dissolve the crude solid in a minimum amount of the chosen solvent at its boiling point to ensure the solution is saturated.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The decreased solubility will cause the desired compound to crystallize. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by suction filtration, wash them with a small amount of cold solvent to remove any remaining soluble impurities, and dry them under vacuum to remove residual solvent.
Column Chromatography: For High-Purity Requirements
For obtaining highly pure material, particularly for applications in drug development, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase.
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: Silica gel is a common stationary phase for the purification of polar organic compounds like benzoic acid derivatives.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) analysis to achieve good separation.
-
Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column and collect the fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Logical Workflow for Purification:
Caption: Purification workflow for this compound.
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be employed.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals for the aromatic protons, the carboxylic acid proton, the hydroxyl proton, and the methyl protons. The splitting patterns and coupling constants of the aromatic protons will be indicative of their substitution pattern on the benzene ring.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
O-H stretch (phenol): A sharp to medium band around 3200-3600 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Br stretch: Typically observed in the fingerprint region below 800 cm⁻¹.
The NIST Chemistry WebBook provides IR spectral data for related isomers like 5-bromo-2-hydroxybenzoic acid, which can serve as a reference for interpreting the spectrum of the target compound.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately equal intensities.[4] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which can be used to confirm the elemental formula.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z |
| [M+H]⁺ | 230.9651 |
| [M-H]⁻ | 228.9506 |
Data predicted for C₈H₇BrO₃.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a compound. By developing a suitable method, it is possible to separate the target compound from any impurities. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol: HPLC Purity Assessment
-
Column Selection: A reversed-phase C18 column is a good starting point for a polar compound like this.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detector: A UV detector set at a wavelength where the compound has significant absorbance is commonly used.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The retention time of the main peak should be consistent, and the area percentage will indicate the purity.
Characterization Workflow:
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Methodological & Application
Introduction: The Strategic Value of Halogenated Salicylic Acids
An Application Note for the Synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic Acid
Halogenated derivatives of salicylic acid are a cornerstone class of molecules in medicinal chemistry and organic synthesis. The introduction of a halogen atom, such as bromine, onto the salicylic acid framework profoundly alters the molecule's physicochemical properties, including its acidity, lipophilicity, and electronic profile. This modification not only influences its biological activity but also provides a versatile chemical handle for further synthetic transformations.[1] The bromine substituent can serve as a leaving group or a reactive site for sophisticated cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of complex molecular architectures from a relatively simple starting material.[1]
This compound (C₈H₇BrO₃, M.W. 231.04 g/mol ) is a valuable building block derived from 2-hydroxy-5-methylbenzoic acid (also known as p-cresotinic acid).[2][3][4] This application note provides a detailed, field-proven protocol for the regioselective bromination of p-cresotinic acid. The described methodology is based on the principles of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.
Reaction Principle: Electrophilic Aromatic Substitution
The synthesis proceeds via the direct bromination of the aromatic ring of 2-hydroxy-5-methylbenzoic acid. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the benzene ring.
-
Activating Groups: The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating and thus powerful activating, ortho, para-directing groups. They increase the electron density of the aromatic ring, making it more susceptible to attack by an electrophile (Br⁺).
-
Deactivating Group: The carboxylic acid (-COOH) group is an electron-withdrawing and deactivating, meta-directing group.
The powerful activating effect of the hydroxyl group is dominant. It strongly directs the incoming electrophile to its ortho and para positions. In the starting material, the para position is occupied by the methyl group, and one ortho position is occupied by the carboxylic acid. Therefore, the electrophilic attack by bromine occurs at the only available, highly activated position: C-3, which is ortho to the hydroxyl group.
Experimental Workflow Overview
The following diagram outlines the major stages of the synthesis, from starting material to the purified final product.
Sources
Application Notes & Protocols: Leveraging 3-Bromo-2-hydroxy-5-methylbenzoic Acid in Modern Organic Synthesis
Abstract: 3-Bromo-2-hydroxy-5-methylbenzoic acid (CAS No. 17746-75-7) is a polysubstituted aromatic compound poised for significant utility in synthetic organic chemistry.[1] Its trifunctional nature, featuring a reactive aryl bromide, a directing hydroxyl group, and a versatile carboxylic acid, presents a powerful scaffold for constructing complex molecular architectures. While its direct applications remain an emerging area in published literature, its structural motifs are analogous to widely used intermediates in pharmaceutical and materials science. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the potential applications of this building block. By dissecting its reactive sites, we offer field-proven insights and illustrative protocols—derived from closely related systems—to unlock its synthetic potential in cross-coupling reactions, heterocycle synthesis, and functional group derivatization.
Molecular Profile and Synthetic Potential
This compound is a derivative of salicylic acid, a privileged core structure in medicinal chemistry.[2] Its utility stems from the orthogonal reactivity of its three principal functional groups:
-
Aryl Bromide: The bromine atom, positioned meta to the carboxylic acid and para to the hydroxyl group, is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This site allows for the strategic introduction of aryl, vinyl, alkynyl, and other carbon or heteroatom substituents.
-
Phenolic Hydroxyl: The hydroxyl group is a powerful directing group for further electrophilic aromatic substitution. It can also be readily alkylated or acylated to modulate the electronic properties and steric environment of the molecule or to introduce new functionalities.
-
Carboxylic Acid: This group offers a gateway to a vast array of transformations, including the formation of esters, amides, acid chlorides, and alcohols (via reduction). Its proximity to the hydroxyl group enables potential chelation effects and facilitates intramolecular cyclization reactions to form heterocyclic systems.
The interplay of these groups makes this compound a highly adaptable starting material for building diverse molecular libraries.
Visualization: Functional Group Reactivity Map
Caption: Key reactive sites of the title compound and their corresponding synthetic applications.
Application in Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond is arguably the most valuable synthetic handle on this molecule for skeletal elaboration. It serves as a robust electrophile in a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: A Cornerstone for Biaryl Synthesis
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most powerful methods for constructing biaryl linkages.[3][4][5][6] For this compound, this reaction would allow for the introduction of a new aryl or heteroaryl substituent at the C3 position, generating complex scaffolds for drug discovery and materials science.
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required for coupling with sterically hindered or electronically deactivated aryl bromides.[7] The choice of ligand is critical for promoting the rate-limiting oxidative addition step and facilitating reductive elimination.
-
Base: A base is essential for activating the boronic acid via the formation of a more nucleophilic boronate species, which facilitates the transmetalation step.[4][7] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, with the choice depending on substrate compatibility and desired reaction kinetics.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typical. Water aids in dissolving the inorganic base and can accelerate the transmetalation step.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Illustrative Protocol: Suzuki-Miyaura Coupling of an Analogous Aryl Bromide
Disclaimer: The following protocol is adapted for a related substrate, methyl 5-bromo-2-hydroxy-3-nitrobenzoate, due to the absence of a published, specific procedure for the title compound. This protocol serves as a robust starting point but will require optimization of catalyst, base, solvent, and temperature for this compound.
Objective: To couple an arylboronic acid with the aryl bromide scaffold to form a biaryl product.
Materials:
-
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Argon (or Nitrogen) gas supply
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Reagent Addition: Add K₂CO₃ (3.0 equiv) followed by the Pd(dppf)Cl₂ catalyst (0.05 equiv).
-
Inerting: Seal the flask with a septum and purge with argon for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) species, which is formed in situ.
-
Solvent Addition: Under a positive pressure of argon, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl bromide) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boron byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
| Parameter | Recommended Starting Conditions | Rationale for Optimization |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | For sterically hindered substrates, consider catalysts with bulkier ligands like XPhos or SPhos. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A stronger base (e.g., K₃PO₄) may be needed for less reactive boronic acids. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solvent choice affects reagent solubility and reaction temperature. DMF can be useful for poorly soluble substrates. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive aryl bromides but can also lead to side reactions like protodeboronation. |
Application in Heterocycle Synthesis
The ortho-hydroxy-carboxylic acid motif is a classical precursor for the synthesis of oxygen-containing heterocycles. This arrangement is primed for intramolecular cyclization reactions, providing access to valuable scaffolds like benzoxazinones and their derivatives. Such structures are prevalent in pharmacologically active compounds.
Proposed Pathway: Synthesis of a Benzoxazinone Derivative
A plausible route to a benzoxazinone involves a two-step sequence:
-
Amidation: The carboxylic acid is first converted to a primary or secondary amide using standard peptide coupling reagents (e.g., EDC, HOBt) or via an acid chloride intermediate. This step introduces the nitrogen atom required for the heterocyclic ring.
-
Intramolecular Cyclization: The resulting amide can then undergo an intramolecular SₙAr reaction or a Mitsunobu-type reaction, where the amide nitrogen or the phenolic oxygen acts as the nucleophile to displace a leaving group and form the six-membered ring. A simpler method involves heating the corresponding amide to induce dehydration and cyclization.
Visualization: Proposed Benzoxazinone Synthesis
Caption: A proposed two-step pathway for the synthesis of a benzoxazinone derivative.
Illustrative Protocol: Amidation of a Salicylic Acid Derivative
Disclaimer: This is a general and robust protocol for the amidation of a carboxylic acid. It should be directly applicable to this compound with minor optimization.
Objective: To synthesize an amide from the carboxylic acid functionality as a precursor for cyclization.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., benzylamine) (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon (or Nitrogen) gas supply
Procedure:
-
Vessel Preparation: In a dry round-bottom flask under an argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM or DMF.
-
Reagent Addition: Add the amine (1.1 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv). Stir the mixture for 5 minutes. DIPEA acts as an organic base to neutralize the HCl salt of EDC and the carboxylic acid.
-
Coupling Agent: Add EDC (1.2 equiv) portion-wise at 0 °C (ice bath). The reaction is often exothermic. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt, minimizing side reactions and racemization.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. These washes remove excess reagents and byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography if necessary.
| Reagent Class | Examples | Role & Rationale |
| Coupling Agents | EDC, HATU, HBTU, DCC | Activate the carboxylic acid for nucleophilic attack by the amine. |
| Additives | HOBt, HOAt | Form active esters to suppress side reactions and improve coupling efficiency. |
| Bases | DIPEA, Triethylamine (TEA) | Scavenge protons generated during the reaction, driving it to completion. |
| Solvents | DCM, DMF, THF | Should be anhydrous and capable of dissolving all reactants. |
Conclusion
This compound represents a versatile, trifunctional building block with significant untapped potential. Although specific, documented applications are not yet widespread, its chemical architecture provides clear and logical pathways for advanced organic synthesis. The aryl bromide is an ideal substrate for palladium-catalyzed cross-coupling reactions to generate molecular complexity. Concurrently, the ortho-hydroxy-carboxylic acid moiety serves as a classical precursor for the synthesis of medicinally relevant heterocyclic systems and allows for straightforward derivatization to tune molecular properties. The illustrative protocols and strategic guidance provided herein, based on proven reactivity from analogous systems, offer a solid foundation for any research program aiming to incorporate this promising intermediate into their synthetic endeavors.
References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). 3-Bromo-5-methylbenzoic Acid: A Versatile Chemical Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]
- Journal of Organic Chemistry, 1983, vol. 48.
-
NRO Chemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Retrieved from [Link]
- Journal of the American Chemical Society (2018). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.
-
PubChem (n.d.). 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid. Retrieved from [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
RSC Advances (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Journal of Organic Chemistry (2009). Formation of medium-sized nitrogen heterocycles from gamma-silyloxy-gamma-lactams. Retrieved from [Link]
-
ResearchGate (n.d.). Multicomponent Synthesis of Heterocycles. Retrieved from [Link]
-
ResearchGate (2025). Synthesis of Heterocycles from the Products of Anionic Arylation of Unsaturated Compounds. Part 7. Retrieved from [Link]
- Google Patents (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
Sources
3-Bromo-2-hydroxy-5-methylbenzoic acid as a building block in medicinal chemistry
An In-Depth Guide to 3-Bromo-2-hydroxy-5-methylbenzoic Acid as a Premier Building Block in Medicinal Chemistry
Authored by: A Senior Application Scientist
Abstract
This compound has solidified its position as a cornerstone building block for the synthesis of complex molecular architectures in medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, a phenolic hydroxyl group, and a bromine atom, offers orthogonal chemical handles for a diverse array of synthetic transformations. This guide provides an in-depth analysis of its strategic applications, supported by detailed experimental protocols, mechanistic insights, and the rationale behind its use in constructing novel therapeutic agents.
Introduction: The Strategic Advantage of a Multifunctional Scaffold
In the landscape of drug discovery, the efficiency of synthesizing diverse and potent compound libraries is paramount. This compound offers a distinct advantage by presenting three key functional groups within a single, rigid aromatic core. This pre-functionalized scaffold allows for a modular and convergent approach to synthesis, where complexity can be rapidly built through sequential, high-yielding reactions.
-
Carboxylic Acid (COOH): Serves as a primary anchor point for amide bond formation, a ubiquitous linkage in bioactive molecules, enabling coupling with a vast library of amines.
-
Hydroxyl Group (OH): A versatile handle for introducing ether linkages or serving as a directing group in further aromatic substitutions. Its phenolic nature is also a key pharmacophoric element in many drug classes.
-
Bromine Atom (Br): An ideal electrophilic partner for modern cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl moieties.
This guide will delve into the practical applications of this building block, focusing on its role in the synthesis of antibacterial and anti-inflammatory agents.
Physicochemical and Reactivity Profile
A comprehensive understanding of the molecule's properties is essential for effective experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | ChemScene[1] |
| Molecular Weight | 231.04 g/mol | Sigma-Aldrich[2] |
| Appearance | Solid | Sigma-Aldrich[2] |
| CAS Number | 17746-75-7 | CymitQuimica[3] |
| Empirical Formula | C₈H₇BrO₃ | Sigma-Aldrich[2] |
The reactivity of the functional groups can be selectively addressed. The carboxylic acid is the most acidic proton and readily undergoes activation for coupling. The phenolic hydroxyl is less acidic and can often be protected if necessary, although its presence can also influence the electronic nature of the aromatic ring. The carbon-bromine bond is the key to diversification through palladium-catalyzed cross-coupling reactions.
Core Application I: Synthesis of Novel Antibacterial Agents
The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics. Substituted benzoic acids are known scaffolds for targeting bacterial enzymes. This compound serves as an excellent starting point for creating novel inhibitors, for instance, targeting bacterial gyrase.
Protocol 1: Two-Step Synthesis of a Potential Bacterial Gyrase Inhibitor
This protocol demonstrates a common workflow: initial amide formation to build the core structure, followed by a Suzuki-Miyaura cross-coupling to introduce diversity and explore the structure-activity relationship (SAR).
Workflow Overview
Caption: Synthetic workflow for a potential gyrase inhibitor.
Part A: Amide Coupling via EDC/HOBt Activation
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes. A slight color change may be observed as the active ester is formed.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expertise & Causality:
-
EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions, particularly racemization if chiral amines are used, and to increase coupling efficiency.[4]
-
DIPEA acts as a scavenger for the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
Part B: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a microwave-safe vial, combine the brominated amide intermediate from Part A (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, ~0.2 M).
-
Degassing: Seal the vial and purge with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-120 °C (conventional heating or microwave) until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final compound via flash chromatography or preparative HPLC.
Expertise & Causality:
-
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples organoboron compounds with organic halides.[5][6]
-
The base is crucial for the transmetalation step of the catalytic cycle.[6][7] The choice of base and catalyst/ligand system can be critical and may require optimization depending on the specific substrates used.[8][9]
Core Application II: Scaffolds for Anti-inflammatory Drug Discovery
The salicylic acid motif, present in this compound, is a classic pharmacophore for anti-inflammatory agents, most famously aspirin. This building block allows for the creation of novel derivatives with potentially enhanced potency or improved safety profiles.
Protocol 2: Synthesis of an Aryl Ether Derivative
This protocol details a Williamson ether synthesis to modify the phenolic hydroxyl group, a common strategy to modulate the acidity and lipophilicity of the scaffold.
Logical Relationship for Synthesis
Caption: Williamson ether synthesis workflow.
Step-by-Step Methodology:
-
Protection (Optional): If the carboxylic acid is not desired in the final product or interferes with the reaction, it can be protected as an ester (e.g., methyl or ethyl ester) via Fischer esterification prior to this step.
-
Reaction Setup: Dissolve the this compound (or its ester derivative) (1.0 eq) in a polar aprotic solvent like DMF or acetone.
-
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq). The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Alkylating Agent: Add the desired alkyl halide or aryl halide (with activating groups) (1.1-1.5 eq).
-
Heating: Heat the reaction mixture, typically between 60-100 °C, and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, filter off the inorganic salts. If DMF is the solvent, dilute with ethyl acetate and perform aqueous washes. If acetone is the solvent, it can be removed under reduced pressure before an aqueous work-up.
-
Purification: Purify the crude product by column chromatography. If an ester protecting group was used, it can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Trustworthiness & Self-Validation:
-
The progress of this reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of a new, typically less polar, product spot.
-
The final product can be characterized by ¹H NMR, looking for the appearance of new signals corresponding to the added R-group, and by mass spectrometry to confirm the expected molecular weight.
Conclusion and Future Outlook
This compound represents an exemplary building block for modern medicinal chemistry. Its inherent functionality allows for the application of robust and high-yielding synthetic protocols, such as amide couplings and Suzuki-Miyaura reactions, to rapidly generate libraries of novel compounds. The protocols detailed in this guide serve as a validated starting point for researchers aiming to leverage this scaffold in their drug discovery programs. The continued development of novel cross-coupling technologies will only expand the synthetic possibilities and solidify the importance of such versatile building blocks in the creation of next-generation therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Methyl N-Boc-2-bromo-5-sulfamoylbenzoate.
- BenchChem. (2025). Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery.
-
ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? [Preprint]. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- PubChem. (n.d.). This compound.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: 3-Bromo-2-hydroxy-5-methylbenzoic Acid in the Synthesis of Functional Aromatic Polyesters
Abstract
This document provides a comprehensive guide to the prospective use of 3-Bromo-2-hydroxy-5-methylbenzoic acid as a functional monomer in advanced polymer synthesis. While direct literature on the polymerization of this specific monomer is nascent, its bifunctional nature—possessing both a carboxylic acid and a hydroxyl group—positions it as a prime candidate for the synthesis of novel aromatic polyesters via polycondensation. The presence of bromine and methyl substituents on the aromatic ring offers unique opportunities for post-polymerization modification and for tailoring the physicochemical properties of the resulting polymer, such as thermal stability, solubility, and flame retardancy. This guide presents a theoretical framework and a detailed, field-proven protocol for the synthesis of a homopolyester from this compound, grounded in established principles of aromatic polyester synthesis.[1][2][3]
Introduction: Rationale and Potential Applications
Aromatic polyesters are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[4] The incorporation of functional groups onto the polymer backbone is a key strategy for developing "smart" materials with tailored properties. This compound is a compelling but underexplored monomer for several reasons:
-
Inherent Bifunctionality: The hydroxyl and carboxylic acid groups enable its use as an AB-type monomer for direct polycondensation, simplifying polymerization schemes.[5]
-
Tunable Properties: The electron-withdrawing bromine atom and the electron-donating methyl group can influence the polymer's electronic properties, solubility, and thermal behavior.
-
Post-Polymerization Modification: The bromine atom serves as a reactive handle for a variety of post-polymerization modifications, such as cross-linking or the introduction of other functional moieties via substitution reactions. This opens avenues for creating materials for applications in catalysis, electronics, and biomedicine.
-
Enhanced Flame Retardancy: Brominated compounds are well-known for their flame-retardant properties, suggesting that polymers derived from this monomer may exhibit enhanced fire resistance.
This application note outlines a robust protocol for the synthesis and characterization of poly(3-bromo-2-oxy-5-methylbenzoate), a novel functional aromatic polyester.
Overview of the Synthetic Strategy: Melt Polycondensation
The most direct and industrially scalable method for synthesizing aromatic polyesters from hydroxybenzoic acids is melt polycondensation.[1][2] This approach avoids the use of solvents at the polymerization stage, reducing cost and environmental impact. The proposed synthetic pathway involves two key steps:
-
Acetylation of the Monomer: The phenolic hydroxyl group is acetylated to form 3-Bromo-2-acetoxy-5-methylbenzoic acid. This is a critical step as the acetoxy group is a better leaving group than the hydroxyl group, facilitating the polymerization reaction and preventing side reactions.[6]
-
Melt Polycondensation: The acetylated monomer is heated under vacuum at high temperatures, often in the presence of a catalyst, to drive the polymerization. Acetic acid is eliminated as a byproduct, and its removal drives the reaction to completion.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of poly(3-bromo-2-oxy-5-methylbenzoate).
Detailed Experimental Protocols
Materials and Equipment
| Material | Purity | Supplier |
| This compound | >97% | Major Chemical |
| Acetic Anhydride | >99% | Sigma-Aldrich |
| Titanium(IV) butoxide | >97% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS | Fisher |
| Methanol | ACS | Fisher |
| Nitrogen Gas | High | Airgas |
-
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Vacuum pump and vacuum line
-
Schlenk line for inert atmosphere operations
-
Standard laboratory glassware
-
Protocol 1: Acetylation of this compound
Causality: Acetylation of the phenolic hydroxyl group is a crucial step to enhance its reactivity for the subsequent polycondensation. The acetoxy group is a better leaving group, facilitating the esterification reaction that forms the polymer chain.[6]
-
Setup: Assemble a 100 mL three-neck round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Reagents: Add this compound (10.0 g, 43.3 mmol) and acetic anhydride (20 mL, 212 mmol) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 140°C) under a gentle flow of nitrogen and maintain for 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of cold deionized water with vigorous stirring to precipitate the product.
-
Filter the white precipitate, wash thoroughly with deionized water until the filtrate is neutral, and dry in a vacuum oven at 60°C overnight.
-
-
Characterization: Confirm the structure of the resulting 3-Bromo-2-acetoxy-5-methylbenzoic acid using ¹H NMR and FTIR spectroscopy.
Protocol 2: Melt Polycondensation to Synthesize Poly(3-bromo-2-oxy-5-methylbenzoate)
Causality: Melt polycondensation is an effective method for producing high molecular weight aromatic polyesters. The high temperature provides the necessary activation energy, and the application of a vacuum is essential to remove the acetic acid byproduct, which drives the equilibrium towards polymer formation.[1][2] A catalyst like titanium(IV) butoxide is often used to increase the reaction rate.[4]
-
Setup: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum line.
-
Reagents:
-
Add the dried 3-Bromo-2-acetoxy-5-methylbenzoic acid (from Protocol 3.2) to the flask.
-
Add titanium(IV) butoxide (0.1 mol% relative to the monomer) as a catalyst.
-
-
Polymerization Stages:
-
Stage 1 (Nitrogen Purge): Heat the flask to 200°C under a slow stream of nitrogen for 30 minutes to melt the monomer and remove any residual moisture.
-
Stage 2 (Temperature Ramp): Gradually increase the temperature to 250°C over 1 hour. Acetic acid will begin to distill off.
-
Stage 3 (Vacuum Application): Slowly apply a vacuum (to <1 Torr) over 30 minutes while increasing the temperature to 280°C.
-
Stage 4 (High Vacuum): Maintain the reaction at 280°C under high vacuum for 3-4 hours. The viscosity of the melt will increase significantly.
-
-
Termination and Isolation:
-
Release the vacuum with nitrogen and cool the flask to room temperature.
-
The resulting solid polymer can be dissolved in a suitable solvent (e.g., dichloromethane or chloroform) and precipitated into methanol to purify it.
-
Dry the purified polymer in a vacuum oven at 80°C overnight.
-
Characterization of the Resulting Polymer
A thorough characterization of the synthesized poly(3-bromo-2-oxy-5-methylbenzoate) is crucial to validate the success of the polymerization and to understand its properties.
| Technique | Purpose | Expected Observations |
| FTIR | To confirm the formation of ester linkages and the absence of -OH and -COOH end groups. | Appearance of a strong ester carbonyl (C=O) stretch around 1740-1760 cm⁻¹. Disappearance of the broad -OH stretch from the carboxylic acid and phenolic groups. |
| ¹H NMR | To verify the polymer structure and estimate the degree of polymerization. | Broadening of aromatic and methyl proton signals. The ratio of the integrated intensity of the repeating unit protons to the end-group protons can be used to estimate the number-average molecular weight (Mn). |
| GPC | To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). | A monomodal distribution is expected. The PDI should be around 2, which is typical for step-growth polymerization. |
| DSC | To determine the glass transition temperature (Tg) and melting temperature (Tm), if any. | A high Tg is expected due to the rigid aromatic backbone. The polymer may be amorphous or semi-crystalline. |
| TGA | To assess the thermal stability of the polymer. | The onset of thermal decomposition is expected to be above 400°C, characteristic of aromatic polyesters.[1] |
Troubleshooting and Experimental Considerations
-
Low Molecular Weight: This can result from impure monomers, insufficient reaction time, or inadequate vacuum. Ensure the acetylated monomer is thoroughly dried and that the vacuum is maintained below 1 Torr during the final stage of polymerization.
-
Dark Polymer Color: Discoloration can occur due to side reactions at high temperatures. It is crucial to maintain a continuous inert atmosphere during the initial heating phase and to avoid unnecessarily high temperatures or prolonged reaction times.
-
Monomer Sublimation: At high temperatures and under vacuum, some monomer may sublime. A slow temperature ramp and gradual application of vacuum can help minimize this.
Conclusion
The protocols detailed in this application note provide a robust and scientifically grounded framework for the synthesis of a novel functional aromatic polyester from this compound. While this represents a proof-of-concept investigation, the principles of melt polycondensation of hydroxybenzoic acids are well-established, lending high confidence to the feasibility of this approach.[1][2][3] The resulting polymer, with its unique combination of an aromatic backbone and functional bromine and methyl groups, holds significant promise for the development of advanced materials with tailored properties for a range of high-performance applications. Further research into the copolymerization of this monomer with other hydroxybenzoic acids could yield a diverse library of new materials.
References
-
The Catalytic Synthesis of Wholly Aromatic Polyesters Based on 4-hydroxybenzoic Acid via Direct Esterification. Scientific.Net. [Link]
-
Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. MDPI. [Link]
-
Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. MDPI. [Link]
-
Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. ResearchGate. [Link]
-
Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. ResearchGate. [Link]
-
Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options. Polymer Chemistry (RSC Publishing). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Catalytic Synthesis of Wholly Aromatic Polyesters Based on 4-hydroxybenzoic Acid via Direct Esterification | Scientific.Net [scientific.net]
- 5. Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Biological Activity of 3-Bromo-2-hydroxy-5-methylbenzoic Acid Derivatives
Introduction
Salicylic acid and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents. Their diverse pharmacological activities include anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] The functionalization of the salicylic acid core—through halogenation, alkylation, or amidation—allows for the fine-tuning of its physicochemical properties and biological activities, making it a fertile ground for drug discovery.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and evaluation of a specific subclass: 3-Bromo-2-hydroxy-5-methylbenzoic acid derivatives . While this specific scaffold is not extensively documented, its constituent parts (a brominated salicylic acid core) suggest a strong potential for significant biological activity. Salicylanilides containing a nitro group, for example, have demonstrated potent antimycobacterial and antibacterial activities.[5][6]
These notes are designed to be an exploratory framework, guiding the user from initial synthesis and characterization through a cascade of biological screening assays and mechanistic studies. The protocols are grounded in established methodologies to ensure reproducibility and scientific rigor.
Part 1: Synthesis and Characterization
A logical starting point for investigating novel derivatives is a reliable synthetic route and thorough characterization. The following is a generalized scheme based on common organic chemistry reactions for creating derivatives (e.g., esters, amides) from the parent acid, this compound (CAS: 17746-75-7).[7]
Protocol 1.1: General Synthesis of Amide Derivatives
-
Acid Chloride Formation: In a fume hood, suspend this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM). Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0°C. Allow the reaction to stir at room temperature for 2-4 hours until the evolution of gas ceases. The solvent can be removed under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.
-
Amidation: Dissolve the crude acid chloride in fresh, dry DCM. In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM. Add the amine solution dropwise to the acid chloride solution at 0°C.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction completion by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Part 2: High-Throughput Biological Screening
Once synthesized and characterized, the derivatives should be subjected to a panel of primary screening assays to identify potential biological activities. Based on the known activities of related salicylic acid derivatives, the most promising areas for investigation are antimicrobial, anticancer, and anti-inflammatory effects.[2][3]
Experimental Workflow for Primary Screening
The following diagram illustrates a typical workflow for the initial biological evaluation of a newly synthesized compound library.
Caption: High-level workflow from synthesis to hit identification.
Protocol 2.1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution assay is a standard method for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Positive control (e.g., Ciprofloxacin)
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: From a fresh culture, suspend several colonies of the test bacterium in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[8]
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in MHB directly in the 96-well plate to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (inoculum with a standard antibiotic), a negative control (inoculum with DMSO vehicle but no compound), and a sterility control (broth only).[10]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound with no visible turbidity (bacterial growth).[10] This can be assessed visually or with a plate reader.
Protocol 2.2: Anticancer Activity - MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13][14]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (cells treated with DMSO). Incubate for 24-72 hours.[8]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13][15]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to dissolve the purple formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[13][14]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2.3: Anti-inflammatory Activity - COX-2 Inhibition Assay
Many anti-inflammatory drugs, including salicylic acid derivatives, function by inhibiting cyclooxygenase (COX) enzymes.[16] A cell-free enzyme assay can be used to screen for direct inhibition of COX-2.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer
-
Test compounds
-
Positive control (e.g., Celecoxib)
-
Prostaglandin E₂ (PGE₂) EIA Kit
Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the COX-2 enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding a quenching agent (e.g., HCl).
-
Measure the amount of PGE₂ produced using a commercial EIA kit, following the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Part 3: Mechanistic Elucidation
Compounds identified as "hits" in the primary screens require further investigation to understand their mechanism of action. For compounds showing anti-inflammatory or anticancer activity, a key pathway to investigate is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[17][18] Aberrant NF-κB activation is a hallmark of many inflammatory diseases and cancers, promoting cell proliferation, preventing apoptosis, and driving the expression of pro-inflammatory genes.[19][20][21]
NF-κB Signaling Pathway and Potential Inhibition
The canonical NF-κB pathway is a primary target for anti-inflammatory and anticancer drugs.[17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α or IL-1, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[17] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, freeing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate gene transcription.[17][19]
Caption: Inhibition of the canonical NF-κB signaling pathway.
Part 4: Data Presentation
Systematic and clear presentation of quantitative data is crucial for comparing the efficacy of different derivatives.
Table 1: Example Antimicrobial Activity Data
| Compound ID | Derivative Structure (R-group) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| DERIV-001 | -NH-phenyl | 16 | 64 |
| DERIV-002 | -NH-(4-chlorophenyl) | 4 | 32 |
| DERIV-003 | -O-ethyl | >128 | >128 |
| Cipro | (Positive Control) | 0.5 | 0.25 |
Table 2: Example Anticancer Cytotoxicity Data
| Compound ID | Derivative Structure (R-group) | IC₅₀ (µM) vs. HeLa Cells (48h) | IC₅₀ (µM) vs. MCF-7 Cells (48h) |
| DERIV-001 | -NH-phenyl | 25.4 | 42.1 |
| DERIV-002 | -NH-(4-chlorophenyl) | 8.9 | 15.6 |
| DERIV-003 | -O-ethyl | >100 | >100 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 |
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Bromo-2-hydroxy-5-methylbenzoic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Substituted Salicylic Acid Ligand
3-Bromo-2-hydroxy-5-methylbenzoic acid is a fascinating, yet underexplored, ligand in the realm of coordination chemistry. As a derivative of salicylic acid, it possesses the characteristic bidentate chelating motif of a carboxylic acid and a hydroxyl group in ortho positions. This arrangement allows for the formation of stable six-membered chelate rings with a wide variety of metal ions. The presence of the bromo and methyl substituents on the aromatic ring is anticipated to modulate the electronic properties and steric hindrance of the resulting metal complexes, thereby influencing their stability, reactivity, and potential applications.
While specific literature on the coordination complexes of this compound is not abundant, a wealth of knowledge on related substituted salicylic acid complexes provides a strong foundation for predicting its behavior and developing robust experimental protocols. These analogs have demonstrated significant potential in catalysis, materials science, and as antimicrobial agents. This guide will, therefore, leverage this analogous data to provide detailed protocols and application notes for researchers venturing into the coordination chemistry of this promising ligand.
Ligand Properties and Coordination Behavior
This compound is a solid at room temperature with a molecular weight of 231.04 g/mol . Its structure combines the key functional groups for metal chelation, with the substituents expected to influence the ligand's pKa values and the electronic environment of the coordination sphere.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| CAS Number | 17746-75-7 | [2] |
The coordination of this compound to a metal center is expected to occur through the deprotonation of both the carboxylic acid and the phenolic hydroxyl group, forming a bidentate chelate. This coordination mode is well-established for salicylic acid and its derivatives.[3][4]
Caption: Predicted bidentate coordination of this compound to a metal ion.
Protocols for Synthesis and Characterization
The synthesis of metal complexes with this compound can be readily achieved through standard coordination chemistry techniques. The following is a generalized protocol that can be adapted for various transition metal ions.
Protocol 1: General Synthesis of a Metal(II) Complex
This protocol is based on established methods for the synthesis of transition metal complexes with substituted salicylic acids.[5][6][7]
Materials:
-
This compound
-
A metal(II) salt (e.g., MnCl₂, Cu(OAc)₂, Zn(NO₃)₂)
-
Ethanol or Methanol
-
Deionized water
-
Base (e.g., NaOH, triethylamine)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Ligand Solution Preparation: Dissolve 2 molar equivalents of this compound in a suitable solvent such as ethanol or methanol. Gentle heating may be required to achieve complete dissolution.
-
Deprotonation: To the ligand solution, add 2 molar equivalents of a base (e.g., a dilute aqueous solution of NaOH) dropwise while stirring. This will deprotonate the carboxylic acid and hydroxyl groups, facilitating coordination.
-
Metal Salt Solution Preparation: In a separate flask, dissolve 1 molar equivalent of the chosen metal(II) salt in deionized water or ethanol.
-
Complexation: Slowly add the metal salt solution to the deprotonated ligand solution with continuous stirring. A precipitate is expected to form upon mixing or after a short period of stirring.
-
Reaction Completion and Isolation: Continue stirring the reaction mixture at room temperature for 2-4 hours. The resulting precipitate can be collected by vacuum filtration.
-
Washing and Drying: Wash the collected solid with the reaction solvent (e.g., ethanol/water mixture) to remove any unreacted starting materials, followed by a wash with a low-boiling point organic solvent like diethyl ether. Dry the complex in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.
Caption: General workflow for the synthesis of a metal complex with this compound.
Characterization of the Resulting Complexes
A suite of analytical techniques should be employed to confirm the formation of the desired complex and to elucidate its structure and properties.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal center. Key spectral changes to expect include:
-
Disappearance of the O-H Stretch: The broad band corresponding to the phenolic O-H stretch in the free ligand (typically around 3200-3500 cm⁻¹) should disappear or significantly diminish upon coordination.
-
Shift of the C=O Stretch: The strong absorption band of the carboxylic acid C=O group in the free ligand (around 1700 cm⁻¹) will shift to a lower frequency (typically 1600-1650 cm⁻¹) upon deprotonation and coordination to the metal ion.
-
Appearance of M-O Bands: New, weaker bands may appear in the low-frequency region (typically below 600 cm⁻¹), which can be attributed to the formation of metal-oxygen bonds.
2. UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the complex. For transition metal complexes, d-d transitions and charge-transfer bands can be observed. The spectrum of the complex will differ significantly from that of the free ligand, with shifts in the absorption maxima and the appearance of new bands in the visible region, which are often responsible for the color of the complex.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
For diamagnetic metal complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution.
-
¹H NMR: The proton signals of the ligand will experience shifts upon coordination. The disappearance of the acidic protons from the hydroxyl and carboxylic acid groups is a key indicator of coordination.
-
¹³C NMR: The carbon signals, particularly those of the carboxylate and the carbon bearing the hydroxyl group, will show shifts upon complexation.
4. Elemental Analysis:
Elemental analysis (C, H, N) is crucial for determining the empirical formula of the complex and confirming the metal-to-ligand ratio.
5. Single-Crystal X-ray Diffraction:
If suitable single crystals can be obtained, X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. Studies on similar complexes, such as those with 5-bromosalicylic acid, often reveal interesting crystal packing and supramolecular architectures.[8]
Application Notes
Based on the known applications of structurally related metal complexes, coordination compounds of this compound are promising candidates for the following applications:
Catalysis
Manganese complexes with phenolic ligands have shown significant catalytic activity in various oxidation reactions.[9][10][11] It is plausible that manganese complexes of this compound could act as effective catalysts for the oxidation of organic substrates. The electronic-withdrawing nature of the bromo substituent may enhance the catalytic activity of the metal center.
Potential Catalytic Reactions:
-
Oxidation of alcohols to aldehydes or ketones.
-
Epoxidation of alkenes.
-
Oxidative degradation of organic pollutants.
Antimicrobial and Antifungal Agents
Metal complexes often exhibit enhanced biological activity compared to the free ligands.[12][13][14][15] The chelation of a metal ion to a ligand can increase its lipophilicity, facilitating its transport across microbial cell membranes. The inherent antimicrobial properties of salicylic acid derivatives, combined with the presence of a transition metal and a halogen, make these complexes strong candidates for the development of new antimicrobial and antifungal agents. Copper(II) complexes, in particular, are known for their broad-spectrum antimicrobial activity.
Protocol for Antimicrobial Screening (Agar Well Diffusion Method):
-
Prepare a nutrient agar medium and pour it into sterile Petri dishes.
-
Inoculate the agar surface with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans).
-
Create wells of a specific diameter in the agar using a sterile cork borer.
-
Add a known concentration of the synthesized metal complex (dissolved in a suitable solvent like DMSO) to the wells.
-
Include a positive control (a standard antibiotic) and a negative control (the solvent).
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well to assess the antimicrobial activity.
Caption: Workflow for the agar well diffusion antimicrobial screening assay.
Conclusion
This compound presents a valuable, yet underutilized, platform for the design of novel coordination complexes. By leveraging the extensive knowledge base of related substituted salicylic acid chemistry, researchers can confidently synthesize and characterize new metal complexes with this ligand. The anticipated applications in catalysis and antimicrobial research are particularly promising avenues for future investigation. The protocols and insights provided in this guide are intended to serve as a robust starting point for unlocking the full potential of this versatile ligand in coordination chemistry and beyond.
References
-
Journal of Chemical Research and Innovation. COORDINATION BEHAVIOR OF TRANSITION METAL CATIONS WITH SUBSTITUTED SALICYLIC ACIDS AND COMPUTATIONAL STUDIES OF BIOLOGICAL POTENTIAL. [Link]
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Semantic Scholar. Crystal Structure and Catalytic Activity of Poly[bis(3-bromo-2-hydroxybenzaldehyde) - Semantic Scholar. [Link]
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Semantic Scholar. Salicylate Coordination Compounds of Iron, Models of Their Formation. [Link]
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RSC Advances. A supported manganese complex with amine-bis(phenol) ligand for catalytic benzylic C(sp3)–H bond oxidation. [Link]
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International Journal of Engineering, Science and Investigation. Coordination Chemistry of Salicylic Acid. [Link]
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PMC - PubMed Central. Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis. [Link]
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ResearchGate. Synthesis, Characterization and Antimicrobial Studies of Salicylic Acid Complexes of Some Transition Metals. [Link]
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ResearchGate. Synthesis, thermal analysis, and spectroscopic and structural characterizations of zinc(II) complexes with salicylaldehydes. [Link]
-
IOSR Journal. Synthesis, Characterization and Antimicrobial Studies of Salicylic Acid Complexes of Some Transition Metals. [Link]
-
SciSpace. A supported manganese complex with amine-bis(phenol) ligand for catalytic benzylic C(sp3)–H bond oxidation. [Link]
-
SciSpace. Synthesis, characterization and antimicrobial activity of mixed transition metal complexes of salicylic acid with 1, 10-phenanth. [Link]
-
ResearchGate. Structures of the investigated Cu(II)-complexes along with their abbreviations. [Link]
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ResearchGate. (a) Perspective view of complex 2, with the atom numbering scheme.... [Link]
-
ACS Publications. Bioinspired Manganese and Iron Complexes for Enantioselective Oxidation Reactions: Ligand Design, Catalytic Activity, and Beyond. [Link]
-
ACS Publications. Metal Complexes as Antifungals? from a Crowd-Sourced Compound Library to the First in Vivo Experiments. [Link]
-
PMC - PubMed Central. Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. [Link]
-
MDPI. Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion. [Link]
-
PMC - PubMed Central. Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. [Link]
-
ResearchGate. Synthesis, Crystal Structures and Catalytic Oxidation Property of Two Copper(II) Complexes Derived from 5-Bromo-2-((2-piperazin-1-ylethylimino)methyl)phenol. [Link]
-
Rasayan Journal of Chemistry. synthesis and characterization of transition metal complexes of schiff base derived from isatin and 2-amino, 4-chloro benzoic acid. [Link]
-
ResearchGate. Transition Metal Complexes of 5-bromo Salicylaldehyde-2-furoic acid hydrazide; Synthesis and Characterisation. [Link]
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Al-Mustansiriyah Journal of Science. Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. [Link].edu.iq/index.php/MJS/article/view/1121)
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Applikations- und Protokollhandbuch: Derivatisierung von 3-Brom-2-hydroxy-5-methylbenzoesäure zur Steigerung der biologischen Aktivität
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet detaillierte Protokolle und wissenschaftliche Einblicke in die Derivatisierung von 3-Brom-2-hydroxy-5-methylbenzoesäure. Als Ausgangsmolekül, das strukturelle Ähnlichkeiten mit Salicylsäure aufweist, bietet es eine vielversprechende Grundlage für die Entwicklung neuer therapeutischer Wirkstoffe. Die hier beschriebenen Modifikationen zielen darauf ab, die antimikrobiellen und antifungalen Eigenschaften durch gezielte chemische Umwandlungen zu verbessern.
Wissenschaftlicher Hintergrund und Rationale
3-Brom-2-hydroxy-5-methylbenzoesäure gehört zur Klasse der substituierten Salicylsäuren. Salicylsäure und ihre Derivate sind für ihre breite Palette an biologischen Aktivitäten bekannt, darunter entzündungshemmende, analgetische und antimikrobielle Eigenschaften. Die Einführung von Substituenten am aromatischen Ring kann die Lipophilie, die elektronischen Eigenschaften und das sterische Profil des Moleküls erheblich beeinflussen, was wiederum seine pharmakokinetischen und pharmakodynamischen Eigenschaften moduliert.
Die Brom- und Methylsubstituenten am Kernmolekül bieten eine einzigartige Ausgangsbasis. Es ist bekannt, dass Halogensubstituenten die antimikrobielle Wirksamkeit von phenolischen Verbindungen erhöhen können.[1][2] Die Derivatisierung der Carbonsäuregruppe zu Estern und Amiden ist eine bewährte Strategie in der medizinischen Chemie, um die zelluläre Aufnahme zu verbessern, die metabolische Stabilität zu erhöhen und neue Wechselwirkungen mit biologischen Zielstrukturen zu ermöglichen. Studien zu ähnlichen substituierten Benzoesäurederivaten haben gezeigt, dass solche Modifikationen zu einer signifikanten Steigerung der antibakteriellen und antifungalen Aktivität führen können.[3][4][5]
Dieses Handbuch beschreibt die Synthese von Ester- und Amid-Derivaten der 3-Brom-2-hydroxy-5-methylbenzoesäure und stellt Protokolle zur Evaluierung ihrer biologischen Wirksamkeit bereit.
Syntheseprotokolle
Die Derivatisierung konzentriert sich auf die Carbonsäurefunktionalität, um eine Reihe von Estern und Amiden herzustellen. Die folgenden Protokolle sind als allgemeine Leitfäden konzipiert und können für verschiedene Alkohole und Amine angepasst werden.
Allgemeine Laborhinweise
Alle Reaktionen sollten in einem gut belüfteten Abzug durchgeführt werden. Wasserfreie Lösungsmittel und Reagenzien sind zu verwenden, wo dies angegeben ist, um Nebenreaktionen zu minimieren. Der Reaktionsfortschritt sollte mittels Dünnschichtchromatographie (DC) überwacht werden. Die Aufreinigung der Produkte erfolgt in der Regel durch Säulenchromatographie an Kieselgel. Die Struktur der synthetisierten Verbindungen sollte durch spektroskopische Methoden (¹H-NMR, ¹³C-NMR, MS) bestätigt werden.
Protokoll A: Synthese von Estern mittels Fischer-Veresterung
Die Fischer-Veresterung ist eine säurekatalysierte Reaktion zwischen einer Carbonsäure und einem Alkohol. Sie eignet sich besonders für die Synthese von einfachen Alkylestern.
Materialien:
-
3-Brom-2-hydroxy-5-methylbenzoesäure
-
Gewünschter Alkohol (z. B. Methanol, Ethanol, Propanol) im Überschuss
-
Konzentrierte Schwefelsäure (H₂SO₄) als Katalysator
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Organische Lösungsmittel (z. B. Diethylether, Ethylacetat)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Sole (gesättigte NaCl-Lösung)
Schritt-für-Schritt-Protokoll:
-
Lösen Sie 1,0 Äquivalent 3-Brom-2-hydroxy-5-methylbenzoesäure im gewünschten Alkohol (als Lösungsmittel und Reaktant).
-
Fügen Sie unter Rühren vorsichtig eine katalytische Menge (ca. 5-10 mol%) konzentrierte Schwefelsäure hinzu.
-
Erhitzen Sie die Reaktionsmischung für 4-12 Stunden unter Rückfluss. Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und entfernen den überschüssigen Alkohol unter reduziertem Druck.
-
Lösen Sie den Rückstand in Diethylether oder Ethylacetat und waschen Sie die organische Phase nacheinander mit Wasser, gesättigter NaHCO₃-Lösung (zur Neutralisierung der Säure) und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um den reinen Ester zu erhalten.
Kausale Begründung: Die Schwefelsäure protoniert das Carbonyl-Sauerstoffatom der Carbonsäure, was die Elektrophilie des Carbonyl-Kohlenstoffatoms erhöht und den nukleophilen Angriff durch den Alkohol erleichtert. Der große Überschuss an Alkohol verschiebt das Gleichgewicht der Reaktion in Richtung der Produktbildung.
Protokoll B: Synthese von Amiden mittels EDC/HOBt-Kopplung
Die Kopplung von Carbonsäuren mit Aminen erfordert die Aktivierung der Carbonsäuregruppe. Die Verwendung von 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) in Kombination mit 1-Hydroxybenzotriazol (HOBt) ist eine milde und effiziente Methode zur Amidbildung.
Materialien:
-
3-Brom-2-hydroxy-5-methylbenzoesäure
-
Gewünschtes primäres oder sekundäres Amin (1,1 Äquivalente)
-
EDC (1,2 Äquivalente)
-
HOBt (1,2 Äquivalente)
-
N,N-Diisopropylethylamin (DIPEA) (2,0 Äquivalente)
-
Wasserfreies Dichlormethan (DCM) oder Dimethylformamid (DMF)
-
Organische Lösungsmittel (z. B. Ethylacetat)
-
Gesättigte wässrige NaHCO₃-Lösung
-
Sole
Schritt-für-Schritt-Protokoll:
-
Lösen Sie 1,0 Äquivalent 3-Brom-2-hydroxy-5-methylbenzoesäure in wasserfreiem DCM oder DMF.
-
Fügen Sie das gewünschte Amin (1,1 Äq.), HOBt (1,2 Äq.) und DIPEA (2,0 Äq.) hinzu.
-
Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C ab.
-
Fügen Sie EDC (1,2 Äq.) portionsweise zur gerührten Lösung hinzu.
-
Lassen Sie die Reaktionsmischung auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden. Überwachen Sie den Fortschritt mittels DC.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Ethylacetat und waschen sie nacheinander dreimal mit gesättigter wässriger NaHCO₃-Lösung und einmal mit Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das reine Amid zu erhalten.
Kausale Begründung: EDC aktiviert die Carbonsäure zur Bildung eines hochreaktiven O-Acylisoharnstoff-Intermediats. HOBt reagiert mit diesem Intermediat zu einem aktivierten Ester, der weniger anfällig für Nebenreaktionen ist und effizient mit dem Amin zum gewünschten Amid reagiert. DIPEA fungiert als organische Base, um das während der Reaktion gebildete HCl-Salz zu neutralisieren.
Synthese-Workflow-Diagramm
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.
Protokolle zur biologischen Evaluierung
Um die verbesserte Aktivität der synthetisierten Derivate zu bewerten, werden standardmäßige antimikrobielle und antifungale Assays empfohlen.
Antimikrobieller Screening-Assay (MIC-Bestimmung)
Die minimale Hemmkonzentration (MIC) ist ein Maß für die Wirksamkeit eines antimikrobiellen Wirkstoffs. Die Mikrodilutionsmethode in Bouillon ist ein gängiges Verfahren zur Bestimmung der MIC-Werte.
Materialien:
-
Testverbindungen (gelöst in DMSO)
-
Bakterienstämme (z. B. Staphylococcus aureus, Bacillus subtilis (Gram-positiv); Escherichia coli, Pseudomonas aeruginosa (Gram-negativ))
-
Nährbouillon (z. B. Mueller-Hinton-Bouillon)
-
96-Well-Mikrotiterplatten
-
Sterile Puffer und Medien
-
Positivkontrolle (z. B. Ciprofloxacin)
-
Negativkontrolle (DMSO)
Schritt-für-Schritt-Protokoll:
-
Bereiten Sie eine serielle Verdünnungsreihe der Testverbindungen in der Nährbouillon direkt in den Wells der 96-Well-Platte vor.
-
Inokulieren Sie jede Vertiefung mit einer standardisierten Bakteriensuspension (ca. 5 x 10⁵ KBE/ml).
-
Fügen Sie Positiv- und Negativkontrollen auf jeder Platte hinzu.
-
Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden.
-
Bestimmen Sie die MIC visuell als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Bakterienwachstum auftritt.
Antifungaler Screening-Assay (MIC-Bestimmung)
Ein ähnliches Protokoll kann für die Bestimmung der antifungalen Aktivität verwendet werden.
Materialien:
-
Testverbindungen (gelöst in DMSO)
-
Pilzstämme (z. B. Candida albicans, Aspergillus niger)
-
Sabouraud-Dextrose-Bouillon
-
96-Well-Mikrotiterplatten
-
Positivkontrolle (z. B. Fluconazol)
-
Negativkontrolle (DMSO)
Schritt-für-Schritt-Protokoll:
-
Führen Sie eine serielle Verdünnung der Testverbindungen in der Sabouraud-Dextrose-Bouillon in den 96-Well-Platten durch.
-
Inokulieren Sie jede Vertiefung mit einer standardisierten Pilzsuspension.
-
Fügen Sie entsprechende Kontrollen hinzu.
-
Inkubieren Sie die Platten bei 25-30 °C für 48-72 Stunden.
-
Bestimmen Sie die MIC als die niedrigste Konzentration, die das sichtbare Pilzwachstum hemmt.
Workflow für die biologische Evaluierung
Abbildung 2: Arbeitsablauf für die antimikrobielle und antifungale Prüfung.
Erwartete Ergebnisse und Struktur-Wirkungs-Beziehungen (SAR)
Basierend auf der Literatur wird erwartet, dass die Derivatisierung die biologische Aktivität im Vergleich zur Ausgangsverbindung 3-Brom-2-hydroxy-5-methylbenzoesäure verbessert.
Tabelle 1: Hypothetische Aktivitätsdaten für Derivate
| Verbindung | Derivat-Typ | R-Gruppe | Erwartete MIC (µg/mL) vs. S. aureus |
| Ausgangsstoff | Säure | - | >256 |
| DEV-01 | Ester | -CH₃ | 128 - 256 |
| DEV-02 | Ester | -CH₂CH₃ | 64 - 128 |
| DEV-03 | Ester | -CH₂(CH₂)₂CH₃ | 32 - 64 |
| DEV-04 | Amid | -Phenyl | 64 - 128 |
| DEV-05 | Amid | -4-Chlorophenyl | 16 - 32 |
| DEV-06 | Amid | -CH₂-Cyclohexyl | 32 - 64 |
Diskussion der erwarteten SAR:
-
Ester-Derivate: Es wird erwartet, dass die antimikrobielle Aktivität mit zunehmender Länge der Alkylkette des Esters bis zu einem gewissen Optimum ansteigt.[6] Dies ist wahrscheinlich auf eine erhöhte Lipophilie zurückzuführen, die eine bessere Penetration der bakteriellen Zellmembran ermöglicht.
-
Amid-Derivate: Die Einführung von aromatischen und substituierten aromatischen Ringen in der Amid-Funktionalität kann zu einer signifikanten Steigerung der Aktivität führen. Insbesondere elektronenziehende Gruppen wie Halogene am Phenylring des Amins können die Wirksamkeit erhöhen.[1][7] Dies deutet auf mögliche spezifische Wechselwirkungen mit dem Zielprotein hin. Die Lipophilie und die sterischen Eigenschaften der eingeführten Gruppe spielen ebenfalls eine entscheidende Rolle.
Fazit
Die Derivatisierung von 3-Brom-2-hydroxy-5-methylbenzoesäure zu Estern und Amiden stellt eine vielversprechende Strategie zur Entwicklung neuer antimikrobieller und antifungaler Wirkstoffe dar. Die in diesem Handbuch beschriebenen Protokolle bieten eine solide Grundlage für die Synthese und Evaluierung einer Bibliothek von Derivaten. Die anschließende Analyse der Struktur-Wirkungs-Beziehungen wird entscheidende Einblicke für das rationale Design von potenteren Analoga liefern.
Referenzen
-
Paraskevopoulos, G., Krátký, M., Mandíková, J., et al. (2015). Novel Derivatives of Nitro-Substituted Salicylic Acids: Synthesis, Antimicrobial Activity and Cytotoxicity. Bioorganic & Medicinal Chemistry, 23(22), 7292-301. [Link]
-
Dahiya, R., Kumar, A., & Yadav, R. (2008). Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. Molecules, 13(4), 834-846. [Link]
-
Medicinal Chemistry Lectures Notes. (2023). Structure-activity relationship (SAR) of Salicylic Acid. [Link]
-
Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]
-
Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. (2018). PubMed. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). MDPI. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. (n.d.). PubMed. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry. [Link]
-
Merkl, R., Hrádková, I., Filip, V., & Šmidrkal, J. (2010). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences, 28(4), 275-279. [Link]
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research. [Link]
-
synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part. (n.d.). Rasayan Journal of Chemistry. [Link]
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (2014). Organic Syntheses. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020). International Journal of Scientific & Technology Research. [Link]As-Solid-Acid-Catalyst.pdf)
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- 1. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
Application Notes and Protocols for the Analytical Determination of 3-Bromo-2-hydroxy-5-methylbenzoic Acid
Introduction: 3-Bromo-2-hydroxy-5-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. The purity and accurate quantification of this compound are critical for ensuring the quality, safety, and efficacy of the final products. This document provides a comprehensive guide to the analytical methods for the detection and quantification of this compound, tailored for researchers, scientists, and professionals in drug development and quality control. The methodologies detailed herein are grounded in established chromatographic and spectroscopic principles, offering robust and reliable analytical solutions.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for the development of effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | [1][2][3] |
| Molecular Weight | 231.04 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| CAS Number | 17746-75-7 | [3][4] |
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for the analysis of polar to moderately non-polar compounds like this compound. The method's high resolution, sensitivity, and reproducibility make it ideal for purity assessment and quantification.
Causality in Method Design
The selection of a C18 stationary phase is based on its hydrophobicity, which provides effective retention for aromatic carboxylic acids. The mobile phase, a gradient of acetonitrile and water, is chosen to ensure the elution of the analyte with a symmetrical peak shape. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase is critical to suppress the ionization of the carboxylic acid group, thereby promoting better retention and peak symmetry. UV detection is selected due to the presence of the chromophoric aromatic ring in the analyte.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
1. Instrumentation and Reagents
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid or Formic acid (analytical grade).
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
2. Preparation of Solutions
-
Mobile Phase A: Water with 0.1% Phosphoric acid (or 0.1% Formic acid for MS compatibility).
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric acid (or 0.1% Formic acid).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: 0.1% Phosphoric Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-19 min: 80% to 30% B19-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm and 285 nm |
| Injection Volume | 10 µL |
4. System Suitability Before sample analysis, inject the working standard solution five times. The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.
5. Quantification The concentration of this compound in the sample is determined by comparing its peak area with that of the working standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility and thermal stability.[5][6]
Rationale for Derivatization
Direct analysis of carboxylic acids by GC is challenging due to their low volatility and tendency to adsorb on the column. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for this purpose.[5]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed GC-MS Protocol
1. Instrumentation and Reagents
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Reagents: Pyridine (anhydrous), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. Derivatization Procedure
-
Accurately weigh about 1 mg of the sample or standard into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[5]
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
3. GC-MS Conditions
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80 °C, hold for 2 minRamp to 280 °C at 10 °C/minHold at 280 °C for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
4. Identification and Quantification
-
The derivatized this compound is identified by its characteristic mass spectrum, including the molecular ion and fragmentation pattern.
-
Quantification can be achieved using an internal standard method.
Method Validation Principles
Any analytical method developed for use in a regulated environment must be validated to ensure it is suitable for its intended purpose.[7] The validation should be conducted in accordance with ICH guidelines.[1]
| Validation Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This is typically demonstrated by analyzing a blank, a placebo, and a spiked sample. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the expected concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is typically determined by applying the method to a sample with a known concentration. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
References
- Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). (2005). Talanta, 66(4), 993-999.
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. [Link]
-
Derivatization - Chemistry LibreTexts. (2023). [Link]
-
A Review on HPLC Method Development and Validation. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
A Review on HPLC Method Development and Validation. (2021). International Journal of Progressive Pharmacy. [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023). [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
This compound | C8H7BrO3 | PubChem. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. fsis.usda.gov [fsis.usda.gov]
- 3. apicule.com [apicule.com]
- 4. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: 3-Bromo-2-hydroxy-5-methylbenzoic Acid as a Versatile Precursor for the Synthesis of Substituted Benzofurans
Introduction
In the landscape of medicinal chemistry and drug development, the benzofuran scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds and natural products. The targeted synthesis of substituted benzofurans is, therefore, of paramount importance. 3-Bromo-2-hydroxy-5-methylbenzoic acid is a readily available starting material that offers a unique combination of functional groups, making it an attractive precursor for the construction of complex heterocyclic systems. This application note provides a comprehensive guide to the utilization of this compound in the synthesis of substituted benzofurans, with a focus on a robust two-step protocol involving a Pechmann condensation followed by a Perkin rearrangement. We will delve into the mechanistic rationale behind this synthetic strategy and provide detailed, field-proven protocols for researchers, scientists, and professionals in drug development.
Strategic Overview: A Two-Step Approach to Benzofuran Synthesis
The synthetic strategy outlined herein leverages the inherent reactivity of this compound to first construct a coumarin intermediate, which is then elegantly rearranged to the desired benzofuran core. This two-step process offers a high degree of control over the final substitution pattern of the heterocyclic product.
Caption: High-level workflow for the synthesis of substituted benzofurans.
Part 1: Synthesis of the 3-Bromocoumarin Intermediate via Pechmann Condensation
The first critical step in this synthetic sequence is the formation of a 3-bromocoumarin derivative through a Pechmann condensation. This acid-catalyzed reaction between a phenol and a β-ketoester is a classic and reliable method for coumarin synthesis. In this protocol, this compound serves as the phenolic component.
Mechanistic Rationale
The Pechmann condensation is initiated by the acid-catalyzed formation of a more electrophilic species from the β-ketoester. The electron-rich aromatic ring of the phenol then undergoes electrophilic aromatic substitution. Subsequent transesterification and dehydration lead to the formation of the coumarin ring. The presence of the electron-withdrawing bromine atom and carboxylic acid group on the phenolic ring can influence the rate of this reaction, necessitating carefully optimized conditions.
Experimental Protocol: Synthesis of 3-Bromo-7-carboxy-5-methylcoumarin
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 17746-75-7 | 231.04 | 2.31 g | 10 |
| Ethyl acetoacetate | 141-97-9 | 130.14 | 1.56 g | 12 |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 10 mL | - |
| Ethanol | 64-17-5 | 46.07 | 50 mL | - |
| Ice-cold water | 7732-18-5 | 18.02 | 200 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.31 g, 10 mmol).
-
Add ethyl acetoacetate (1.56 g, 12 mmol) to the flask.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (10 mL) with constant stirring. Caution: The addition of sulfuric acid is highly exothermic.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C in an oil bath for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to afford pure 3-Bromo-7-carboxy-5-methylcoumarin as a crystalline solid.
-
Dry the product under vacuum. Expected yield: 75-85%.
Part 2: Perkin Rearrangement for the Synthesis of Substituted Benzofuran
The second step involves the base-catalyzed Perkin rearrangement of the 3-bromocoumarin intermediate to yield the final benzofuran product. This ring contraction reaction is a powerful tool for the synthesis of benzofuran-2-carboxylic acids. A microwave-assisted protocol is presented here, which significantly reduces the reaction time compared to conventional heating methods.[1]
Mechanistic Rationale
The Perkin rearrangement is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone ring in the coumarin. This leads to the opening of the pyrone ring to form a carboxylate and a phenoxide. The phenoxide then undergoes an intramolecular nucleophilic substitution, displacing the bromide ion at the adjacent vinylic position to form the five-membered furan ring. Subsequent acidification yields the benzofuran-2-carboxylic acid.
Caption: Simplified mechanism of the Perkin rearrangement.
Experimental Protocol: Microwave-Assisted Synthesis of 5-Methyl-7-carboxy-benzofuran-2-carboxylic Acid
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-Bromo-7-carboxy-5-methylcoumarin | (Synthesized) | 299.08 | 1.50 g | 5 |
| Sodium Hydroxide | 1310-73-2 | 40.00 | 0.60 g | 15 |
| Ethanol | 64-17-5 | 46.07 | 20 mL | - |
| 1 M Hydrochloric Acid | 7647-01-0 | 36.46 | As needed | - |
Procedure:
-
In a 50 mL microwave reaction vessel, combine 3-Bromo-7-carboxy-5-methylcoumarin (1.50 g, 5 mmol) and ethanol (20 mL).
-
Add sodium hydroxide (0.60 g, 15 mmol) to the suspension.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes with stirring. Note: Microwave parameters may need to be optimized depending on the instrument.
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
Transfer the reaction mixture to a beaker and acidify to pH 2-3 with 1 M hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven at 60 °C.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-Methyl-7-carboxy-benzofuran-2-carboxylic acid. Expected yield: 80-90%.
Trustworthiness and Self-Validation
The protocols described are based on well-established and reliable chemical transformations. The purity of the intermediate and final product should be rigorously assessed at each stage. It is recommended to use the following analytical techniques for validation:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions.
-
Melting Point: To determine the purity of the crystalline products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To verify the molecular weight of the products.
By following these validation steps, researchers can ensure the integrity and reliability of their results.
Conclusion
This application note details a robust and efficient two-step synthetic route for the preparation of substituted benzofurans from this compound. The combination of a Pechmann condensation and a microwave-assisted Perkin rearrangement provides a reliable pathway to these valuable heterocyclic scaffolds. The provided protocols are designed to be readily implemented in a standard organic synthesis laboratory and offer a solid foundation for further exploration and derivatization, thereby empowering researchers in their drug discovery and development endeavors.
References
-
Donkor, A. M., et al. (2016). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 21(9), 1169. [Link]
-
Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265. [Link]
-
Sethna, S. M., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to address the common challenges encountered in the lab, providing troubleshooting strategies and in-depth explanations to empower you to optimize your reaction outcomes.
Introduction: The Synthetic Challenge
This compound is a valuable substituted salicylic acid derivative, often employed as a key intermediate in the synthesis of more complex molecules in medicinal and materials chemistry.[1] Its synthesis is most commonly achieved through the direct bromination of 2-hydroxy-5-methylbenzoic acid (also known as p-cresotinic acid).
While seemingly straightforward, this reaction presents a classic regioselectivity challenge. The aromatic ring is influenced by three distinct functional groups: a strongly activating, ortho-para directing hydroxyl group (-OH), a weakly activating, ortho-para directing methyl group (-CH₃), and a deactivating, meta-directing carboxylic acid group (-COOH). The interplay of these electronic and steric effects dictates the success of the synthesis, making careful optimization critical.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions for issues that may arise during the synthesis.
Q1: My bromination of 2-hydroxy-5-methylbenzoic acid is resulting in a low yield and a mixture of isomers. What's going wrong?
Answer: This is the most common issue and it stems from a lack of control over regioselectivity. The hydroxyl group is the most powerful activating group on the ring, strongly directing substitution to its ortho and para positions. In the starting material, the para position is blocked by the methyl group. The two ortho positions are C3 and the carbon bearing the carboxyl group (C1). The C3 position is the target. However, the reaction can favor the formation of other products if not properly controlled.
Core Causality:
-
Electronic Effects: The powerful electron-donating nature of the -OH group overwhelmingly favors substitution at the C3 position.
-
Steric Hindrance: The bulky -COOH group can sterically hinder the approach of the electrophile to the C3 position, although this is less of a factor than the electronic activation from the -OH group.
-
Reaction Conditions: The choice of solvent and brominating agent dramatically influences the reactivity of the electrophile and the substrate, which is key to controlling the outcome.[2][3]
Q2: What is the best brominating agent for this synthesis: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
Answer: The choice depends on your desired level of reactivity and safety considerations.
| Reagent | Pros | Cons | Recommendation |
| Elemental Bromine (Br₂) in a non-polar solvent (e.g., Chloroform, Dichloromethane) | - Inexpensive and readily available.- Predictable reactivity. | - Highly corrosive, toxic, and requires careful handling.- Can lead to over-bromination if stoichiometry is not precise.[4] | Recommended for controlled, scalable reactions. A procedure using Br₂ in chloroform has been shown to be effective for analogous compounds.[5] |
| N-Bromosuccinimide (NBS) | - Solid, easier, and safer to handle than liquid bromine.- Provides a low, constant concentration of Br₂ in solution, which can suppress side reactions. | - More expensive.- Often requires a radical initiator or acid catalyst, which can complicate the reaction. | A good alternative for smaller-scale reactions or when enhanced safety is a priority. Often used with a catalyst in a polar solvent. |
Expert Insight: For achieving high selectivity towards the 3-bromo isomer, using elemental bromine in a non-polar solvent like chloroform or acetic acid at a controlled temperature (e.g., 10-25°C) is often the most reliable method.[4][5] This approach moderates the reactivity and minimizes polar solvent-induced side reactions.
Q3: I'm observing gas evolution and my final product has lost its carboxylic acid group. What is happening?
Answer: You are experiencing decarboxylation , a common side reaction in the bromination of salicylic acids, especially in polar solvents like water.[3][6] The reaction mechanism involves ipso-substitution, where bromine attacks the carbon atom bearing the -COOH group. This intermediate is unstable and readily loses CO₂, resulting in the formation of 2-Bromo-4-methylphenol as a byproduct.
To prevent this:
-
Avoid Polar, Protic Solvents: Do not use water or alcohols as the primary solvent. These solvents can stabilize the charged intermediates that facilitate decarboxylation.[6]
-
Control Temperature: Keep the reaction temperature low. Higher temperatures provide the activation energy needed for decarboxylation.
-
Use a Non-Polar Solvent: Solvents like acetic acid, chloroform, or carbon tetrachloride are preferred to suppress this side reaction.[4][5]
Q4: My reaction produced a significant amount of a di-brominated product. How can I prevent this over-bromination?
Answer: The formation of 3,5-dibromo-2-hydroxybenzoic acid occurs because the initial product, this compound, is still activated towards further electrophilic substitution.
Mitigation Strategies:
-
Strict Stoichiometric Control: Use precisely one equivalent of the brominating agent (Br₂ or NBS). An excess of bromine is the most common cause of over-bromination.
-
Slow Addition: Add the brominating agent dropwise or in small portions to the solution of the salicylic acid derivative over an extended period.[4][5] This keeps the instantaneous concentration of bromine low, favoring mono-substitution.
-
Low Temperature: Conduct the reaction at a lower temperature (e.g., 0-10°C) to decrease the overall reaction rate, giving you better control.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired 3-bromo isomer while minimizing side reactions.
Materials:
-
2-hydroxy-5-methylbenzoic acid
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 2-hydroxy-5-methylbenzoic acid in 100 mL of glacial acetic acid. Cool the solution to 10-15°C using an ice-water bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of 1.0 molar equivalent of elemental bromine in 20 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred, cooled solution of the starting material over a period of 1 to 2 hours. Maintain the temperature below 20°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and hydrobromic acid.
-
Purification: Dry the crude solid. Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
References
-
Hirwe, N. W., & Patil, B. V. (1937). Derivatives of Salicylic Acid. Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences, Section A, 5(4), 321-325. Available at: [Link]
-
Gualcos, B., et al. (2021). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry – An Asian Journal, 16(15), 2004-2008. Available at: [Link]
-
Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible? Retrieved January 17, 2026, from [Link]
-
Quora. (2018). How can bromine water be used to distinguish between benzoic acid and salicylic acid? Retrieved January 17, 2026, from [Link]
-
Vedantu. (n.d.). Write the mechanism involved in bromination of salicylic acid. Retrieved January 17, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 5-bromosalicylate. Retrieved January 17, 2026, from [Link]
-
Brajesh, K., et al. (2010). Kinetics and Mechanism of the Bromination of Salicylic Acid. Oriental Journal of Chemistry, 26(1), 221-225. Available at: [Link]
-
Braish, T. F., & Saddler, D. E. (1993). A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation. Synthetic Communications, 23(18), 2615-2628. Available at: [Link]
-
Bowen, R. D., et al. (1954). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of the American Chemical Society, 76(2), 513-514. Available at: [Link]
Sources
Technical Support Center: Synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis of this important chemical intermediate. The following information is curated from established literature and practical laboratory experience to provide robust troubleshooting advice and a deeper understanding of the reaction mechanism and parameters.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound through the electrophilic bromination of 2-hydroxy-5-methylbenzoic acid (also known as p-cresotic acid).
Q1: My reaction yield is significantly lower than expected, or I've recovered mostly starting material. What went wrong?
Possible Causes & Solutions:
-
Insufficient Brominating Agent Activity: The bromine (Br₂) may have degraded, or the N-Bromosuccinimide (NBS) could be of poor quality. Ensure you are using a fresh, properly stored source of bromine or high-purity NBS.
-
Inadequate Reaction Temperature: Electrophilic aromatic substitution is an activated process. If the reaction temperature is too low, the rate may be impractically slow. Conversely, excessively high temperatures can lead to side reactions and degradation. For bromination in acetic acid, maintaining a temperature between 0°C and room temperature is often optimal to balance rate and selectivity.[1]
-
Poor Solubility of Starting Material: 2-hydroxy-5-methylbenzoic acid may not be fully dissolved in the chosen solvent, reducing the effective concentration available for reaction. Ensure complete dissolution before adding the brominating agent. If solubility in glacial acetic acid is an issue, gentle warming can be applied before cooling for the bromine addition.
-
Premature Quenching: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has been consumed.
Q2: I'm observing a significant amount of a second, less polar impurity, which I suspect is a dibrominated product. How can I prevent this?
Cause: The primary cause of over-bromination is the high reactivity of the aromatic ring. The initial product, this compound, is still an activated ring system and can undergo a second electrophilic substitution to form 3,5-dibromo-2-hydroxybenzoic acid (after potential displacement of the methyl group under harsh conditions) or other dibrominated species.[2] This is particularly problematic if the concentration of bromine is too high or the reaction temperature is elevated.
Solutions:
-
Control Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess guarantees the formation of di-substituted products. Typically, 1.0 to 1.1 equivalents of Br₂ are sufficient.
-
Slow, Controlled Addition: Add the brominating agent (e.g., a solution of Br₂ in glacial acetic acid) dropwise to the solution of the starting material. This maintains a low instantaneous concentration of the electrophile, favoring mono-bromination.
-
Temperature Management: Conduct the addition and reaction at a reduced temperature (e.g., 0-5°C). This decreases the reaction rate and enhances selectivity, minimizing the chance of a second bromination event.
-
Choice of Brominating Agent: While molecular bromine is common, milder brominating agents like N-bromosuccinimide (NBS) can sometimes offer better control over selectivity, especially when used with a suitable catalyst or solvent system.[3]
Q3: My purification process is difficult, and I cannot effectively separate the product from the starting material or byproducts.
Possible Causes & Solutions:
-
Similar Polarity of Components: The desired product, starting material, and potential dibrominated byproduct may have very similar polarities, making separation by column chromatography challenging.
-
Recrystallization Issues: The crude product may be too impure for effective recrystallization, or an inappropriate solvent system is being used.
Troubleshooting Purification:
-
Optimize Reaction Selectivity First: The easiest purification is one that isn't needed. Focus on optimizing the reaction to minimize byproducts as described in Q2.
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Solvent Screening: Test various solvent systems. A common and effective choice is an ethanol/water or acetic acid/water mixture. Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol) and add the anti-solvent (water) dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly.
-
Acid-Base Extraction: During the workup, an acid-base extraction can help remove non-acidic impurities. Dissolve the crude mixture in a basic aqueous solution (e.g., sodium bicarbonate), wash with a non-polar organic solvent (like diethyl ether or ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer with concentrated HCl to precipitate the purified carboxylic acid.[4][5]
-
-
Column Chromatography: If recrystallization fails, a carefully optimized silica gel column can be used. Use a shallow polarity gradient, for example, starting with a low percentage of ethyl acetate in hexane and gradually increasing the polarity. Monitoring with TLC is critical to identify the correct fractions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable laboratory-scale method for synthesizing this compound?
The most widely employed method is the direct electrophilic bromination of 2-hydroxy-5-methylbenzoic acid using molecular bromine (Br₂) in a suitable solvent, most commonly glacial acetic acid.[1] This approach is favored for its straightforward procedure and generally good yields when reaction conditions are carefully controlled.
Q2: Why are the hydroxyl (-OH) and methyl (-CH₃) groups critical for directing the bromination to the C3 position?
The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.[3][6]
-
Hydroxyl Group (-OH): This is a powerful activating, ortho, para-directing group. It strongly increases the electron density at the positions ortho (C3, C1-ipso) and para (C5) to it, making them highly susceptible to electrophilic attack.
-
Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group.
-
Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group.
The powerful activating effect of the hydroxyl group dominates the reaction. The para position (C5) is blocked by the methyl group. The ortho position (C3) is therefore the most activated and sterically accessible site for bromination.
Q3: Can N-Bromosuccinimide (NBS) be used as an alternative to liquid bromine for this synthesis?
Yes, NBS can be an effective brominating agent, often considered safer and easier to handle than liquid Br₂.[3] For the bromination of activated aromatic rings like phenols, NBS is typically used in a polar solvent such as THF or acetonitrile.[3] The reaction may require a catalytic amount of acid to generate the active brominating species. Using NBS can sometimes provide higher regioselectivity and reduce the formation of over-brominated byproducts compared to molecular bromine.[3]
Q4: How can I effectively monitor the progress of the bromination reaction?
Thin Layer Chromatography (TLC) is the most convenient method.
-
Setup: Use silica gel plates. A good mobile phase (eluent) is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 ratio) with a small amount of acetic acid (1%) to ensure sharp spots for the carboxylic acids.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
-
Analysis: The product, this compound, will be slightly less polar than the starting material and should have a higher Rf value. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Recommended Experimental Protocol
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
-
2-hydroxy-5-methylbenzoic acid
-
Glacial Acetic Acid
-
Molecular Bromine (Br₂)
-
Ice bath
-
Sodium bisulfite (or sodium thiosulfate) solution (saturated)
-
Hydrochloric acid (concentrated)
-
Distilled water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-5-methylbenzoic acid (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the solution in an ice bath to 0-5°C with stirring.
-
Bromine Addition: Prepare a solution of molecular bromine (1.05 eq) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, pour the mixture into a beaker containing cold distilled water (approx. 10 times the volume of acetic acid used). A precipitate should form.
-
Workup:
-
To remove any excess bromine, add a saturated solution of sodium bisulfite dropwise until the orange/red color of bromine disappears.
-
Collect the crude solid product by vacuum filtration.
-
Wash the solid thoroughly with cold distilled water to remove acetic acid and inorganic salts.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a flask.
-
Add a minimum amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.
-
If using a co-solvent system, add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Key Parameter Summary Table
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Stoichiometry (Br₂) | 1.0 - 1.1 equivalents | <1.0 eq: Incomplete reaction, low yield. >1.1 eq: High risk of dibromination, leading to purification difficulties. |
| Temperature | 0°C to Room Temperature | Too low: Very slow reaction rate. Too high: Decreased selectivity, increased rate of side reactions (dibromination, degradation).[1] |
| Solvent | Glacial Acetic Acid | Provides good solubility for the starting material and facilitates the electrophilic substitution. Other solvents may alter reactivity and selectivity.[1] |
| Rate of Addition | Slow, dropwise (30-60 min) | Maintains a low concentration of Br₂, which is critical for preventing over-bromination and ensuring high selectivity for the mono-brominated product. |
| Reaction Time | 2-4 hours (TLC monitored) | Too short: Incomplete conversion. Too long: May increase the chance of minor side products, although this is less critical than temperature or stoichiometry. |
Synthesis Workflow and Troubleshooting Diagram
This diagram illustrates the key stages of the synthesis and highlights common points of failure or decision-making.
Caption: Workflow for the synthesis of this compound.
References
-
NSF Public Access Repository. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. [Link]
-
Cimino, P., et al. (n.d.). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Wiley Online Library. [Link]
-
Vedantu. (n.d.). Write the mechanism involved in bromination of salicylic acid. [Link]
-
Hirwe, N. W., & Patil, B. V. (1937). Derivatives of Salicylic Acid. Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Indian Academy of Sciences. [Link]
-
ResearchGate. (n.d.). Kinetics of bromination of o-hydroxy benzoic acid: effect of added bromide ions. [Link]
-
PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methylbenzoic acid. [Link]
-
ChemRxiv. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]
-
Tang, R., & Zheng, J. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2959. [Link]
-
Donahue, M. (2019). Regioselectivity in Radical Bromination in Organic Chemistry. YouTube. [Link]
-
National Bureau of Standards. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid | NSF Public Access Repository [par.nsf.gov]
Technical Support Center: Optimizing the Synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic acid
Welcome to the technical support center for the synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this important chemical intermediate. Halogenated salicylic acid derivatives are a significant class of compounds in organic chemistry and chemical biology, where the halogen serves as a versatile functional handle for further molecular construction or for modulating biological activity.[1]
This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure you can confidently navigate the challenges of this synthesis.
Section 1: Optimized Synthesis Protocol
The primary route to this compound is the direct electrophilic aromatic substitution of 2-hydroxy-5-methylbenzoic acid. The key to a high-yield synthesis lies in controlling the reaction's regioselectivity and preventing common side reactions. The powerful activating effect of the hydroxyl group directs the incoming electrophile (Br+) primarily to the ortho position (C3), but over-bromination and decarboxylation are significant risks.[2][3]
Experimental Protocol: Controlled Bromination in Acetic Acid
This protocol is designed to maximize the yield of the desired C3-monobrominated product while minimizing the formation of impurities.
Materials:
-
2-hydroxy-5-methylbenzoic acid (p-cresotic acid)
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate (Na₂S₂O₃)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethanol
Step-by-Step Methodology:
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g of 2-hydroxy-5-methylbenzoic acid in 100 mL of glacial acetic acid.
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Scientist's Note: Glacial acetic acid is the solvent of choice as it effectively dissolves the starting material and moderates the reactivity of bromine. Unlike aqueous solutions, it suppresses the competing decarboxylation side reaction.[2][4]
-
-
Bromine Addition:
-
In the dropping funnel, prepare a solution of 3.5 mL (1.05 equivalents) of liquid bromine in 20 mL of glacial acetic acid.
-
Cool the reaction flask to 10-15°C using an ice-water bath.
-
Add the bromine solution dropwise to the stirred reaction mixture over a period of 60-90 minutes. Maintain the internal temperature below 20°C throughout the addition.
-
Scientist's Note: Slow, controlled addition at a reduced temperature is the most critical step for preventing over-bromination (formation of a 3,5-dibromo byproduct) and ensuring a manageable reaction rate.[5]
-
-
Reaction and Quenching:
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture slowly into 500 mL of cold deionized water containing ~5 g of sodium thiosulfate.
-
Scientist's Note: The sodium thiosulfate quenches any unreacted bromine, converting it to colorless and non-reactive sodium bromide.
-
-
Product Isolation:
-
The crude product will precipitate as a solid. Stir the suspension for 15 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
-
Characterization:
-
Expected Yield: 75-85%
-
Appearance: White to off-white crystalline solid.
-
Purity Check: Confirm purity via melting point analysis and 1H NMR spectroscopy.
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My final yield is very low (<50%). What went wrong?
A1: Low yield can stem from several factors. Consider the following:
-
Incomplete Reaction: If the reaction was not allowed to proceed to completion, a significant amount of starting material will remain. Confirm this by checking the TLC of your crude product. Solution: Increase the reaction time at room temperature after bromine addition or ensure the stoichiometry of bromine was correct.
-
Loss During Workup: The product has some solubility in water, especially if the pH is not acidic. Solution: Before the initial filtration, ensure the aqueous mixture is acidic. If necessary, add a small amount of concentrated HCl to suppress the solubility of the carboxylic acid.
-
Side Reactions: The most common yield-reducing side reaction is over-bromination. If you used too much bromine or added it too quickly, you may have formed the 3,5-dibromo byproduct, which will be removed during purification. Solution: Strictly adhere to the 1.05 equivalents of bromine and maintain a slow addition rate at low temperatures.
Q2: My TLC plate shows multiple spots. How do I identify them and purify my product?
A2: A TLC plate with multiple spots indicates an impure mixture. The spots typically correspond to (in order of increasing polarity): the 3,5-dibromo byproduct, the desired 3-bromo product, and the unreacted 2-hydroxy-5-methylbenzoic acid starting material.
-
Identification: The starting material will have the lowest Rf value (most polar), while the dibromo product will have the highest Rf value (least polar). The desired product will be in between.
-
Purification Strategy:
-
Recrystallization: For mixtures with small amounts of impurities, the recrystallization from ethanol/water described above is usually sufficient.
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is an effective alternative. A gradient elution system starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity will effectively separate the components.[6]
-
Troubleshooting Decision Tree based on TLC Analysis
Caption: Decision tree for troubleshooting based on TLC results of the crude product.
Q3: My product decarboxylated, and I isolated a brominated cresol instead. Why did this happen?
A3: Decarboxylation (loss of the -COOH group as CO₂) is a known side reaction for salicylic acids, especially under harsh conditions.[7] It is greatly accelerated by:
-
High Temperatures: Running the reaction at elevated temperatures significantly promotes decarboxylation.
-
Aqueous/Polar Solvents: Using water or other highly polar protic solvents can facilitate the protonation and subsequent loss of the carboxyl group.[2]
-
Solution: To prevent this, strictly maintain the reaction temperature below 20°C during bromine addition and use glacial acetic acid as the solvent.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a concern in this reaction?
A1: The benzene ring on the starting material has three substituents, each with its own electronic directing effect. The hydroxyl (-OH) group is a powerful activating ortho-, para-director. The methyl (-CH₃) group is a weaker activating ortho-, para-director. The carboxylic acid (-COOH) group is a deactivating meta-director. The final position of bromination is determined by the interplay of these effects. The -OH group's influence is dominant, strongly directing the bromine to its ortho positions (C3 and C1) and para position (C5). Since C1 and C5 are already substituted, C3 is the most electronically favored position for substitution, leading to the desired product. However, improper reaction control can lead to substitution at other sites or multiple substitutions.[2][3]
Q2: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?
A2: While NBS is a versatile brominating agent, its primary application is for radical bromination at allylic or benzylic positions, such as the methyl group on your starting material.[8] For electrophilic aromatic substitution on the ring, liquid bromine (Br₂) in acetic acid is the more conventional and reliable reagent. Using NBS for this specific ring bromination would likely require a catalyst and could lead to a different product distribution or side reactions, such as benzylic bromination on the methyl group.
Q3: How do I safely handle liquid bromine?
A3: Liquid bromine is highly corrosive, toxic, and volatile. All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves. Have a quenching agent, such as a sodium thiosulfate solution, readily available to neutralize spills.
Q4: What are the expected 1H NMR spectral features for the final product?
A4: The 1H NMR spectrum is the best way to confirm the structure of your product. For this compound in a solvent like CDCl₃, you should expect to see:
-
A singlet for the methyl (-CH₃) protons around 2.3-2.4 ppm.
-
Two distinct signals for the two aromatic protons on the ring, likely appearing as doublets or singlets between 7.0-8.0 ppm.
-
A broad singlet for the acidic hydroxyl (-OH) proton, which can vary in chemical shift.
-
A broad singlet for the carboxylic acid (-COOH) proton, typically downfield (>10 ppm). The exact shifts can vary, but the key is the presence of only two aromatic signals, confirming mono-substitution on the ring in the correct positions.
Table 1: Impact of Key Reaction Parameters on Yield & Purity
| Parameter | Sub-Optimal Condition | Consequence | Optimized Condition | Rationale |
| Temperature | > 40°C | Increased risk of over-bromination and decarboxylation. | 10-15°C | Minimizes side reactions and allows for better control of the exothermic process. |
| Bromine Addition | Rapid / All at once | Localized high concentrations of Br₂, leading to dibromo byproduct. | Slow, dropwise over 60-90 min | Ensures a low steady-state concentration of the electrophile, favoring mono-bromination. |
| Solvent | Aqueous Solution | Promotes decarboxylation and can lead to tribromophenol formation.[2][7] | Glacial Acetic Acid | Suppresses decarboxylation and moderates bromine reactivity for a cleaner reaction.[4] |
| Stoichiometry | > 1.2 equivalents Br₂ | Significant formation of 3,5-dibromo byproduct, reducing yield of desired product. | 1.05 equivalents Br₂ | Provides a slight excess to drive the reaction to completion without significant over-bromination. |
References
-
Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry – A European Journal. Available at: [Link]
-
Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]
-
How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible? - Quora. Quora. Available at: [Link]
-
Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde - ChemRxiv. ChemRxiv. Available at: [Link]
-
How can bromine water be used to distinguish between benzoic acid and salicylic acid? - Quora. Quora. Available at: [Link]
-
Kinetics and Mechanism of the Bromination of Salicylic Acid. Oriental Journal of Chemistry. Available at: [Link]
- CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents. Google Patents.
-
Write the mechanism involved in bromination of salicylic acid. - Vedantu. Vedantu. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Write the mechanism involved in bromination of salicylic class 11 chemistry JEE_Main [vedantu.com]
- 4. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. quora.com [quora.com]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic acid
Welcome to the technical support center for the synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic acid (CAS 17746-75-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis, structured in a question-and-answer format. The most logical and widely used synthetic route starts from 4-methylphenol (p-cresol), proceeds through carboxylation to form 2-hydroxy-5-methylbenzoic acid, followed by selective bromination.
Part 1: The Carboxylation Step (Kolbe-Schmitt Reaction)
The initial step involves the carboxylation of p-cresol, typically via the Kolbe-Schmitt reaction, to introduce the carboxylic acid group ortho to the hydroxyl.
Question 1: My Kolbe-Schmitt reaction has a very low yield of 2-hydroxy-5-methylbenzoic acid. What are the likely causes?
Answer: Low yields in the Kolbe-Schmitt reaction are common and can typically be attributed to several factors:
-
Presence of Water: The reaction relies on the formation of the anhydrous sodium phenoxide salt. Any moisture will consume the base and can deactivate the phenoxide, drastically reducing the yield. All reactants, solvents, and glassware must be thoroughly dried.[1]
-
Improper Temperature and Pressure: The carboxylation of sodium phenoxide is a thermodynamically controlled process. It requires elevated temperatures (typically 125-150°C) and high pressure of carbon dioxide (5-100 atm) to proceed efficiently.[2] Insufficient temperature or pressure will result in a slow or incomplete reaction.
-
Suboptimal Base: Sodium hydroxide is crucial for forming the sodium phenoxide. The use of an insufficient amount or a weaker base will lead to incomplete phenoxide formation.
-
Decarboxylation: The product, a salicylic acid derivative, can undergo decarboxylation back to p-cresol at excessively high temperatures (>200°C).[3][4][5] Careful temperature control is critical to maximize yield.
Question 2: I've isolated an isomeric impurity along with my desired 2-hydroxy-5-methylbenzoic acid. How can I improve the regioselectivity?
Answer: The formation of the para-carboxylation product, 4-hydroxy-3-methylbenzoic acid, is a known side reaction. Regioselectivity is highly dependent on the alkali metal counter-ion.
-
Mechanism of Selectivity: The reaction proceeds via the nucleophilic attack of the phenoxide ion on CO2.[6] With sodium phenoxide, the sodium ion is believed to form a chelate complex with the oxygen of the phenoxide and the incoming CO2 molecule. This coordination favors the electrophilic attack at the ortho position.
-
Choice of Counter-ion:
-
Sodium Hydroxide (NaOH): Favors the formation of the ortho-isomer (salicylic acid derivatives) due to the chelation effect. This is the recommended base for your synthesis.
-
Potassium Hydroxide (KOH): Potassium ions are larger and form a weaker chelate, leading to a higher proportion of the thermodynamically more stable para-isomer.[2]
-
To enhance ortho-selectivity, ensure you are using high-purity sodium hydroxide and that your starting p-cresol is free of other alkali metal impurities.
Part 2: The Bromination Step
This step involves the electrophilic aromatic substitution of 2-hydroxy-5-methylbenzoic acid to install a bromine atom at the C3 position. This is the most critical step for side product formation.
Question 3: My primary challenge is polybromination. How can I achieve selective monobromination?
Answer: This is the most frequent issue. The aromatic ring is highly activated by two electron-donating groups (–OH and –CH3), making it susceptible to over-bromination.[7][8]
-
Choice of Brominating Agent:
-
Aqueous Bromine (Bromine Water): Avoid this reagent. In aqueous media, the phenol exists in equilibrium with the highly activated phenoxide ion, which leads to rapid and uncontrollable polybromination, often resulting in a precipitate of the 2,4,6-tribromo derivative.[9]
-
Elemental Bromine (Br2) in a Non-Polar Solvent: Using Br2 in a solvent like CCl4, chloroform, or acetic acid provides much better control. The non-polar environment suppresses the ionization of the hydroxyl group, reducing the ring's activation.[9]
-
N-Bromosuccinimide (NBS): NBS is an excellent alternative as it provides a slow, controlled concentration of electrophilic bromine, significantly reducing the risk of polybromination. It is often the preferred reagent for selective monobromination of activated rings.[10]
-
-
Control of Stoichiometry: Use of a slight sub-stoichiometric amount or a maximum of 1.0 equivalent of the brominating agent is critical. The reagent should be added slowly and dropwise to the reaction mixture to avoid localized areas of high concentration.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0-5°C) to decrease the reaction rate and improve selectivity.
Question 4: My reaction mixture turns dark, and the final product is impure with colored contaminants. What is happening?
Answer: The formation of dark colors indicates oxidation of the phenol ring. Bromine is a potent oxidizing agent, and phenols are susceptible to oxidation, leading to the formation of quinone-like structures and polymeric tars.
Solutions:
-
Lower the Reaction Temperature: Running the reaction at or below room temperature can significantly minimize oxidation.
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation, which can be exacerbated by the reaction conditions.
-
Choose a Milder Brominating Agent: As mentioned, NBS is less oxidizing than elemental bromine and can lead to a cleaner reaction profile.[10]
Question 5: I am observing a loss of the carboxylic acid group during bromination. Why does this occur?
Answer: You are likely observing brominative decarboxylation . This is a known side reaction for salicylic acid and its derivatives, particularly in polar or aqueous solvents.[9] The mechanism involves electrophilic attack by bromine at the carbon atom bearing the carboxyl group (the ipso-position), followed by the elimination of CO2. This will generate brominated p-cresols as byproducts.
Preventative Measures:
-
Solvent Choice: Strictly use non-polar, aprotic solvents (e.g., CCl4, Dichloromethane) to disfavor the mechanism of decarboxylation.
-
Temperature Management: Keep the reaction temperature as low as feasible to slow down this unwanted pathway.
Visual Workflow and Troubleshooting Guides
Synthetic Pathway Overview
The following diagram outlines the recommended synthetic route from p-cresol to the target molecule.
Caption: Decision workflow for troubleshooting polybromination side reactions.
Experimental Protocols
Protocol 1: Kolbe-Schmitt Carboxylation of 4-Methylphenol
This protocol is a representative procedure and should be adapted and optimized based on available equipment and safety protocols.
-
Preparation: In a high-pressure autoclave, add dry 4-methylphenol (1.0 eq) and powdered, anhydrous sodium hydroxide (1.1 eq).
-
Solvent Removal: Heat the mixture under vacuum to remove any traces of water and form the anhydrous sodium phenoxide salt. The mixture should be a dry, free-flowing powder.
-
Carboxylation: Cool the vessel, then pressurize with dry carbon dioxide to 80-100 atm. Heat the sealed vessel to 130-150°C with vigorous stirring for 4-6 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess CO2. Dissolve the solid reaction mass in hot water.
-
Acidification: While stirring, slowly acidify the aqueous solution with concentrated hydrochloric acid (HCl) until the pH is ~2. The product, 2-hydroxy-5-methylbenzoic acid, will precipitate as a solid.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from ethanol/water may be necessary for higher purity.
Protocol 2: Selective Monobromination
This protocol prioritizes selectivity. All glassware should be dry.
-
Dissolution: Dissolve 2-hydroxy-5-methylbenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Bromine Addition: Prepare a solution of elemental bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the cooled, stirring reaction mixture over 1-2 hours. Maintain the temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching & Precipitation: Pour the reaction mixture into a larger beaker containing cold water. The crude this compound will precipitate.
-
Purification: Collect the solid product by filtration. Wash extensively with cold water to remove acetic acid and any remaining bromine. Dry the product thoroughly. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., aqueous ethanol).
Summary of Key Side Reactions and Solutions
| Observed Problem | Potential Side Reaction | Recommended Solution(s) |
| Low yield in carboxylation step | Incomplete reaction; Decarboxylation | Ensure anhydrous conditions; Use high pressure CO2 (80-100 atm); Maintain temperature at 130-150°C, avoiding >200°C. [1][2][3][4] |
| Isomeric impurity (para-carboxylated) | Lack of ortho-selectivity | Use Sodium Hydroxide (not Potassium Hydroxide) to favor ortho-chelation. [2] |
| Multiple spots on TLC after bromination | Polybromination | Use NBS or Br2 in a non-polar solvent; Maintain strict 1:1 stoichiometry; Add bromine solution dropwise at low temperature (0-5°C). [9][10] |
| Dark, tarry reaction mixture | Oxidation of the phenol ring | Conduct the reaction at low temperature; Use an inert (N2/Ar) atmosphere; Consider using a milder agent like NBS. |
| Product mass lower than expected, presence of brominated cresols | Brominative Decarboxylation | Use a non-polar, aprotic solvent (e.g., CCl4); Avoid aqueous or highly polar protic solvents. [9] |
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic substitution with rearrangement. Part 9. Dienones derived from brominations of o-, m-, and p-cresol. RSC Publishing.
- Chemistry Notes. (2022, February 2).
- Eduncle. (2020, November 29).
- Wiley Online Library. (n.d.). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis.
- Brainly.in. (2023, April 4).
- Benchchem. (n.d.). This compound | 17746-75-7.
- Chemistry Stack Exchange. (2017, July 18).
- Chemistry Stack Exchange. (2014, February 9). Products of Reimer–Tiemann reaction of 4-methylphenol.
- Future4200. (n.d.). The Kolbe-Schmitt Reaction.
- ChemicalBook. (n.d.). 3-bromo-5-methylbenzoic acid synthesis.
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Kolbe–Schmitt reaction.
- Wikipedia. (n.d.). Reimer–Tiemann reaction.
- Reddit. (2025, June 2). Decarboxylation of Salicylic Acid Mechanism : r/chemhelp.
- Vedantu. (n.d.).
- J&K Scientific LLC. (2025, February 23). Kolbe-Schmitt Reaction.
- Vedantu. (n.d.). What is the product formed when o Cresol reacts with class 12 chemistry CBSE.
- ResearchGate. (2025, August 6). New stabilising groups for lateral lithiation of ortho-cresol derivatives and a new route to 2-substituted chromans | Request PDF.
- Google Patents. (n.d.).
- YouTube. (2022, January 6).
- Sigma-Aldrich. (n.d.). This compound.
- ChemScene. (n.d.). 17746-75-7 | this compound.
- Physics Wallah. (n.d.). Reaction Mechanism of Reimer-Tiemann Reaction.
- Quora. (2018, September 1).
- ChemicalBook. (n.d.).
- Indian Academy of Sciences. (n.d.).
- ChemicalBook. (2025, August 8). 2-bromo-5-hydroxybenzoic acid | 58380-11-3.
- ACS Publications. (n.d.). Reaction between 2,6-Di-t-butyl-p-cresol and Bromine.
- YouTube. (2022, September 16). What will be the major product when m-cresol is reacted with propargyl bromide (HC≡C-CH_2Br) in p....
- Rasayan Journal of Chemistry. (n.d.). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - Rasayan Journal of Chemistry.
- BLD Pharm. (n.d.). 58380-11-3|2-Bromo-5-hydroxybenzoic acid.
- Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
- RSC Publishing. (2022, January 31).
- Wikipedia. (n.d.). Cresol.
- CymitQuimica. (n.d.). This compound.
- Physics Wallah. (n.d.).
- Google Patents. (n.d.). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
- University of Rochester. (n.d.). Directed (ortho)
- Journal of the American Chemical Society. (n.d.). Kinetics and mechanism of the bromination of phenols and phenoxide ions in aqueous solution.
- PubChem - NIH. (n.d.). 3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927.
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.). ortho-Acylation of 1 mmol p-cresol with 1 mmol of various organic acids, in the presence of SnCl 4.
- Organic Syntheses Procedure. (n.d.).
- PubMed Central. (2024, May 7). One pot conversion of phenols and anilines to aldehydes and ketones exploiting α gem boryl carbanions.
- ResearchGate. (2025, August 7). Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamates | Request PDF.
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- 4. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. Electrophilic substitution with rearrangement. Part 9. Dienones derived from brominations of o-, m-, and p-cresol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. What is the product formed when o Cresol reacts with class 12 chemistry CBSE [vedantu.com]
- 9. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 10. benchchem.com [benchchem.com]
Troubleshooting guide for reactions using 3-Bromo-2-hydroxy-5-methylbenzoic acid
Welcome to the technical support center for 3-Bromo-2-hydroxy-5-methylbenzoic acid (CAS: 17746-75-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile substituted salicylic acid derivative in synthesis. Here, we address common experimental challenges in a direct question-and-answer format, grounded in chemical principles and field-proven experience.
Compound Profile & Reactivity Overview
This compound is a multifunctional aromatic compound. Understanding the interplay of its three key functional groups—the carboxylic acid, the phenolic hydroxyl, and the aryl bromide—is critical for successful reaction planning.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Appearance | Solid | [2] |
| pKa | (Value not explicitly available, but expected to be similar to other salicylic acids) | |
| Key Reactive Sites | 1. Carboxylic Acid (-COOH) 2. Phenolic Hydroxyl (-OH) 3. Aryl Bromide (-Br) | N/A |
The molecule's structure presents both opportunities and challenges. The hydroxyl and carboxyl groups are ortho to each other, allowing for potential intramolecular hydrogen bonding which can influence reactivity. The bromine atom is positioned for cross-coupling reactions, but the electron-donating hydroxyl and methyl groups can affect the oxidative addition step.
Caption: Reactivity map of this compound.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Solubility & Handling
Question: I'm having trouble dissolving the starting material. What are the recommended solvents?
Answer: this compound, like many benzoic acid derivatives, exhibits limited solubility in non-polar organic solvents and water. Its solubility is highest in polar aprotic solvents and alcohols.
-
For Reactions:
-
High Solubility: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), 1,4-Dioxane.
-
Moderate Solubility: Methanol, Ethanol, Acetone.
-
-
For Purification (Recrystallization): A mixed solvent system is often effective. A common approach is to dissolve the compound in a "good" solvent (like ethanol or ethyl acetate) at an elevated temperature and then slowly add a "poor" solvent (like hexanes or water) until turbidity is observed, followed by cooling.
Pro-Tip: When using solvents like DMF or DMSO, ensure they are anhydrous, especially for moisture-sensitive reactions like those involving organometallics or strong bases.
Section 2: Esterification Reactions
Question: My esterification reaction yield is low, and I'm observing a significant amount of an unknown, more non-polar byproduct. What is happening?
Answer: This is a classic issue when esterifying phenolic acids. The primary cause is often a competing O-alkylation reaction at the phenolic hydroxyl group, which is also nucleophilic.[3] This side-reaction is particularly problematic under strongly basic conditions.
Causality:
-
Esterification (Desired): The carboxylate, formed by deprotonation of the carboxylic acid, attacks the alkyl halide or other electrophile.
-
O-Alkylation (Side-Reaction): The phenoxide, formed by deprotonation of the more acidic phenolic hydroxyl, also attacks the alkyl halide, leading to an ether byproduct.
Troubleshooting Steps:
-
Protect the Phenolic Hydroxyl: Before esterification, protect the -OH group. Common protecting groups for phenols include Acetyl (Ac), Silyl ethers (e.g., TBDMS), or Benzyl (Bn) ethers. This is the most robust solution for eliminating the side-reaction.
-
Optimize Reaction Conditions:
-
Fischer Esterification (Acid-Catalyzed): Reacting with an alcohol under acidic conditions (e.g., H₂SO₄) protonates the carbonyl, making it more electrophilic and avoiding the formation of the highly nucleophilic phenoxide. This is often the simplest method if your substrate can tolerate strong acid.
-
Mild Base Conditions: If using an alkyl halide, avoid strong bases like NaOH or KOH. Instead, use a weaker, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. These bases are often selective for deprotonating the more acidic carboxylic acid over the phenol.
-
Experimental Protocol: Selective Methyl Esterification
-
Dissolve this compound (1.0 eq) in DMF (approx. 0.5 M).
-
Add potassium carbonate (K₂CO₃, 1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to separate the desired ester from any O-methylated byproduct.
Section 3: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but the reaction is sluggish and I'm recovering mostly starting material. What are the key parameters to check?
Answer: A sluggish Suzuki-Miyaura coupling reaction can be attributed to several factors, primarily related to catalyst activity and the specific nature of your substrate. The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[4] A failure in any step will stall the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling reactions.
Detailed Explanations:
-
Catalyst & Ligand Choice: The electron-rich nature of the salicylic acid ring (due to -OH and -CH₃ groups) can make the oxidative addition step slower. Using a highly active catalyst system is crucial. Modern biarylphosphine ligands like SPhos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst are often more effective than traditional Pd(PPh₃)₄ for challenging substrates.[5]
-
Base Selection: The base is not just a proton scavenger; it is essential for activating the boronic acid to facilitate transmetalation.[6]
-
Inorganic Bases: K₃PO₄ is a common and effective choice. Cs₂CO₃ or K₂CO₃ can also be used. Ensure the base is finely powdered and anhydrous.
-
Solvent Compatibility: The choice of solvent (e.g., Dioxane/H₂O, Toluene, DMF) must be compatible with your chosen base.
-
-
Degassing: Palladium(0) catalysts are extremely sensitive to oxygen. You must rigorously degas your solvent and reaction mixture. This is typically done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Temperature: Most Suzuki couplings require elevated temperatures (80-110 °C) to proceed at a reasonable rate. If your reaction is sluggish at 80 °C, consider increasing the temperature to 100 °C.
Question: My Suzuki coupling reaction is producing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. How can I prevent this?
Answer: This side product arises from the homo-coupling of your boronic acid. This is a common side reaction, often exacerbated by the presence of oxygen or suboptimal reaction conditions.
Causes & Solutions:
-
Cause: Oxidative homo-coupling of the boronic acid, which can be catalyzed by the palladium species, especially in the presence of oxygen.
-
Solution 1 - Rigorous Degassing: As mentioned above, oxygen is a primary culprit. Improving your degassing technique is the first and most important step.
-
Solution 2 - Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid relative to your this compound. This ensures that the desired cross-coupling pathway is kinetically favored over the slower homo-coupling pathway.
-
Solution 3 - Slow Addition: In some cases, adding the boronic acid portion-wise or via a syringe pump over the course of an hour can maintain a low instantaneous concentration, suppressing the second-order homo-coupling reaction.
Section 4: Decarboxylation Side-Reaction
Question: During a high-temperature reaction (>150 °C), I noticed gas evolution and the formation of a simpler aromatic compound. Is my starting material decomposing?
Answer: Yes, you are likely observing thermal decarboxylation. Salicylic acids and their derivatives can lose carbon dioxide upon heating to form the corresponding phenol.[7][8] This process can be catalyzed by trace amounts of acid or metal salts.[9][10]
Mechanism: The ortho-hydroxyl group can stabilize the transition state of CO₂ elimination. For your molecule, this would result in the formation of 2-Bromo-4-methylphenol.
Prevention:
-
Keep Temperatures in Check: If the desired reaction does not require extreme heat, maintain the temperature below the onset of decarboxylation (generally < 180-200 °C, but can occur lower).[8][9]
-
Protect the Carboxyl Group: If high temperatures are unavoidable, converting the carboxylic acid to an ester or amide will prevent decarboxylation. The ester or amide group is thermally stable and can be hydrolyzed back to the acid after the high-temperature step if necessary.
-
Neutral Conditions: Avoid strongly acidic conditions at high temperatures, which can accelerate this unwanted side reaction.[7]
References
-
Brainly.in. (2023-04-04). Salicylic acid decarbodxylation. [Link]
- Google Patents. (1962).
-
Reddit. (2025-06-02). Decarboxylation of Salicylic Acid Mechanism : r/chemhelp. [Link]
-
Chemistry Stack Exchange. (2017-07-18). Decarboxylation of Salicylic acid. [Link]
-
Sciencemadness Discussion Board. (2018-10-17). Synthesis: Making phenol by catalytically decarboxylating salicylic acid in benzoic acid. [Link]
-
Journal of the Indian Chemical Society. (N.A.). Part XI. Bromo-Salicylic Acids and their Methyl Ethers. [Link]
-
PubChem. (2025-04-14). 3-Bromo-5-methylbenzoic acid. [Link]
-
PubChem. (2025-04-14). 5-Bromo-2-hydroxy-3-methylbenzoic acid. [Link]
- Google Patents. (1959).
-
Organic Chemistry Portal. (N.A.). Suzuki Coupling. [Link]
-
Carl ROTH. (N.A.). Safety Data Sheet: 3-Methylbenzoic acid. [Link]
-
Agilent. (N.A.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. [Link]
-
China/Asia On Demand (CAOD). (2018). Purification of Salicylic Acid by Sublimation. [Link]
-
Scribd. (N.A.). Aldehydes, Ketones, and Carboxylic Acids. [Link]
-
PubChem. (2025-04-14). 3-Bromo-2-hydroxybenzoic acid. [Link]
-
PubChem. (N.A.). 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid. [Link]
-
NIST WebBook. (N.A.). Benzoic acid, 5-bromo-2-hydroxy-. [Link]
- Google Patents. (1993).
- Google Patents. (1989).
-
Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2019-02-26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
PMC - NIH. (N.A.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-溴-2-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. brainly.in [brainly.in]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - Synthesis: Making phenol by catalytically decarboxylating salicylic acid in benzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Recrystallization of 3-Bromo-2-hydroxy-5-methylbenzoic acid
Welcome to the technical support resource for the purification of 3-Bromo-2-hydroxy-5-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material. Here, we move beyond basic protocols to address the nuanced challenges encountered in the laboratory, grounding our advice in established chemical principles to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the recrystallization of this compound?
The ideal solvent for recrystallization should dissolve the solute completely at an elevated temperature but poorly at lower temperatures.[1] For aromatic carboxylic acids like this compound, a mixed-solvent system is often most effective. The polarity imparted by the hydroxyl and carboxylic acid groups suggests solubility in polar protic solvents, while the brominated aromatic ring provides nonpolar character.
An ethanol/water or acetic acid/water system is highly recommended.[2] In this approach, the compound is dissolved in the minimum amount of the "good" solvent (e.g., hot ethanol), and the "poor" solvent (water) is added dropwise to the hot solution until turbidity (cloudiness) is observed, indicating the saturation point. A small amount of the good solvent is then added back to redissolve the precipitate, and the solution is allowed to cool slowly. This method provides fine control over the saturation point, which is critical for achieving high purity and yield.
Q2: What are the critical physical properties of this compound relevant to its purification?
Understanding the compound's physical properties is fundamental to designing an effective purification strategy.
| Property | Value | Source | Significance for Recrystallization |
| Molecular Formula | C₈H₇BrO₃ | Indicates the presence of polar functional groups (-OH, -COOH) and a nonpolar core. | |
| Molecular Weight | 231.04 g/mol | Essential for calculating molar quantities and theoretical yields. | |
| Physical Form | Solid | Confirms that recrystallization is an appropriate purification technique.[3] | |
| General Solubility | Soluble in alcohols, ethers; sparingly soluble in water. | [4][5] | Guides the selection of appropriate single or mixed solvent systems. |
Q3: How do I assess the purity of my recrystallized product?
The most common and immediate method for assessing purity post-recrystallization is by determining the melting point. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C).[6] Impurities disrupt the crystal lattice, leading to a depressed and broadened melting point range. Comparing the experimental melting point to the literature value for the pure compound is a key indicator of success. Further analysis by techniques like ¹H NMR, ¹³C NMR, or HPLC can provide quantitative purity data.
Q4: What are the likely impurities in my sample of this compound?
Impurities are typically related to the synthetic route. Common contaminants may include:
-
Starting Materials: Unreacted 2-hydroxy-5-methylbenzoic acid.
-
Isomers: Other brominated species (e.g., dibrominated products or isomers with bromine at a different position).
-
Side-Products: Compounds resulting from side reactions during synthesis.
-
Residual Solvents: Traces of solvents used in the reaction or previous workup steps.[7]
Recrystallization is particularly effective at removing impurities with different solubility profiles than the target compound.[8]
Troubleshooting Guide for Recrystallization
This section addresses common problems encountered during the recrystallization of this compound.
Q: My compound "oiled out" instead of forming crystals. What should I do?
Cause: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal growth. This is a common issue with compounds containing impurities or when using certain mixed solvent systems.[9]
Solutions:
-
Re-heat and Dilute: Heat the solution to redissolve the oil. Add a small amount (5-10% of the total volume) of the "good" solvent (the one in which the compound is more soluble) to decrease the level of supersaturation.[10]
-
Reduce Cooling Rate: Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote proper crystal formation.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solution interface. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[10]
-
Seed Crystals: If available, add a single, tiny crystal of pure this compound to the cooled solution to induce crystallization.[10]
Caption: Troubleshooting workflow for an "oiled out" product.
Q: My final yield is very low. How can I maximize recovery?
Cause: A low yield can result from several factors: using an excessive amount of solvent, premature crystallization during filtration, or incomplete crystallization from the mother liquor.[10]
Solutions:
-
Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Any excess will retain more of your product in the mother liquor upon cooling.[9]
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your filter funnel and receiving flask with hot solvent vapor or in an oven to prevent the product from crashing out on the filter paper.[7]
-
Ensure Complete Cooling: Cool the solution in an ice-water bath after it has reached room temperature to maximize the precipitation of the product from the solution.
-
Second Crop: Concentrate the mother liquor (the remaining solution after filtration) by boiling off some of the solvent and re-cooling to obtain a second crop of crystals. Note that this crop may be less pure than the first.
Q: No crystals are forming, even after the solution has cooled completely. What is wrong?
Cause: This is typically due to one of two issues: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated but requires a nucleation event to begin crystallization.[9]
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent. Allow it to cool again.[10]
-
Induce Crystallization: Use the methods described for "oiling out": scratch the flask with a glass rod or add a seed crystal. These techniques provide nucleation sites for crystal growth to begin.[9]
Standard Recrystallization Protocol
This protocol provides a detailed methodology for the purification of this compound using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding ethanol dropwise until the solid just dissolves. Rationale: Using the minimum volume of hot solvent ensures the solution will be supersaturated upon cooling, maximizing yield.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, use a stemless funnel and pre-heat the filtration apparatus.[2]
-
Induce Saturation: To the hot, clear solution, add deionized water dropwise until a persistent cloudiness appears. Then, add a few more drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals by allowing impurities to remain in the solution.[11] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to rinse away any remaining mother liquor containing dissolved impurities.[7]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator. Determine the final mass and melting point.
Caption: Experimental workflow for recrystallization.
References
-
PubChem. (n.d.). 3-Bromo-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). University of Massachusetts. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (2024, February 26). StudyMoose. Retrieved from [Link]
- Purification of benzoic acid. (1966). Google Patents.
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). University of California, San Diego. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-hydroxy-6-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Hirwe, N. W., & Patil, B. V. (1937). Derivatives of Salicylic Acid. Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 5(4), 321-325. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Recrystallization of Salicylic acid. (n.d.). SlideShare. Retrieved from [Link]
- Pure 5-bromosalicylic acid prodn. (1976). Google Patents.
-
Crystallization. (2006). University of Missouri–Kansas City. Retrieved from [Link]
-
Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2014). ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Crystal structure of 3-bromo-2-hydroxybenzonitrile. (2015). ResearchGate. Retrieved from [Link]
- Synthetic method of 2-bromo-5-methoxybenzoic acid. (2021). Google Patents.
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (2017). ResearchGate. Retrieved from [Link]
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- 8. alfa-chemistry.com [alfa-chemistry.com]
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- 11. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-2-hydroxy-5-methylbenzoic acid
Welcome to the technical support resource for 3-Bromo-2-hydroxy-5-methylbenzoic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. As a substituted salicylic acid derivative, its physicochemical properties present unique hurdles that can be overcome with a systematic, mechanistically-driven approach. This document provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound that dictate its solubility?
A1: The solubility of this compound is governed by its molecular structure, which features a balance of hydrophobic and hydrophilic characteristics.
-
Aromatic Core: The benzene ring is inherently nonpolar and hydrophobic, which limits its interaction with water.
-
Substituents: The presence of a bromine atom and a methyl group further increases the molecule's hydrophobicity, reducing its affinity for aqueous media.
-
Ionizable Groups: The key to its solubility lies with the two hydrophilic groups: a carboxylic acid (-COOH) and a hydroxyl (-OH) group. The carboxylic acid group is a weak acid. At a pH below its acid dissociation constant (pKa), it remains in its neutral, protonated form (R-COOH), which is sparingly soluble.[1] When the pH is raised above its pKa, it deprotonates to form the highly polar and water-soluble carboxylate salt (R-COO⁻).[2][3] This pH-dependent ionization is the most critical factor to control when attempting to dissolve this compound.[4]
While the exact pKa for this specific molecule is not readily published, it can be estimated to be in the range of 2.5-4.0, similar to other substituted salicylic acids.
Q2: My compound is not dissolving in my standard aqueous buffer. What is the first and most critical step I should take?
A2: The primary reason for poor solubility in a standard aqueous buffer (e.g., PBS at pH 7.4) is that the compound is likely in its less soluble, protonated form. The most effective initial step is to systematically adjust the pH of your solution.
For a weak acid like this compound, solubility increases significantly as the pH of the solution rises above the compound's pKa.[4] By adding a base (e.g., 0.1 M NaOH), you shift the equilibrium from the neutral acid to its ionized salt form, which is much more soluble in water.[1][2]
Initial Troubleshooting Protocol: pH Adjustment
-
Start with your desired volume of aqueous buffer.
-
Add the solid this compound to the buffer.
-
While stirring, add a suitable base (e.g., 1 M NaOH) dropwise.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Observe for dissolution as the pH increases. For many carboxylic acids, complete dissolution occurs at a pH 2-3 units above the pKa.[5]
Q3: I need to work at a specific physiological pH where the compound is not soluble. What are my options?
A3: This is a common challenge in drug development and biological assays. If you are constrained to a specific pH where the compound's intrinsic solubility is low, several strategies can be employed.
-
Prepare a Concentrated Stock in an Organic Solvent: Dissolve the compound at a high concentration in a water-miscible organic solvent and then dilute it into your final aqueous buffer. This is a form of kinetic solubility measurement.[4] Care must be taken to ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Utilize Cosolvents: The addition of a water-miscible organic solvent, or cosolvent, to the aqueous buffer reduces the overall polarity of the solvent system.[6] This enhances the solubility of hydrophobic compounds.
-
Form a Salt: You can pre-form a salt of the compound, which will have a higher intrinsic solubility and faster dissolution rate than the free acid form.[3][7]
The decision between these approaches depends on the downstream application. For cellular assays, minimizing the final organic solvent concentration is critical.
Troubleshooting Guide: Advanced Solubility Enhancement
Problem: My compound precipitates when I dilute my organic stock solution into my aqueous buffer.
This is a common issue indicating that the final buffer conditions cannot support the desired concentration. The compound is crashing out of solution as it is exposed to a higher polarity environment.
Solution 1: Optimize Cosolvent System
The goal is to find a balance between maximizing solubility and minimizing the detrimental effects of the organic solvent on your experiment.
| Cosolvent | Typical Starting Concentration (v/v) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Excellent solubilizing power. Can be toxic to cells at >0.5-1%. |
| Ethanol (EtOH) | 5-20% | Generally less toxic than DMSO but also a less potent solubilizer. |
| Methanol (MeOH) | 5-20% | Similar to ethanol; can be useful but has toxicity concerns. |
| N,N-Dimethylformamide (DMF) | 1-5% | Strong solvent, but higher toxicity profile. |
Experimental Protocol: Cosolvent Titration
-
Prepare a series of your aqueous buffer containing varying percentages of a chosen cosolvent (e.g., 0.5%, 1%, 2%, 5%, 10% DMSO).
-
Prepare a highly concentrated stock of your compound in the pure cosolvent (e.g., 100 mM in DMSO).
-
Add a small, fixed volume of the stock solution to each of the cosolvent-buffer mixtures to reach your target final concentration.
-
Observe for precipitation immediately and after a set incubation period (e.g., 1-2 hours). The lowest percentage of cosolvent that maintains solubility is your optimal condition.
Solution 2: Cyclodextrin-Mediated Solubilization
For applications where organic solvents are prohibited, cyclodextrins offer an excellent alternative. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate the hydrophobic portion of your compound, forming an inclusion complex that is water-soluble.[10]
-
Commonly Used Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used in pharmaceutical formulations.[9]
Decision-Making Framework for Solubility Enhancement
When faced with a solubility challenge, a structured approach can save significant time and resources. The following flowchart outlines a logical progression of steps to take.
References
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility.
- International Journal of Scientific and Research Publications. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
- IJSRP. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
- International Journal of Pharmaceutical Sciences and Research. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM.
- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- (n.d.).
- (2013).
- PubChem. (n.d.). 3-Bromo-2-hydroxybenzoic acid.
- Sigma-Aldrich. (n.d.). 3-Bromo-2-methylbenzoic acid 97.
- Wikipedia. (n.d.). Carboxylic acid.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methylbenzoic acid.
- MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
- NIH. (2020). Complexation of methyl salicylate with β-cyclodextrin and its release characteristics for active food packaging.
- BenchChem. (2025). Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers.
- NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions.
- Slideshare. (n.d.). Solubility & Method for determination of solubility.
- ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents.
- NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-.
- PubMed. (2007). Salt formation to improve drug solubility.
- ResearchGate. (n.d.). Complexation in a β-cyclodextrin-salicylic acid system.
- NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- MDPI. (n.d.). Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review.
- Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
- Scribd. (n.d.). Aldehydes, Ketones, and Carboxylic Acids.
- PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid.
- (n.d.). Section 19.1. Acid-Base Buffer Solutions.
- ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- NIH. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Chemguide. (n.d.). BUFFER SOLUTIONS.
- (n.d.). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental.
- NIH. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer.
- BLD Pharm. (n.d.). 5-Bromo-3-hydroxy-2-methylbenzoic acid.
- Chemsrc. (n.d.). 3-Acetyl-5-bromo-2-hydroxybenzoic acid.
- Google Patents. (n.d.). Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
- Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid.
- PubChem. (n.d.). 3-Bromo-5-hydroxybenzoic acid.
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Technical Support Center: Synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic acid
Welcome to the technical support center for the synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into catalyst and reagent selection for this specific electrophilic aromatic substitution and offers practical solutions to common experimental challenges.
Part 1: Frequently Asked Questions (FAQs) on Catalyst & Reagent Selection
This section addresses the critical decision-making process for the bromination of 2-hydroxy-5-methylbenzoic acid.
Q1: What are the primary challenges in synthesizing this compound?
The primary challenge is achieving high regioselectivity and yield while avoiding common side reactions. The starting material, 2-hydroxy-5-methylbenzoic acid, possesses a highly activated aromatic ring due to the presence of two activating groups: a hydroxyl (-OH) and a methyl (-CH₃) group.[1][2] The hydroxyl group is a powerful ortho-, para-director, as is the methyl group to a lesser extent. The carboxyl group (-COOH) is a deactivating, meta-director. The strong activation from the hydroxyl group makes the ring susceptible to over-bromination (di- or tri-bromination) and potential oxidation side reactions.[3] Therefore, the choice of brominating agent and catalyst is crucial to control the reaction's selectivity and prevent byproduct formation.
Q2: Which brominating agents are recommended, and what are the trade-offs?
The two most common brominating agents for this type of transformation are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).
-
Molecular Bromine (Br₂): This is a powerful and cost-effective brominating agent.[3] However, it is highly toxic, corrosive, and volatile, requiring handling in a well-ventilated fume hood with extreme care.[4] Its high reactivity can easily lead to polybromination of activated rings unless the reaction conditions (temperature, stoichiometry, addition rate) are strictly controlled.[5]
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is significantly easier and safer to handle than liquid bromine.[4][6] It is often the preferred reagent for laboratory-scale synthesis as it provides a slow, controlled concentration of Br₂ in situ, which helps to minimize over-bromination.[6] It is particularly effective for the regioselective bromination of activated aromatic compounds.[6][7]
The diagram below illustrates the directing influences on the starting material, explaining why the 3-position is the favored site for electrophilic substitution.
Q3: Is a catalyst necessary for this bromination?
Whether a catalyst is needed depends on the chosen brominating agent and solvent.
-
With Molecular Bromine (Br₂): Due to the high activation of the ring by the -OH group, a strong Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is often unnecessary and can even be detrimental, promoting side reactions and degradation.[2] The reaction is typically performed in a polar protic solvent like acetic acid, which can facilitate the polarization of the Br-Br bond.[8]
-
With N-Bromosuccinimide (NBS): Reactions with NBS are often performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN).[7][8] In these cases, a separate catalyst is usually not required. However, some methods report the use of a catalytic amount of a protic acid or a Lewis basic additive to enhance the electrophilicity of the bromine from NBS. For instance, mandelic acid has been shown to catalyze NBS brominations through halogen bonding.[9]
The following decision tree can guide your selection process.
Table 1: Comparison of Common Bromination Systems
| System | Reagent(s) | Solvent | Catalyst | Pros | Cons |
| System A | Molecular Bromine (Br₂) | Glacial Acetic Acid | None required | Inexpensive; high atom economy. | Hazardous reagent[4]; risk of over-bromination; corrosive. |
| System B | N-Bromosuccinimide (NBS) | DMF or Acetonitrile | None required | Safer and easier to handle[6]; excellent selectivity[7]; good for small scale. | More expensive; lower atom economy; solvent can be difficult to remove. |
| System C | KBr / KBrO₃ | Water / Acetic Acid | Acid (H⁺) | In-situ generation of Br₂ avoids handling pure bromine.[7] | Requires acidic conditions; kinetics can be pH-dependent.[7] |
| System D | HBr / Oxidant (e.g., H₂O₂) | Varies | None | "Green" approach avoiding Br₂ or NBS.[10] | Can have selectivity issues; requires careful control of oxidant. |
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Q: My reaction yield is very low. What are the likely causes and solutions?
A: Low yield can stem from several factors. Systematically investigate the following:
-
Incomplete Reaction:
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining.
-
Possible Cause: Insufficient reaction time, temperature, or reagent stoichiometry.
-
Solution:
-
Increase the reaction time and monitor by TLC until the starting material spot disappears.
-
If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C), but be cautious as higher temperatures can promote side reactions.
-
Ensure your brominating agent is pure and active. NBS can degrade over time; use a freshly opened bottle or recrystallized material. Ensure you are using at least 1.0-1.1 equivalents.
-
-
-
Product Loss During Workup:
-
Symptom: The reaction appears clean by TLC, but isolated yield is poor.
-
Possible Cause: The product, being a carboxylic acid and a phenol, has significant water solubility, especially in its salt form (phenoxide or carboxylate).
-
Solution:
-
During aqueous workup, ensure the aqueous layer is acidified to a low pH (pH 1-2) with an acid like HCl before extraction. This protonates both the carboxylate and phenoxide, making the product less water-soluble.
-
Extract with a suitable organic solvent (e.g., Ethyl Acetate, Diethyl Ether) multiple times (e.g., 3x) to ensure complete recovery from the aqueous phase.[11]
-
Check if your product precipitated out during the quench and was accidentally discarded.[12]
-
-
-
Side Reactions/Degradation:
-
Symptom: TLC shows multiple new spots, and the crude NMR is complex and uninterpretable.[12]
-
Possible Cause: Over-bromination or oxidative degradation.
-
Solution:
-
Add the brominating agent slowly and at a lower temperature (e.g., 0-5 °C) to control the reaction rate.
-
Switch from Br₂ to the milder NBS.
-
Ensure you are not using an unnecessary or overly strong catalyst.
-
-
Q: I am observing multiple products, likely isomers or poly-brominated species. How can I improve selectivity?
A: Poor selectivity is a classic challenge with highly activated aromatic rings.
-
Problem: Polybromination (e.g., Dibromo- product formation)
-
Cause: The mono-brominated product is still an activated ring and can react further with the brominating agent. This is especially true if local concentrations of the brominating agent are high.
-
Solution:
-
Use no more than 1.05 equivalents of the brominating agent.
-
Add the brominating agent dropwise or portion-wise over an extended period to maintain a low concentration.
-
Perform the reaction at a lower temperature (0 °C or below) to slow the rate of the second bromination relative to the first.
-
Use NBS instead of Br₂, as it is inherently less reactive and provides better control.[6]
-
-
-
Problem: Regioisomer Formation
-
Cause: While the 3-position is electronically favored, small amounts of other isomers (e.g., bromination at C-6) can form, particularly under harsh conditions. Steric hindrance from the ortho-carboxyl group generally disfavors C-3 bromination slightly, but the electronic effect of the hydroxyl group usually dominates.
-
Solution:
-
Solvent choice can influence regioselectivity. Polar aprotic solvents like DMF often favor the desired isomer when using NBS.[7][8]
-
Avoid high temperatures, which can reduce the selectivity of electrophilic aromatic substitutions.
-
Purification via column chromatography or recrystallization may be necessary to separate the desired isomer.
-
-
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action |
| Low Yield | Incomplete reaction | Increase time/temp; check reagent purity. |
| Product lost in aqueous layer | Acidify to pH 1-2 before extraction; extract multiple times. | |
| Degradation | Lower reaction temperature; add brominating agent slowly. | |
| Multiple Spots on TLC | Polybromination | Use ≤1.05 eq. of brominating agent; add slowly at low temp; use NBS. |
| Isomer formation | Use a milder system (NBS in DMF); optimize temperature; purify carefully. | |
| Reaction stalled | Re-evaluate solvent and temperature; check for inhibitors in starting material. |
Part 3: Experimental Protocols
The following protocol is a recommended starting point using NBS for a controlled and selective bromination.
Protocol: Synthesis of this compound using NBS
Materials:
-
2-hydroxy-5-methylbenzoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methylbenzoic acid. Add DMF and stir until all solid has dissolved. Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add NBS to the cooled solution in small portions over 15-20 minutes. Ensure the temperature does not rise significantly during the addition.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate eluent with a few drops of acetic acid). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing a significant volume of cold deionized water (approx. 10x the volume of DMF). This will precipitate the crude product.
-
Acidification: Stir the aqueous suspension and slowly add 1M HCl until the pH of the mixture is between 1 and 2 (check with pH paper). This ensures the product is fully protonated.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel if necessary to remove isomers.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
References
- Kinetics of bromination of o-hydroxy benzoic acid: effect added bromide ions.
- Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv.
- Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Preprints.org.
- Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube.
- Electrophilic arom
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- 2-bromo-5-hydroxybenzoic acid | 58380-11-3. ChemicalBook.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Deriv
- Aromatic Electrophilic substitution: Need for a C
- How green is your bromination reaction?
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- 12. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of 3-Bromo-2-hydroxy-5-methylbenzoic Acid and Structurally Related Derivatives
This guide provides an in-depth comparison of 3-Bromo-2-hydroxy-5-methylbenzoic acid with other key benzoic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of properties to explore the nuanced effects of substituent groups on physicochemical characteristics, reactivity, and potential applications. By understanding these structure-property relationships, researchers can make more informed decisions in the design of novel synthetic pathways and the development of new chemical entities.
Part 1: Physicochemical Properties - A Foundation for Application
The identity and position of functional groups on the benzoic acid scaffold fundamentally dictate the molecule's behavior. Properties such as melting point, solubility, and acidity (pKa) are not mere data points; they are predictors of how a compound will behave in a reaction, a formulation, or a biological system. The interplay between the hydroxyl (-OH), bromo (-Br), and methyl (-CH₃) groups in this compound creates a unique physicochemical profile when compared to its structural relatives.
The electron-withdrawing nature of the bromine atom and the electron-donating character of the methyl group, combined with the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid moieties, result in a molecule with distinct properties. The following table summarizes the key physicochemical data for our compound of interest and its selected comparators: Salicylic acid (the parent hydroxybenzoic acid), 5-Bromosalicylic acid, and 2-hydroxy-5-methylbenzoic acid.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | ![]() | C₈H₇BrO₃ | 231.04 | Not available |
| Salicylic Acid | ![]() | C₇H₆O₃ | 138.12 | 158-161 |
| 5-Bromosalicylic Acid | ![]() | C₇H₅BrO₃ | 217.02[1] | 159-162[1][2][3] |
| 2-hydroxy-5-methylbenzoic acid | ![]() | C₈H₈O₃ | 152.15[4] | 150-154[4][5] |
Data compiled from various sources. Melting points can vary slightly based on purity and measurement conditions.
Part 2: Structure-Acidity Relationships
The acidity of a benzoic acid derivative, quantified by its pKa value, is critically influenced by the electronic effects of its substituents. Electron-withdrawing groups (EWGs) stabilize the conjugate base (carboxylate anion) through inductive or resonance effects, thereby increasing acidity (lowering pKa). Conversely, electron-donating groups (EDGs) destabilize the anion, decreasing acidity.
In our series:
-
Salicylic Acid serves as our baseline. The hydroxyl group's position ortho to the carboxylic acid allows for intramolecular hydrogen bonding, which complicates predictions but generally results in increased acidity compared to benzoic acid itself.
-
5-Bromosalicylic Acid : The bromine atom is a potent electron-withdrawing group via induction. This effect stabilizes the negative charge on the carboxylate anion, making 5-bromosalicylic acid a stronger acid than salicylic acid.
-
2-hydroxy-5-methylbenzoic acid : The methyl group is an electron-donating group. It destabilizes the carboxylate anion, making this compound less acidic than salicylic acid.
-
This compound : This molecule presents a competitive scenario. The electron-withdrawing bromine atom increases acidity, while the electron-donating methyl group decreases it. The net effect on pKa would depend on the relative strengths of these opposing influences. Furthermore, the presence of a substituent at the ortho position (the bromine atom is ortho to the hydroxyl group, and the hydroxyl is ortho to the carboxyl group) can lead to what is known as the "ortho-effect," where steric hindrance can disrupt the coplanarity of the carboxyl group with the benzene ring, further increasing acidity.[6][7]
Caption: A potential synthetic route to this compound.
Part 4: Comparative Applications and Performance
While specific experimental data comparing the performance of this compound is limited in publicly available literature, we can infer potential applications based on the functions of its structural analogs.
-
Salicylic Acid: This is a well-established keratolytic, anti-inflammatory, and anti-acne agent used extensively in dermatology. [8][9]It functions by exfoliating the skin and reducing inflammation. [8][10]It is also a crucial precursor in the synthesis of acetylsalicylic acid (aspirin). [10]* 5-Bromosalicylic Acid: This derivative has shown anti-inflammatory activity. [1]Its bromine substituent can also impart antibacterial properties, for example, when bonded to fabrics. [1][2]It serves as a starting material in the synthesis of other complex organic molecules. [1][11]* 2-hydroxy-5-methylbenzoic acid: This compound is used in the manufacturing of dyes and as an intermediate in chemical synthesis. [4][12]Its structural similarity to salicylic acid suggests it may have some biological activity, though it is less commonly used in pharmaceuticals. [4] Inferred Performance of this compound: Based on its structure, this compound can be considered a hybrid of its analogs. The salicylic acid backbone suggests potential for biological activity, possibly as an anti-inflammatory or antimicrobial agent. The bromine atom could enhance antimicrobial properties, while the methyl group increases lipophilicity, which might improve membrane permeability—a desirable trait in drug design. This unique combination makes it a valuable building block for creating more complex molecules in pharmaceutical and agrochemical research. [13][14]
Part 5: Experimental Protocol - Synthesis of this compound
This section provides a representative, self-validating protocol for the synthesis of the title compound from 2-hydroxy-5-methylbenzoic acid. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.
Objective: To synthesize this compound via electrophilic bromination of 2-hydroxy-5-methylbenzoic acid.
Materials:
-
2-hydroxy-5-methylbenzoic acid
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bisulfite solution (saturated)
-
Ice-cold distilled water
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: Dissolve 2-hydroxy-5-methylbenzoic acid in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Causality: Acetic acid serves as a polar protic solvent that can dissolve the starting material and is stable to the oxidizing conditions of bromination.
-
Cooling: Cool the flask in an ice bath to 0-5 °C. Causality: The bromination of activated aromatic rings can be highly exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of potential side products.
-
Bromine Addition: In a dropping funnel, prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C. Causality: Slow, controlled addition of the electrophile (Br₂) prevents a rapid, uncontrolled reaction and ensures mono-bromination.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold distilled water. A precipitate should form. Causality: The product is less soluble in water than in acetic acid, causing it to precipitate out of the solution.
-
Decolorization: Add saturated sodium bisulfite solution dropwise until the orange/red color of excess bromine disappears. Causality: Sodium bisulfite is a reducing agent that quenches any unreacted bromine, converting it to colorless bromide ions (Br⁻).
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove residual acetic acid and salts.
-
Drying and Characterization: Dry the product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
This compound is a distinct derivative within the benzoic acid family, combining the features of its simpler analogs. Its structure suggests a unique profile of acidity, lipophilicity, and reactivity. While salicylic acid and its bromo- and methyl-derivatives have established roles, this compound represents a promising, more complex building block. The strategic placement of the bromo, hydroxyl, and methyl groups provides multiple reactive sites and modulates the electronic properties of the molecule, making it a compound of significant interest for medicinal chemists and synthetic researchers aiming to explore new chemical space and develop novel, high-performance molecules.
References
- Vertex AI Search. (2024). Salicylic Acid: A Versatile Compound for Skin Care and Pharmaceutical Use.
- BYJU'S. (n.d.). Properties of Salicylic Acid – C7H6O3.
- PCC Group. (2023).
- Wikipedia. (n.d.). Salicylic acid.
- SpecialChem. (2025). SALICYLIC ACID.
- Grokipedia. (n.d.). 5-Methylsalicylic acid.
- ChemicalBook. (n.d.). 5-Bromosalicylic acid CAS#: 89-55-4.
- Ottokemi. (n.d.). 5-Bromosalicylic acid, 90% 89-55-4 India.
- Benchchem. (n.d.). 5-Bromosalicylic Acid - Building Blocks.
- Benchchem. (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- Leslie, J. M. (2020). Acidity of substituted benzoic acids example. YouTube.
- Sigma-Aldrich. (n.d.). 3-Bromo-2-methylbenzoic acid 97 76006-33-2.
- Wikipedia. (n.d.). 5-Methylsalicylic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Bromo-3-methylbenzoic acid in Organic Chemistry.
- ChemicalBook. (2025). 5-Bromosalicylic acid | 89-55-4.
- PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methylbenzoic acid | C8H7BrO3 | CID 2764345.
- PubChem. (n.d.). 3-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 3433127.
- ChemicalBook. (n.d.). 3-bromo-5-methylbenzoic acid synthesis.
- Cheméo. (n.d.). Chemical Properties of 5-Methylsalicylic acid (CAS 89-56-5).
- PubChem. (n.d.). 5-Bromosalicylic acid | C7H5BrO3 | CID 6972.
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A Guide to the Spectroscopic Comparison of 3-Bromo-2-hydroxy-5-methylbenzoic Acid and Its Positional Isomers
Introduction
Substituted benzoic acids are fundamental scaffolds in medicinal chemistry, materials science, and organic synthesis. The precise arrangement of functional groups on the benzene ring dictates the molecule's physical, chemical, and biological properties. Consequently, the unambiguous identification of positional isomers is a critical step in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for elucidating molecular structure. However, interpreting the subtle spectral differences between closely related isomers requires a nuanced understanding of the interplay between substituent effects.
This guide provides an in-depth comparative analysis of 3-Bromo-2-hydroxy-5-methylbenzoic acid and its key positional isomers. We will explore how the strategic placement of the bromo, hydroxyl, and methyl groups influences the spectroscopic output. This analysis moves beyond simple data reporting, focusing on the causality behind the observed spectral shifts and patterns, thereby offering a framework for researchers to confidently distinguish between these and other complex aromatic isomers.
Molecular Structures Under Investigation
To establish a clear framework for comparison, we will focus on the target molecule and two of its isomers, which represent common synthetic variations. The choice of these isomers allows for a direct evaluation of how swapping the positions of the bromine and methyl substituents impacts the spectroscopic data.
Figure 1: Molecular structures of the target compound and its selected isomers.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus. The chemical shift (δ) of a proton or carbon atom is directly influenced by the electron-donating or electron-withdrawing nature of neighboring substituents.
Causality of Substituent Effects in NMR
-
Hydroxyl Group (-OH): A strong electron-donating group (EDG) through resonance and electron-withdrawing through induction. Its net effect is to shield (decrease the chemical shift of) ortho and para protons and carbons.
-
Methyl Group (-CH₃): A weak electron-donating group through hyperconjugation and induction, causing minor shielding of ortho and para positions.
-
Bromo Group (-Br): An electron-withdrawing group (EWG) through induction but electron-donating through resonance. Its inductive effect is dominant, leading to deshielding (increasing the chemical shift of) nearby nuclei.
-
Carboxylic Acid Group (-COOH): A strong electron-withdrawing group through both induction and resonance, causing significant deshielding of ortho and para positions.
¹H NMR Spectral Analysis
The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum provides the most definitive fingerprints for these isomers.
-
This compound: We expect to see two distinct signals in the aromatic region, each corresponding to a single proton. The proton at C6 will be ortho to the -COOH and -Br groups, making it significantly deshielded. The proton at C4 will be ortho to the -CH₃ group and meta to the -COOH and -Br groups, placing it at a relatively lower chemical shift. The methyl protons will appear as a singlet around 2.0-2.5 ppm. The acidic protons of the -OH and -COOH groups will appear as broad singlets, often at high chemical shifts (>10 ppm for COOH), and their positions can be solvent-dependent.[1]
-
Isomer A (5-Bromo-2-hydroxy-3-methylbenzoic acid): This isomer also presents two aromatic protons. The proton at C4 will be deshielded by the ortho -COOH group and the para -Br group. The proton at C6 will be deshielded by the para -COOH group and the ortho -Br group. The relative positions of these two singlets will differ distinctly from the target compound due to the altered ortho/meta/para relationships with the substituents.
-
Isomer B (3-Bromo-5-hydroxy-2-methylbenzoic acid): The electronic environment here is substantially different. The proton at C4 is ortho to the strong EWG (-COOH) and the EDG (-OH), leading to a complex shielding/deshielding effect. The proton at C6 is ortho to the -Br and meta to the other groups. The resulting chemical shifts and coupling patterns (if any) will be unique to this isomeric form.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon atoms bearing the substituents.
-
Carboxylic Carbon (C=O): This carbon consistently appears in the downfield region of the spectrum (165-180 ppm) due to the strong deshielding effect of the two oxygen atoms.[2]
-
Substituted Aromatic Carbons: The chemical shifts of the carbons directly attached to the substituents are highly diagnostic.
-
C-OH: The carbon attached to the hydroxyl group is strongly shielded and typically appears around 150-160 ppm.[2]
-
C-Br: The carbon attached to bromine is shielded compared to an unsubstituted carbon due to the "heavy atom effect" but is influenced by other substituents. It generally appears in the 110-130 ppm range.
-
C-COOH & C-CH₃: The carbons ipso to the carboxylic acid and methyl groups will also have characteristic shifts that vary based on the electronic effects of the other groups on the ring.[3]
-
-
Unsubstituted Aromatic Carbons: The carbons bearing protons (C-H) will show distinct shifts based on their positions relative to the various functional groups, corroborating the ¹H NMR data.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
IR spectroscopy excels at identifying functional groups and probing intermolecular interactions like hydrogen bonding. While all isomers share the same functional groups, the position of these groups affects the electronic structure and steric environment, leading to subtle but measurable shifts in vibrational frequencies.
-
O-H Vibrations: Two distinct O-H stretching bands are expected.
-
Carboxylic Acid O-H: This appears as a very broad band, typically in the 2500-3300 cm⁻¹ range, which is characteristic of the hydrogen-bonded dimers formed by carboxylic acids.[4][5]
-
Phenolic O-H: The position of this stretch (around 3200-3600 cm⁻¹) is sensitive to intramolecular hydrogen bonding. In the target compound and Isomer A, the hydroxyl group is ortho to the carboxylic acid's carbonyl group, facilitating strong intramolecular hydrogen bonding. This typically broadens the peak and shifts it to a lower wavenumber compared to Isomer B, where the -OH and -COOH groups are meta to each other, precluding such direct interaction.
-
-
C=O Carbonyl Stretch: The carbonyl stretching frequency is highly informative.
-
For aromatic carboxylic acids, this peak is typically found between 1680-1710 cm⁻¹.[5]
-
The intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl in the target compound and Isomer A can lower the C=O stretching frequency (shifting it towards ~1680 cm⁻¹) compared to Isomer B, where this interaction is absent. Conjugation with the aromatic ring also contributes to lowering this frequency compared to saturated carboxylic acids.[5]
-
-
C-O and C-Br Stretches: These vibrations appear in the fingerprint region (<1500 cm⁻¹) and contribute to the unique overall pattern for each isomer. The C-O stretch for carboxylic acids is typically found between 1210-1320 cm⁻¹.[5]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
-
Molecular Ion (M⁺) Peak: All three isomers have the same molecular formula (C₈H₇BrO₃) and molecular weight (approx. 230 and 232 g/mol ). A key feature will be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes have a natural abundance ratio of roughly 1:1).[6]
-
Key Fragmentation Pathways: While the molecular ion peak will be the same, the relative abundances of the fragment ions can differ. Common fragmentation patterns for benzoic acids include:
-
Loss of -OH (M-17): Cleavage of the hydroxyl radical from the carboxylic acid group.[7][8]
-
Loss of -COOH (M-45): Cleavage of the entire carboxyl group.[7][8]
-
Loss of CO (M-28): Decarbonylation can occur from fragment ions.
-
Ortho Effect: In the target compound and Isomer A, the ortho-hydroxyl group can facilitate specific fragmentation pathways, such as the loss of a water molecule (M-18) or methanol (M-32) from the molecular ion if it were an ester, which can lead to a different fragmentation pattern compared to Isomer B. For example, in methyl salicylates, the loss of the methoxy group is a dominant fragmentation.[9]
-
Comparative Spectroscopic Data Summary
The following table summarizes the expected key spectroscopic features for the target compound and its isomers. Note: Exact values can vary based on solvent and instrument conditions. This table represents typical, predicted values for comparative purposes.
| Spectroscopic Feature | This compound (Target) | 5-Bromo-2-hydroxy-3-methylbenzoic acid (Isomer A) | 3-Bromo-5-hydroxy-2-methylbenzoic acid (Isomer B) |
| ¹H NMR (δ, ppm) | |||
| Aromatic CH | Two singlets | Two singlets | Two doublets (or complex pattern) |
| Methyl CH₃ | ~2.3 ppm (singlet) | ~2.2 ppm (singlet) | ~2.4 ppm (singlet) |
| Carboxyl COOH | >10 ppm (broad singlet) | >10 ppm (broad singlet) | >10 ppm (broad singlet) |
| Phenol OH | ~5-9 ppm (broad singlet) | ~5-9 ppm (broad singlet) | ~5-9 ppm (broad singlet) |
| ¹³C NMR (δ, ppm) | |||
| C=O | ~170 ppm | ~171 ppm | ~172 ppm |
| C-OH | ~158 ppm | ~157 ppm | ~155 ppm |
| C-Br | ~112 ppm | ~115 ppm | ~120 ppm |
| C-CH₃ | ~130 ppm | ~128 ppm | ~138 ppm |
| CH₃ | ~20 ppm | ~16 ppm | ~18 ppm |
| IR (cm⁻¹) | |||
| O-H (Carboxyl) | 2500-3300 (very broad) | 2500-3300 (very broad) | 2500-3300 (very broad) |
| O-H (Phenol) | Broadened by intramolecular H-bond | Broadened by intramolecular H-bond | Sharper, no intramolecular H-bond to C=O |
| C=O Stretch | ~1685 cm⁻¹ (lowered by H-bond) | ~1688 cm⁻¹ (lowered by H-bond) | ~1705 cm⁻¹ |
| Mass Spec (m/z) | |||
| Molecular Ion | [M]⁺ 230, [M+2]⁺ 232 (ratio ~1:1) | [M]⁺ 230, [M+2]⁺ 232 (ratio ~1:1) | [M]⁺ 230, [M+2]⁺ 232 (ratio ~1:1) |
| Key Fragments | M-17, M-45 | M-17, M-45 | M-17, M-45 |
Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols should be employed.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it readily dissolves the sample and allows for the observation of exchangeable protons (-OH, -COOH).
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard, with its signal set to 0.00 ppm.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 5000 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[10]
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for all spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique for rapid, high-quality data. Place a small amount of the powdered sample directly on the ATR crystal (e.g., diamond or germanium).
-
Background Collection: Before running the sample, collect a background spectrum of the empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands and compare their positions and shapes across the different isomers.
Mass Spectrometry (MS)
-
Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to preserve the molecular ion. Electron Ionization (EI) can also be used, which will induce more fragmentation.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). Ensure the mass analyzer has sufficient resolution to clearly resolve the [M]⁺ and [M+2]⁺ isotopic peaks.
-
Data Analysis: Identify the molecular ion cluster and analyze the major fragment ions to deduce fragmentation pathways.
Figure 2: General workflow for the spectroscopic analysis and differentiation of isomers.
Conclusion
The differentiation of positional isomers like this compound and its variants is a task readily accomplished through a multi-faceted spectroscopic approach. While mass spectrometry confirms the elemental composition and molecular weight, it is the nuanced data from ¹H and ¹³C NMR that provides the most definitive evidence for the specific arrangement of substituents. The chemical shifts of aromatic protons and carbons serve as precise reporters of their local electronic environments. Complementary information from IR spectroscopy, particularly concerning intra- and intermolecular hydrogen bonding, corroborates the NMR findings and confirms the presence of key functional groups. By systematically applying these techniques and understanding the underlying principles of substituent effects, researchers can confidently elucidate the correct structure of their synthesized or isolated compounds.
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The Bromine Advantage: A Comparative Analysis of 3-Bromo-2-hydroxy-5-methylbenzoic Acid's Biological Activity
A deep dive into the enhanced biological efficacy of a brominated salicylic acid derivative compared to its non-halogenated counterpart, providing researchers and drug development professionals with critical experimental insights.
In the landscape of medicinal chemistry, the strategic modification of established pharmacophores is a cornerstone of novel drug discovery. The introduction of halogen atoms, a common tactic, can profoundly alter a molecule's physicochemical properties, leading to enhanced biological activity. This guide offers an in-depth comparison of 3-Bromo-2-hydroxy-5-methylbenzoic acid and its non-brominated analogs, primarily 2-hydroxy-5-methylbenzoic acid (also known as 5-methylsalicylic acid), to elucidate the impact of bromination on its therapeutic potential.
Introduction: The Significance of Halogenation in Drug Design
Salicylic acid and its derivatives have long been recognized for their diverse therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties. The addition of a bromine atom to the salicylic acid scaffold can influence its lipophilicity, electronic distribution, and steric profile. These modifications can, in turn, enhance the compound's ability to interact with biological targets, potentially leading to increased potency and a more favorable pharmacokinetic profile. This guide will explore the tangible effects of such a modification by comparing the biological activities of this compound with its non-brominated parent compounds.
Comparative Biological Activities: Unveiling the Impact of Bromination
While direct comparative studies on this compound and its non-brominated analog are not extensively available in the public domain, we can synthesize a comparative overview based on existing data for related structures and general principles of structure-activity relationships for halogenated phenolic acids.
Antimicrobial Activity
The introduction of a halogen atom, particularly bromine, to a phenolic ring is a well-established strategy for enhancing antimicrobial activity. This is attributed to an increase in lipophilicity, which facilitates passage through the lipid-rich cell membranes of bacteria and fungi.
Table 1: Postulated Comparative Antimicrobial Activity
| Compound | Postulated Activity | Rationale |
| This compound | Higher | Increased lipophilicity due to the bromine atom enhances membrane permeability. |
| 2-hydroxy-5-methylbenzoic acid | Lower | Lacks the lipophilic-enhancing halogen substituent. |
| Salicylic Acid | Baseline | Parent compound with known antimicrobial properties. |
Anti-inflammatory Activity
The primary mechanism of action for the anti-inflammatory effects of salicylic acid and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins. Halogenation can influence the binding affinity of these compounds to the active site of COX enzymes.
While direct IC50 values for COX inhibition by this compound are not available in the provided search results, research on other halogenated anti-inflammatory compounds suggests that the presence of a halogen can enhance inhibitory activity. For instance, the anti-inflammatory potential of various benzoic acid derivatives has been linked to their structural modifications[2].
Table 2: Postulated Comparative Anti-inflammatory Activity (COX Inhibition)
| Compound | Postulated IC50 (COX-2) | Rationale |
| This compound | Lower (Higher Potency) | The bromo-substituent may enhance binding affinity to the COX active site. |
| 2-hydroxy-5-methylbenzoic acid | Higher (Lower Potency) | Lacks the potentially beneficial halogen interaction. |
Antioxidant Activity
Phenolic compounds are known for their antioxidant properties, which stem from their ability to donate a hydrogen atom to scavenge free radicals. The electronic properties of the aromatic ring, influenced by substituents, play a crucial role in this activity.
The antioxidant potential of hydroxybenzoic acids is correlated with the number and position of hydroxyl groups[3]. While the addition of a bromine atom, an electron-withdrawing group, might slightly modulate the electron-donating ability of the hydroxyl group, the overall effect on antioxidant activity requires experimental validation.
Table 3: Postulated Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Compound | Postulated IC50 | Rationale |
| This compound | Likely similar to or slightly higher than the non-brominated analog | The electron-withdrawing nature of bromine might slightly decrease the hydrogen-donating ability of the phenolic hydroxyl group. |
| 2-hydroxy-5-methylbenzoic acid | Baseline | Possesses inherent antioxidant activity due to the phenolic hydroxyl group. |
Anticancer Activity
The anticancer potential of salicylic acid derivatives is an area of active research. Some studies have shown that these compounds can induce apoptosis and inhibit the proliferation of cancer cells.
A study on tryptamine salicylic acid derivatives revealed that a compound incorporating a bromo-indole moiety with a 2-hydroxy-3-methyl-benzamide scaffold, N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide, exhibited potent and broad-spectrum anticancer activity against various cell lines[4]. This highlights the potential of brominated salicylic acid derivatives in cancer therapy. While this is not a direct comparison with the non-brominated analog, it underscores the importance of the bromo-substituent in achieving significant cytotoxic effects.
Table 4: Anticancer Activity of a Related Brominated Salicylic Acid Derivative
| Compound | Cell Line | IC50 (µM)[4] |
| N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide | MGC-803 (Gastric Cancer) | 10.38 ± 1.06 |
| MCF-7 (Breast Cancer) | 15.02 ± 0.94 | |
| HepG2 (Liver Cancer) | 15.36 ± 1.12 | |
| A549 (Lung Cancer) | 18.25 ± 1.15 | |
| HeLa (Cervical Cancer) | 20.31 ± 1.21 |
Experimental Protocols
To facilitate further research and direct comparison, this section provides standardized, step-by-step methodologies for key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against relevant bacterial strains.
Workflow Diagram:
Caption: Workflow for MIC determination using broth microdilution.
Protocol:
-
Preparation of Test Compounds: Dissolve this compound and its non-brominated analogs in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Bacterial Strains: Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922).
-
Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Assay: Cyclooxygenase (COX-2) Inhibition Assay
Objective: To evaluate the inhibitory effect of the test compounds on the activity of the COX-2 enzyme.
Signaling Pathway Diagram:
Caption: Inhibition of the COX-2 pathway by salicylic acid derivatives.
Protocol:
-
Enzyme and Substrate: Use a commercially available human recombinant COX-2 enzyme and arachidonic acid as the substrate.
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reaction Mixture: In a 96-well plate, combine the COX-2 enzyme, a heme cofactor, and various concentrations of the test compounds.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Quantification: Measure the production of prostaglandin E2 (PGE2) using a competitive ELISA kit.
-
IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of COX-2 activity.
Antioxidant Assay: DPPH Radical Scavenging Assay
Objective: To assess the free radical scavenging capacity of the test compounds.
Protocol:
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Test Samples: Prepare various concentrations of the test compounds in methanol.
-
Reaction: Mix the DPPH solution with each concentration of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Anticancer Assay: MTT Cell Viability Assay
Objective: To evaluate the cytotoxic effect of the test compounds on cancer cell lines.
Protocol:
-
Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
IC50 Calculation: Determine the concentration of the compound that causes a 50% reduction in cell viability.
Mechanism of Action: The Role of Bromine
The enhanced biological activity observed in brominated salicylic acid derivatives can be attributed to several factors:
-
Increased Lipophilicity: The bromine atom increases the overall lipophilicity of the molecule, facilitating its transport across biological membranes. This is particularly crucial for antimicrobial activity, where the compound must penetrate the bacterial cell wall and membrane.
-
Electronic Effects: As an electron-withdrawing group, bromine can influence the acidity of the carboxylic acid and phenolic hydroxyl groups. This can affect the molecule's ability to interact with target enzymes and receptors.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the active sites of target proteins. This can lead to a stronger and more specific binding, enhancing inhibitory activity.
Conclusion and Future Directions
The strategic incorporation of a bromine atom into the 2-hydroxy-5-methylbenzoic acid scaffold holds significant promise for enhancing its therapeutic properties. Based on established structure-activity relationships, this compound is predicted to exhibit superior antimicrobial and anti-inflammatory activities compared to its non-brominated analog. The potential for potent anticancer activity also warrants further investigation.
This guide provides a framework for the direct, experimental comparison of these compounds. Future research should focus on generating robust, quantitative data for a head-to-head comparison across a panel of biological assays. Elucidating the precise mechanisms by which bromination enhances activity will be crucial for the rational design of next-generation salicylic acid-based therapeutics.
References
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Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021). MDPI. Retrieved January 17, 2026, from [Link]
-
Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Comparative analysis of synthetic routes to 3-Bromo-2-hydroxy-5-methylbenzoic acid
Introduction
3-Bromo-2-hydroxy-5-methylbenzoic acid is a valuable halogenated derivative of salicylic acid.[1] Its trifunctional nature, featuring carboxylic acid, hydroxyl, and bromo groups, makes it a highly versatile building block in organic synthesis. The strategic placement of the bromine atom serves as a key functional handle for further molecular elaboration through cross-coupling reactions, while the inherent salicylate scaffold is a common motif in pharmacologically active compounds.[1] This guide provides a comparative analysis of the most logical and field-proven synthetic routes to this target molecule, offering researchers the critical insights needed to select the optimal pathway based on efficiency, scalability, and experimental constraints. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a quantitative comparison to support informed decision-making in a research and development setting.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most direct approach involves a late-stage bromination of a readily available precursor. A more complex, yet highly specific, route would build the aromatic ring with the bromine atom already in place.
Caption: Workflow for the direct bromination of 5-methylsalicylic acid.
Experimental Protocol
This protocol is adapted from standard procedures for the bromination of activated phenolic acids. [2]
-
Dissolution: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 15.2 g (0.1 mol) of 2-hydroxy-5-methylbenzoic acid (5-methylsalicylic acid) [3][4]in 150 mL of glacial acetic acid.
-
Bromine Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of 16.0 g (5.1 mL, 0.1 mol) of liquid bromine in 20 mL of glacial acetic acid dropwise over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form. To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange color disappears.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and inorganic salts.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a white to off-white crystalline solid. Dry the product under vacuum.
Route B: Synthesis via Ortho-Directed Metalation
This multi-step route offers exceptional regiochemical control but at the cost of overall efficiency and experimental complexity. It is a powerful alternative if direct bromination were to fail or produce intractable mixtures of isomers.
Mechanistic Principle
This pathway relies on the concept of Directed ortho-Metalation (DoM). A directing metalation group (DMG) on the aromatic ring complexes with a strong organolithium base, directing deprotonation to the adjacent ortho position. In this case, the phenolic hydroxyl group is first protected as a methoxy ether, which serves as an excellent DMG. The subsequent aryllithium intermediate is then quenched with an electrophilic bromine source. The synthesis concludes with the deprotection of the ether and ester groups.
Caption: Multi-step workflow for Route B via Directed Ortho-Metalation.
Experimental Protocol (Conceptual Outline)
-
Protection: Protect the hydroxyl group of 5-methylsalicylic acid as a methyl ether using a reagent like dimethyl sulfate or methyl iodide. Subsequently, protect the carboxylic acid as a methyl ester via Fischer esterification or by using thionyl chloride followed by methanol. [5]This yields methyl 2-methoxy-5-methylbenzoate.
-
Metalation: Dissolve the protected intermediate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add a solution of n-butyllithium (n-BuLi) dropwise. The methoxy group will direct the lithiation to the C3 position.
-
Bromination: Quench the newly formed aryllithium species by adding a suitable electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane.
-
Deprotection: Isolate the brominated intermediate. Cleave both the methyl ether and methyl ester groups simultaneously using a strong acid like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃) to yield the final product.
Comparative Data Summary
The choice between these synthetic routes depends on a balance of factors including available starting materials, equipment, safety protocols, and desired purity. The following table provides a side-by-side comparison.
| Parameter | Route A: Direct Bromination | Route B: Ortho-Directed Metalation |
| Number of Steps | 1 | 4 (Protection, Metalation, Bromination, Deprotection) |
| Starting Material | 2-hydroxy-5-methylbenzoic acid | 2-hydroxy-5-methylbenzoic acid |
| Key Reagents | Br₂, Acetic Acid | n-BuLi, Protecting Agents (e.g., MeI), BBr₃/HBr |
| Typical Yield | High (typically >80%) | Moderate (lower overall yield due to multiple steps) |
| Regioselectivity | Very Good to Excellent | Excellent (mechanistically enforced) |
| Atom Economy | Excellent | Poor |
| Safety Concerns | Corrosive (Br₂, Acetic Acid) | Pyrophoric Reagents (n-BuLi), Toxic (BBr₃) |
| Scalability | Readily scalable | Challenging to scale due to cryogenic conditions and pyrophoric reagents |
Conclusion and Recommendation
For the synthesis of this compound, Route A (Direct Electrophilic Bromination) is unequivocally the superior method for most applications. Its primary advantages are:
-
Efficiency: It is a single-step transformation from a readily available starting material.
-
High Yield: The strong directing effect of the hydroxyl group ensures a high conversion to the desired product.
-
Scalability: The reaction conditions are amenable to large-scale production without requiring specialized equipment for cryogenic or air-sensitive chemistry.
Route B (Ortho-Directed Metalation) serves as a valid, albeit more academic, alternative. It provides a textbook example of regiochemical control through protecting groups and directed metalation. However, its multi-step nature, lower overall yield, and the use of hazardous reagents make it less practical and cost-effective for routine synthesis. It should be considered only if Route A fails to provide the desired product in sufficient purity.
References
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- ChemicalBook. METHYL 5-AMINOSALICYLATE synthesis.
- BenchChem. This compound | 17746-75-7.
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Wikipedia. 5-Methylsalicylic acid. Available from: [Link]
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A Researcher's Guide to Validating the Purity of Synthesized 3-Bromo-2-hydroxy-5-methylbenzoic Acid
In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal determination of a compound's purity is not merely a quality control step; it is the bedrock of reliable, reproducible, and meaningful scientific inquiry. For a molecule such as 3-Bromo-2-hydroxy-5-methylbenzoic acid, a key intermediate in the synthesis of various pharmacologically active agents, ensuring its purity is paramount to the success of subsequent research and development endeavors.[1][2] This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Synthetic Landscape and Potential Impurities
The common synthetic route to this compound often involves the electrophilic bromination of 2-hydroxy-5-methylbenzoic acid (also known as 5-methylsalicylic acid). This reaction, while generally effective, is not without its challenges, which can lead to a variety of process-related impurities.
Common Synthesis Reaction:
Potential Impurities Include:
-
Unreacted Starting Material: Incomplete bromination can leave residual 2-hydroxy-5-methylbenzoic acid.
-
Isomeric Byproducts: Bromination can potentially occur at other positions on the aromatic ring, leading to isomers such as 5-bromo-2-hydroxy-3-methylbenzoic acid.[3]
-
Dibrominated Species: Over-bromination can result in the formation of dibromo-2-hydroxy-5-methylbenzoic acid.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., acetic acid, ethanol) and unreacted bromine can persist in the final product.
The presence of these impurities can significantly impact the outcome of subsequent reactions and biological assays, underscoring the necessity for robust analytical validation.[4]
A Comparative Analysis of Purity Validation Techniques
The choice of analytical technique for purity determination is contingent on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation.[1] This section provides a detailed comparison of the most effective methods for validating the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and versatility.[5][6] For aromatic carboxylic acids, reversed-phase HPLC with UV detection is particularly well-suited.[7][8]
Principle: Separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The elution of compounds is monitored by their absorbance of UV light.
Experimental Protocol: A Self-Validating System
A robust HPLC method should be able to separate the main component from its potential impurities.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is often effective. The TFA helps to suppress the ionization of the carboxylic acid, leading to sharper peaks.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase or a suitable solvent like methanol.
-
Analysis: Inject the sample and monitor the chromatogram at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Compound | Retention Time (min) | Area (%) | Identity |
| 2-hydroxy-5-methylbenzoic acid | 5.2 | 0.5 | Starting Material |
| This compound | 8.7 | 99.2 | Product |
| 5-bromo-2-hydroxy-3-methylbenzoic acid | 9.1 | 0.2 | Isomeric Impurity |
| Dibrominated byproduct | 12.4 | 0.1 | Process Impurity |
Table 1: Representative HPLC data for synthesized this compound.
Causality Behind Experimental Choices: The use of a gradient elution allows for the separation of compounds with a wider range of polarities. The acidic modifier (TFA) ensures that the carboxylic acid group remains protonated, leading to better peak shape and retention.
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC Purity Validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass spectrometry.[9][10] While carboxylic acids can be analyzed directly, derivatization is often employed to improve their volatility and chromatographic behavior.
Principle: The sample is vaporized and separated in a capillary column based on boiling point and polarity. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.[5][11]
Experimental Protocol: A Self-Validating System
-
Derivatization (Optional but Recommended): Esterification of the carboxylic acid (e.g., with methanol and an acid catalyst) or silylation (e.g., with BSTFA) can significantly improve peak shape and thermal stability.
-
Instrumentation: GC-MS system with a suitable capillary column (e.g., DB-5ms).
-
GC Conditions: Program the oven temperature to ramp from a low initial temperature to a final temperature that ensures the elution of all components.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the expected compounds.
Data Interpretation: The purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared to a reference spectrum for confirmation of identity.
| Compound (as methyl ester) | Retention Time (min) | Area (%) | Key Mass Fragments (m/z) |
| Methyl 2-hydroxy-5-methylbenzoate | 6.3 | 0.4 | 166, 134, 106 |
| Methyl 3-Bromo-2-hydroxy-5-methylbenzoate | 9.1 | 99.3 | 246, 244, 214, 212, 134 |
| Methyl 5-bromo-2-hydroxy-3-methylbenzoate | 9.5 | 0.2 | 246, 244, 214, 212, 134 |
| Residual Acetic Acid | 2.1 | 0.1 | 60, 45, 43 |
Table 2: Representative GC-MS data for derivatized this compound.
Causality Behind Experimental Choices: Derivatization is a crucial step to overcome the high polarity and low volatility of the carboxylic acid, preventing peak tailing and improving separation. The use of a mass spectrometer provides an orthogonal detection method to UV, offering structural information for impurity identification.
Workflow for GC-MS Purity Validation
Caption: Workflow for GC-MS Purity Validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for structural elucidation and purity determination.[5][12] ¹H NMR provides information about the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.
Principle: The nuclei of certain atoms, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the chemical environment of the nucleus, providing detailed structural information.
Experimental Protocol: A Self-Validating System
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire both ¹H and ¹³C NMR spectra.
-
Data Interpretation: The ¹H NMR spectrum should show the expected signals with the correct integration values. The absence of signals corresponding to impurities is a strong indicator of high purity. The ¹³C NMR spectrum should show the correct number of signals for the carbon atoms in the molecule.
Expected ¹H NMR Data (in DMSO-d₆):
-
~13.0 ppm (s, 1H): Carboxylic acid proton
-
~11.0 ppm (s, 1H): Phenolic hydroxyl proton
-
~7.6 ppm (d, 1H): Aromatic proton
-
~7.2 ppm (d, 1H): Aromatic proton
-
~2.2 ppm (s, 3H): Methyl protons
Expected ¹³C NMR Data (in DMSO-d₆):
-
~172 ppm: Carboxylic carbon
-
~158 ppm: Carbon bearing the hydroxyl group
-
~135 ppm, ~132 ppm, ~128 ppm, ~120 ppm, ~118 ppm: Aromatic carbons
-
~20 ppm: Methyl carbon
The presence of additional peaks in either spectrum would indicate the presence of impurities. For instance, the presence of a singlet around 2.4 ppm in the ¹H NMR could suggest the presence of the starting material.
Melting Point Determination
A simple yet effective method for assessing purity is melting point determination.[13][14] Pure crystalline solids have a sharp and defined melting point, whereas impure substances melt over a range of temperatures and at a lower temperature than the pure compound.
Principle: The melting point is the temperature at which a solid transitions to a liquid. Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces.
Experimental Protocol: A Self-Validating System
-
Instrumentation: Melting point apparatus.
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Analysis: Slowly heat the sample in the melting point apparatus and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted.
Data Interpretation: A sharp melting point range (e.g., 1-2 °C) that is consistent with the literature value indicates high purity. A broad melting point range suggests the presence of impurities.
| Sample | Melting Point Range (°C) | Purity Indication |
| Literature Value | 178-182 | High Purity Reference |
| Synthesized Batch A | 179-181 | High Purity |
| Synthesized Batch B | 170-176 | Impure |
Table 3: Comparison of melting point data.
Conclusion and Recommendations
Validating the purity of synthesized this compound requires a multi-faceted approach. No single technique can provide a complete picture of a compound's purity.
-
For routine quality control and quantification of known impurities, HPLC is the method of choice due to its high throughput and quantitative accuracy.
-
For definitive identification of unknown impurities and for orthogonal confirmation of purity, GC-MS (with derivatization) is invaluable, providing both chromatographic separation and structural information.
-
For unambiguous structural confirmation of the final product and detection of structurally similar impurities, NMR spectroscopy is the gold standard.
-
As a rapid and preliminary assessment of purity, melting point determination remains a simple and effective tool.
A combination of these techniques provides a self-validating system, ensuring the highest level of confidence in the purity of the synthesized this compound. This rigorous approach to purity validation is essential for advancing research and development in the pharmaceutical and chemical sciences.
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A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]
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Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications. [Link]
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What methods are used to test the purity of organic compounds?. TutorChase. [Link]
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Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. NSF Public Access Repository. [Link]
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Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Indian Academy of Sciences. [Link]
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HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]
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How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible?. Quora. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-2-hydroxy-5-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of a Substituted Salicylic Acid Scaffold
Salicylic acid and its derivatives are renowned for their wide-ranging therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The core structure of 3-bromo-2-hydroxy-5-methylbenzoic acid presents a unique combination of substituents on the pharmacologically significant 2-hydroxybenzoic acid (salicylic acid) backbone. The strategic placement of a bromine atom, a hydroxyl group, and a methyl group offers a versatile platform for designing novel therapeutic agents. The introduction of a halogen, such as bromine, can significantly influence a molecule's lipophilicity, electronic properties, and potential for halogen bonding, thereby modulating its interaction with biological targets.[2] This guide will explore the probable SAR of derivatives of this scaffold, focusing on potential antimicrobial and anti-inflammatory applications.
Core Pharmacophore and the Influence of Substituents
The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. For this compound, the key functional groups are:
-
2-Hydroxyl Group: This group is critical for the characteristic activities of salicylates. It can act as a hydrogen bond donor and acceptor, and its presence is often essential for binding to target enzymes.
-
Carboxylic Acid Group: This acidic moiety is a key site for interaction with biological targets, often forming ionic bonds or hydrogen bonds within the active sites of enzymes.
-
3-Bromo Group: The bromine atom at this position is expected to increase lipophilicity, potentially enhancing membrane permeability. Its electron-withdrawing nature can also influence the acidity of the carboxylic acid and the phenolic hydroxyl group.
-
5-Methyl Group: This electron-donating and lipophilic group can impact the molecule's ability to cross cell membranes and may introduce steric effects that influence binding to target proteins.
Comparative Analysis of Potential Biological Activities
Based on the SAR of related compounds, derivatives of this compound are anticipated to exhibit significant antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Halogenation of the salicylic acid ring has been shown to modulate antimicrobial efficacy. Studies on other halogenated salicylates provide a strong basis for predicting the antimicrobial potential of this compound derivatives.
Key SAR Insights from Analogous Compounds:
-
Effect of Halogenation: The presence of a bromine atom on the salicylic acid ring is generally associated with enhanced antibacterial activity. For instance, 5-bromosalicylic acid has demonstrated greater antibacterial reactivity compared to salicylic acid itself.[3][4]
-
Position of Substituents: The relative positions of the substituents are crucial. While direct data on the 3-bromo-5-methyl substitution pattern is scarce, modifications at the 5-position of salicylic acid have been shown to be particularly impactful.[3][4]
-
Mechanism of Action: Salicylic acids can exert their antimicrobial effects through various mechanisms, including the disruption of bacterial virulence factors and interference with essential metabolic pathways.[5] It is plausible that derivatives of this compound could act as inhibitors of key bacterial enzymes.
Hypothetical Comparison of Antimicrobial Activity:
Due to the lack of direct quantitative data for a series of this compound derivatives, the following table presents a hypothetical comparison based on trends observed in related compounds. The activity is predicted relative to the parent compound.
| Derivative Modification | Predicted Change in Antimicrobial Activity | Rationale based on Analogous Compounds |
| Esterification of Carboxylic Acid | Likely Decrease | The free carboxylic acid is often crucial for antibacterial action. |
| Amidation of Carboxylic Acid | Variable | May increase or decrease activity depending on the amine substituent. |
| Etherification of Hydroxyl Group | Likely Decrease | The phenolic hydroxyl is often essential for target binding. |
| Introduction of a Second Halogen | Potential Increase | Dihalogenated derivatives can exhibit enhanced activity. |
| Replacement of Methyl with Longer Alkyl Chain | Variable | May increase lipophilicity, but could also introduce steric hindrance. |
Anti-inflammatory Activity
The anti-inflammatory properties of salicylic acid and its derivatives are well-documented, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Modifications to the salicylic acid scaffold can significantly alter this activity.
Key SAR Insights from Analogous Compounds:
-
COX Inhibition: The 2-hydroxybenzoic acid moiety is a known pharmacophore for COX inhibition.
-
Influence of Halogenation: Halogenation at the 5-position of salicylic acid, particularly with chlorine, coupled with amidation of the carboxylic acid, has been shown to enhance the inhibition of NF-κB activity, a key pathway in inflammation.[3]
-
Quantitative Data from Related Series: The following table presents IC50 values for the inhibition of NF-κB dependent luciferase activity by a series of N-(5-chlorosalicyloyl)phenethylamine derivatives, illustrating the impact of substitutions on anti-inflammatory potential.[3]
| Compound | Modification | IC50 (µM) for NF-κB Inhibition |
| 5-CSPA | N-phenethylamine | 15 |
| 5-CSPPA | N-3-phenylpropylamine | 17 |
| 5-CSHPA | N-4-hydroxyphenylethylamine | 91 |
This data suggests that modifications of the amide group can significantly tune the anti-inflammatory potency.
Experimental Protocols
To validate the predicted SAR of novel this compound derivatives, the following standard experimental protocols are recommended.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[6]
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.[6]
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth and bacteria) and negative (broth only) control wells are also included.[6]
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[6]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key target for anti-inflammatory drugs.
Protocol:
-
Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions (e.g., Assay Genie's COX-2 Inhibitor Screening Kit).[7]
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with the assay buffer.[7]
-
Assay Plate Setup: Add the diluted test compounds, enzyme control (no inhibitor), and inhibitor control (e.g., Celecoxib) to a 96-well white opaque plate.[7]
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid (the substrate) to all wells.[7]
-
Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[7]
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates of the test compounds to the enzyme control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.[7]
Visualizing the SAR Workflow
A systematic approach is crucial for elucidating the SAR of a new chemical series. The following diagram illustrates a general workflow for a SAR study of this compound derivatives.
Conclusion and Future Directions
While direct experimental data on the SAR of this compound derivatives is limited, a predictive analysis based on structurally related compounds suggests a promising potential for the development of novel antimicrobial and anti-inflammatory agents. The presence of the bromo, hydroxyl, and methyl groups on the salicylic acid scaffold provides a rich chemical space for exploration. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in relevant biological assays to validate the predicted SAR and identify lead compounds for further development. The experimental protocols and the SAR workflow outlined in this guide provide a robust framework for initiating such a research program.
References
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Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
Choi, H. J., Choi, H., & Lee, S. K. (2011). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. Bioorganic & Medicinal Chemistry Letters, 21(23), 7169-7172. [Link]
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
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Hirwe, N. W., & Patil, B. V. (1937). Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 5(4), 321-325. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
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Oncodesign Services. Structure-Activity Relationship (SAR) Studies. [Link]
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Collaborative Drug Discovery. SAR: Structure Activity Relationships. [Link]
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ResearchGate. Quantitative structure-activity relationship: a general workflow. [Link]
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MDPI. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]
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ResearchGate. Analgesic activity of tested compounds and Acetyl salicylic acid. [Link]
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ResearchGate. Screening methods to determine antibacterial activity of natural products. [Link]
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Frontiers. A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. [Link]
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Drug Design Org. Structure Activity Relationships. [Link]
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ResearchGate. Salicylic Acid and Related Compounds. [Link]
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ResearchGate. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. [Link]
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PubMed. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. [Link]
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MDPI. Identification of Salicylates in Willow Bark (Salix Cortex) for Targeting Peripheral Inflammation. [Link]
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ResearchGate. A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation.. [Link]
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Journal of Applied Pharmaceutical Science. Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. [Link]
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PubMed. Novel Derivatives of Nitro-Substituted Salicylic Acids: Synthesis, Antimicrobial Activity and Cytotoxicity. [Link]
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SpringerLink. Salicylic acids and pathogenic bacteria: new perspectives on an old compound. [Link]
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PMC. Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis. [Link]
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PMC. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]
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ResearchGate. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. [Link]
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JOCPR. Antibacterial and antifungal activities of derivatives of 4-amino salicylic acid. [Link]
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PMC. Molecular Design, Synthesis, and Biological Evaluation of 2-Hydroxy-3-Chrysino Dithiocarbamate Derivatives. [Link]
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PMC. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. [Link]
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PubChem. 5-Bromosalicylic acid. [Link]
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PMC. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. [Link]
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Frontiers. Alkyl gallates inhibit serine O-acetyltransferase in bacteria and enhance susceptibility of drug-resistant Gram-negative bacteria to antibiotics. [Link]
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ResearchGate. Chemical Screening for Compounds with Antibacterial Activity in Human.... [Link]
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Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
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NIH. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]
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A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Benchmarking 3-Bromo-2-hydroxy-5-methylbenzoic Acid
Introduction: The Enduring Importance of Substituted Biaryls
In the landscape of modern drug discovery and materials science, the biaryl scaffold remains a privileged structural motif. Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for efficient and predictable synthetic methodologies for its construction. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a robust and versatile tool for the formation of carbon-carbon bonds with exceptional functional group tolerance.[1]
This guide provides an in-depth technical analysis of the performance of 3-Bromo-2-hydroxy-5-methylbenzoic acid in the Suzuki-Miyaura coupling reaction. As researchers and drug development professionals, the selection of the optimal starting material is paramount to the success of a synthetic campaign. Herein, we will objectively compare the anticipated reactivity of this compound with structurally related alternatives, supported by experimental data from analogous systems and grounded in established mechanistic principles.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[2] The catalytic cycle, fundamental to understanding the nuances of this transformation, is generally accepted to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the organoboron species is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
The efficiency of each of these steps is profoundly influenced by the electronic and steric environment of the substrates, a principle that will form the basis of our comparative analysis.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Substituted Bromobenzoic Acids
To benchmark the performance of this compound, we will compare it to a curated set of commercially available, structurally related alternatives. This allows for a systematic evaluation of the impact of substituent placement and identity on reactivity. Our chosen coupling partner for this comparative discussion is the archetypal phenylboronic acid.
The Candidates:
-
Target Molecule (A): this compound
-
Alternative B: 5-Bromo-2-hydroxy-3-methylbenzoic acid
-
Alternative C: 3-Bromo-2-hydroxybenzoic acid
-
Alternative D: 3-Bromo-5-methylbenzoic acid
Electronic Effects: The Interplay of Inductive and Resonance Effects
The electronic nature of the substituents on the aryl bromide significantly impacts the rate of the oxidative addition step. Electron-withdrawing groups generally accelerate this step by making the carbon of the C-Br bond more electrophilic. Conversely, electron-donating groups can retard the reaction.
-
-COOH (Carboxylic Acid): This group is moderately electron-withdrawing through induction.
-
-OH (Hydroxyl): This group is electron-withdrawing by induction but strongly electron-donating by resonance. When positioned ortho or para to the bromine, the resonance effect can increase the electron density of the C-Br bond, potentially slowing oxidative addition.
-
-CH3 (Methyl): This group is weakly electron-donating through induction and hyperconjugation.
In all our candidates, the bromine atom is meta to the electron-withdrawing carboxylic acid group, which will have a generally favorable, albeit modest, activating effect. The key electronic differentiators are the hydroxyl and methyl groups.
In This compound (A) and 3-Bromo-2-hydroxybenzoic acid (C) , the hydroxyl group is ortho to the bromine. This ortho-positioning can have a dual effect. While its inductive effect is electron-withdrawing, its strong resonance donation could potentially disfavor oxidative addition. Furthermore, the acidic proton of the hydroxyl group can interact with the base or catalyst, influencing the reaction pathway.
For 5-Bromo-2-hydroxy-3-methylbenzoic acid (B) , the hydroxyl group is para to the bromine. Here, the electron-donating resonance effect of the hydroxyl group is maximized, which may render this isomer slightly less reactive in the oxidative addition step compared to its counterparts where the hydroxyl group is ortho or absent.
In 3-Bromo-5-methylbenzoic acid (D) , the absence of the strongly electron-donating hydroxyl group likely makes it more susceptible to oxidative addition compared to the hydroxylated analogues. The weakly donating methyl group is expected to have a minor electronic impact.
Steric Hindrance: A Major Determinant of Reactivity
Steric hindrance around the C-Br bond can significantly impede the approach of the bulky palladium catalyst, thereby slowing down or even inhibiting the oxidative addition step.[3] This is a critical consideration for our ortho-substituted candidates.
-
This compound (A): The hydroxyl group at the 2-position introduces significant steric bulk adjacent to the bromine atom. This is likely to be the most significant factor governing its reactivity.
-
5-Bromo-2-hydroxy-3-methylbenzoic acid (B): The methyl group at the 3-position is ortho to the bromine, introducing steric hindrance.
-
3-Bromo-2-hydroxybenzoic acid (C): Similar to compound A, the ortho-hydroxyl group presents steric challenges.
-
3-Bromo-5-methylbenzoic acid (D): This molecule is the least sterically hindered around the bromine atom among the alternatives containing a methyl or hydroxyl group, with only a hydrogen atom at the ortho positions.
Performance Projections and Supporting Data
| Substrate | Structure | Key Differentiating Features | Expected Reactivity | Supporting Data (Analogous Systems) |
| This compound (A) | Ortho-hydroxyl group (steric hindrance) , Methyl group para to bromine | Moderate to Good | Suzuki coupling of ortho-substituted aryl bromides often requires more forcing conditions or specialized ligands to overcome steric hindrance.[3] | |
| 5-Bromo-2-hydroxy-3-methylbenzoic acid (B) | Ortho-methyl group (steric hindrance) , Hydroxyl group para to bromine | Moderate to Good | Similar to A, the ortho-methyl group will introduce steric challenges. | |
| 3-Bromo-2-hydroxybenzoic acid (C) | Ortho-hydroxyl group (steric hindrance) | Moderate to Good | The reactivity is expected to be similar to A, primarily dictated by the ortho-hydroxyl group. | |
| 3-Bromo-5-methylbenzoic acid (D) | Least sterically hindered , No ortho-substituent | Good to Excellent | 3-Bromobenzoic acid is a known effective substrate in Suzuki couplings, often providing high yields under standard conditions.[2] |
Data from Analogous Systems:
Studies on the Suzuki-Miyaura coupling of 3-bromobenzoic acid with various arylboronic acids have demonstrated high yields, often exceeding 90%, under relatively mild conditions. For instance, the coupling with phenylboronic acid using a palladium-glycine complex as a catalyst in water at room temperature proceeds in high yield.[4] This suggests that 3-Bromo-5-methylbenzoic acid (D) , being structurally similar and less sterically hindered, would perform very well.
Conversely, research on 5-bromosalicylic acid (5-bromo-2-hydroxybenzoic acid), an isomer of our hydroxylated candidates, shows that while the reaction proceeds in high yield, it may require longer reaction times or a higher catalyst loading compared to bromobenzoic acids without the hydroxyl group.[4] This supports the hypothesis that the hydroxyl group, while electronically activating in some respects, can also lead to more complex reactivity profiles.
Experimental Protocols: A Standardized Approach
To provide a framework for a direct comparison, the following standardized Suzuki-Miyaura coupling protocol is proposed. This protocol is based on established methodologies for the coupling of substituted bromobenzoic acids.[2][5]
Materials:
-
Substituted Bromobenzoic Acid (1.0 mmol)
-
Phenylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K3PO4) (3.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the substituted bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (3.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Stir the mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Conclusion and Recommendations
The performance of this compound in a Suzuki-Miyaura coupling reaction is anticipated to be moderate to good, with its reactivity being a trade-off between the activating effect of the carboxylic acid and the steric hindrance and electronic donation of the ortho-hydroxyl group. For synthetic campaigns where high yields and rapid reaction times are critical, 3-Bromo-5-methylbenzoic acid (D) is likely the superior choice due to its reduced steric hindrance.
However, the choice of substrate is often dictated by the desired substitution pattern in the final product. When the specific arrangement of functional groups in this compound is required, successful couplings can be achieved. It is recommended to employ highly active catalyst systems, such as those utilizing bulky, electron-rich phosphine ligands like SPhos or Buchwald-type ligands, to overcome the inherent steric challenges.[6] Further optimization of the base, solvent, and temperature may also be necessary to achieve optimal results.
This guide serves as a foundational resource for researchers embarking on syntheses involving these valuable building blocks. A thorough understanding of the interplay between electronic and steric effects is crucial for rational substrate selection and the efficient execution of Suzuki-Miyaura cross-coupling reactions.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.
- ACS Publications. (2029).
- RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
- Myers, A. (n.d.). The Suzuki Reaction - Chem 115.
- Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- NIH. (2024).
- ResearchGate. (n.d.).
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP).
- PMC - NIH. (2016).
- NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ResearchGate. (n.d.). Results of the Suzuki-Miyaura reaction of phenylboronic acid (1) with p-bromoacetophenone (2a; cf. Scheme 1) assisted by various metal oxides.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- MDPI. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
-
RSC Publishing. (n.d.). .
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde.
- ResearchGate. (n.d.). (PDF)
- RSC Publishing. (2024).
- Organic Syntheses Procedure. (n.d.). (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried.
- ResearchGate. (2016). (PDF) Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- PMC - NIH. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
- MDPI. (n.d.).
- ResearchGate. (2025). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine.
Sources
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 3-Bromo-2-hydroxy-5-methylbenzoic Acid
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate world of drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. The ability of a molecule to interact exclusively with its intended biological target while avoiding unintended interactions—a property known as selectivity—is a cornerstone of a successful and safe therapeutic. Off-target effects, arising from a compound's cross-reactivity with other biomolecules, can lead to a spectrum of adverse events, ranging from mild side effects to severe toxicity, and are a primary cause of late-stage clinical trial failures. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.
This guide provides an in-depth comparative analysis of the cross-reactivity of 3-Bromo-2-hydroxy-5-methylbenzoic acid , a novel salicylic acid derivative. As a structural analog of a well-established class of anti-inflammatory agents, its potential for off-target interactions warrants a thorough investigation. We will delve into the experimental methodologies employed to assess its selectivity, present a comparative analysis of its activity against a panel of relevant biological targets, and provide a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of therapeutic candidates.
Compound Profile: this compound
This compound belongs to the family of salicylic acid derivatives. Salicylates have a long history in medicine, with aspirin (acetylsalicylic acid) being the most prominent member, primarily for their anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism of action for most salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Hypothesized Primary Target: Based on its structural similarity to salicylic acid, the primary pharmacological target of this compound is hypothesized to be the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 .
The Rationale for Cross-Reactivity Profiling
While targeting COX enzymes is the intended therapeutic action, the structural motifs present in this compound could potentially lead to interactions with other enzymes and receptors. A comprehensive cross-reactivity assessment is therefore crucial to:
-
De-risk the development process: Early identification of potential off-target liabilities allows for informed decisions on whether to proceed with a candidate, modify its structure to improve selectivity, or terminate its development.
-
Predict potential side effects: Understanding the off-target profile can help in anticipating and monitoring for potential adverse drug reactions in subsequent clinical studies.
-
Elucidate the full pharmacological profile: Cross-reactivity studies can sometimes reveal unexpected beneficial activities, opening new therapeutic avenues for a compound.
To this end, a tiered approach to cross-reactivity screening is often employed, beginning with a focused panel of targets that are structurally or functionally related to the primary target, followed by broader screening against a larger panel of receptors, enzymes, and ion channels.
Experimental Design for Cross-Reactivity Assessment
A robust assessment of cross-reactivity relies on a combination of in vitro biochemical and cell-based assays. For our hypothetical study of this compound, we will focus on a primary panel of targets relevant to NSAID pharmacology.
Diagram of the Cross-Reactivity Assessment Workflow:
Caption: A tiered workflow for assessing the cross-reactivity of a novel compound.
Experimental Protocols
This assay determines the potency of this compound in inhibiting the activity of the two COX isoforms. A colorimetric inhibitor screening assay kit is a common and reliable method.[1]
Principle: The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of COX then reduces PGG2 to PGH2. This assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogen, which results in a color change that can be measured spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute the Heme cofactor in a suitable solvent (e.g., DMSO) and dilute in Assay Buffer.
-
Prepare a stock solution of Arachidonic Acid (substrate).
-
Prepare a stock solution of the colorimetric substrate.
-
Reconstitute the ovine COX-1 and human recombinant COX-2 enzymes in Assay Buffer.
-
Prepare a serial dilution of this compound and a known non-selective NSAID (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as controls.
-
-
Assay Procedure (96-well plate format):
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of the test compound or control at various concentrations.
-
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation:
-
Add 20 µl of the Colorimetric Substrate solution to all wells.
-
Initiate the reaction by adding 20 µl of Arachidonic Acid to all wells.
-
-
Data Acquisition: Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm) in a microplate reader at multiple time points to determine the reaction rate.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To assess the potential for this compound to interact with receptors that are part of the downstream signaling pathway of COX products, a competitive radioligand binding assay is employed. This example focuses on the Prostaglandin E2 receptor (EP subtype).
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. A decrease in the amount of bound radioligand in the presence of the test compound indicates binding to the receptor.
Step-by-Step Protocol: [2][3][4]
-
Reagent Preparation:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., EP2 receptor). Homogenize the cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membranes in a suitable assay buffer.
-
Radioligand: Prepare a working solution of a high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-PGE2).
-
Test Compound: Prepare a serial dilution of this compound.
-
Non-specific Binding Control: Prepare a high concentration of a known unlabeled ligand for the target receptor.
-
-
Assay Procedure (96-well plate format):
-
Total Binding Wells: Add the membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding Wells: Add the membrane preparation, radioligand, and a high concentration of the unlabeled ligand.
-
Test Compound Wells: Add the membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The membranes with the bound radioligand will be trapped on the filter.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data Analysis
The following tables present hypothetical data for this compound compared to standard reference compounds.
Table 1: In Vitro Inhibition of COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 2.8 | 5.4 |
| Indomethacin (Non-selective) | 0.1 | 1.5 | 0.07 |
| Celecoxib (COX-2 Selective) | 10.5 | 0.05 | 210 |
Interpretation of Selectivity Index: The selectivity index is a crucial metric for comparing the relative potency of a compound for two different targets. It is calculated by dividing the IC50 for the off-target (in this case, COX-1) by the IC50 for the on-target (COX-2). A higher selectivity index indicates greater selectivity for the on-target. In this hypothetical data, this compound shows a moderate preference for COX-2 over COX-1.
Diagram of Selectivity Comparison:
Caption: A visual representation of different selectivity profiles for COX inhibitors.
Table 2: Cross-Reactivity Panel for this compound
| Target | Assay Type | This compound (Ki in µM or % Inhibition @ 10 µM) |
| Primary Targets | ||
| Cyclooxygenase-1 (COX-1) | Enzyme Inhibition | IC50 = 15.2 µM |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | IC50 = 2.8 µM |
| Secondary Off-Target Panel | ||
| 5-Lipoxygenase (5-LOX) | Enzyme Inhibition | > 100 µM |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Enzyme Inhibition | 45.7 µM |
| Prostaglandin E2 Receptor (EP2) | Radioligand Binding | Ki > 50 µM |
| Thromboxane A2 Receptor (TP) | Radioligand Binding | Ki > 50 µM |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Ligand Binding Assay | 25% Inhibition @ 10 µM |
| Nuclear Factor Kappa B (NF-κB) Pathway | Cell-based Reporter Assay | 35% Inhibition @ 10 µM |
Discussion and Conclusion
The hypothetical cross-reactivity profiling of this compound reveals a compound with a multifaceted pharmacological profile. While it demonstrates preferential, albeit moderate, inhibition of the intended COX-2 target over COX-1, its activity against other targets such as mPGES-1 and the NF-κB pathway at higher concentrations cannot be disregarded. The lack of significant interaction with prostanoid receptors is a favorable characteristic, suggesting a lower likelihood of disrupting downstream signaling through direct receptor modulation.
This comparative guide underscores the critical importance of a systematic and multi-faceted approach to cross-reactivity assessment. The presented experimental workflows and data interpretation frameworks provide a robust foundation for evaluating the selectivity of novel chemical entities. For this compound, the next logical steps would involve expanding the off-target panel, conducting cell-based functional assays to understand the physiological relevance of the observed off-target activities, and ultimately, in vivo studies to correlate these in vitro findings with a real-world safety and efficacy profile. Through such rigorous and objective evaluation, the path from a promising lead compound to a safe and effective therapeutic can be navigated with greater confidence.
References
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An In-Depth Guide to the Comparative Efficacy of 3-Bromo-2-hydroxy-5-methylbenzoic Acid and Structurally Related Analogs
This guide provides a comprehensive comparison of the potential efficacy of this compound and its related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR), proposes standardized experimental protocols for evaluation, and presents a logical framework for comparing their biological activities, with a primary focus on anti-inflammatory and analgesic properties.
Introduction: The Benzoic Acid Scaffold in Drug Discovery
The benzoic acid scaffold is a foundational structure in medicinal chemistry, present in numerous biologically active compounds.[1] The carboxylic acid group is a critical hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors.[1] The biological activity of benzoic acid derivatives is profoundly influenced by the type and position of substituents on the aromatic ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile.[1][2]
Our focus compound, This compound , is a substituted salicylic acid derivative. Its therapeutic potential is dictated by the interplay of its four key functional groups:
-
Carboxylic Acid (-COOH): The primary acidic group, crucial for receptor binding and solubility.
-
Hydroxyl (-OH): A hydrogen bond donor and acceptor that can be critical for antioxidant activity and binding to enzyme active sites.[1] Its position ortho to the carboxylic acid is a hallmark of salicylates.
-
Bromine (-Br): A halogen that significantly increases lipophilicity, potentially enhancing membrane permeability. It is an electron-withdrawing group and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets.[3]
-
Methyl (-CH₃): An electron-donating and lipophilic group that can influence the molecule's ability to cross cell membranes and can introduce steric effects that may affect target binding and selectivity.[1][4]
To objectively evaluate the efficacy of this compound, we will compare it against a curated set of structurally related compounds:
-
Salicylic Acid: The parent compound, providing a baseline.
-
5-Bromosalicylic Acid: To isolate the effect of the bromine atom at the 5-position.
-
3-Methylsalicylic Acid: To isolate the effect of the methyl group at the 3-position.
-
5-Methylsalicylic Acid: To assess the positional importance of the methyl group.
General Synthesis Pathways
The synthesis of these compounds typically begins with commercially available precursors like salicylic acid or substituted phenols. For instance, 5-Bromosalicylic acid can be synthesized from salicylic acid via electrophilic aromatic substitution using a suitable brominating agent.[5][6] The synthesis of methylated and brominated derivatives often involves multi-step processes that may include protection of functional groups, directed ortho-lithiation, Grignard reactions, and subsequent functional group transformations.[7]
Experimental Protocols for Efficacy Evaluation
To ensure a robust and reproducible comparison, standardized in vitro and in vivo assays are essential. The following protocols are foundational for screening and characterizing the anti-inflammatory and analgesic potential of these compounds.
In Vitro Anti-inflammatory Assays
In vitro assays are rapid, cost-effective methods for initial screening and elucidating mechanisms of action.[8][9]
Protocol 1: Inhibition of Heat-Induced Albumin Denaturation
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to prevent the denaturation of bovine serum albumin (BSA) when heated.[10][11]
-
Reagents and Materials: Test compounds, Diclofenac Sodium (standard), Bovine Serum Albumin (BSA), Phosphate Buffered Saline (PBS, pH 6.4), Spectrophotometer.
-
Step-by-Step Methodology:
-
Prepare stock solutions of test compounds and Diclofenac Sodium in a suitable solvent (e.g., DMSO).
-
The reaction mixture consists of 0.2 mL of BSA solution (1% w/v aqueous solution) and 2.8 mL of PBS.
-
Add 2 mL of varying concentrations (e.g., 10-500 µg/mL) of the test compounds/standard to the mixture.
-
A control group consists of the BSA solution and PBS without any compound.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C for 10 minutes.
-
After cooling, measure the absorbance (turbidity) of the samples at 660 nm.
-
-
Data Analysis: The percentage inhibition of denaturation is calculated as: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100 The IC₅₀ value (concentration required for 50% inhibition) is then determined.
Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
-
Principle: The HRBC membrane is analogous to the lysosomal membrane. Its stabilization implies that the compound may inhibit the release of lysosomal enzymes and other inflammatory mediators.[8]
-
Reagents and Materials: Fresh human blood, Alsever's solution (anticoagulant), Isotonic saline, Hypotonic saline, Test compounds, Diclofenac Sodium, Centrifuge, Spectrophotometer.
-
Step-by-Step Methodology:
-
Collect fresh human blood and mix with an equal volume of Alsever's solution.
-
Centrifuge at 3000 rpm for 10 minutes and wash the packed red blood cells three times with isotonic saline.
-
Prepare a 10% (v/v) suspension of the packed cells in isotonic saline.
-
The reaction mixture consists of 1 mL of test compound/standard solution (in isotonic saline), 1 mL of 10% HRBC suspension, and 2 mL of hypotonic saline to induce hemolysis.
-
A control group contains the HRBC suspension and hypotonic saline without any compound.
-
Incubate all samples at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin release) at 560 nm.
-
-
Data Analysis: The percentage protection is calculated as: % Protection = [ (Abs_control - Abs_sample) / Abs_control ] * 100
In Vivo Anti-inflammatory and Analgesic Assays
In vivo models are crucial for validating the efficacy of compounds in a complex biological system.[12] All animal experiments must be conducted following ethical guidelines.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a classic model of acute inflammation. Sub-plantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).[13] The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.
-
Animals: Wistar rats (150-200g).
-
Reagents and Materials: Test compounds, Indomethacin (standard), 1% Carrageenan solution in saline, Plethysmometer.
-
Step-by-Step Methodology:
-
Fast animals overnight with free access to water.
-
Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection. The control group receives only the vehicle.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each time point: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100 Where ΔV is the change in paw volume from the initial measurement.
Protocol 4: Acetic Acid-Induced Writhing Test in Mice
-
Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing (abdominal constriction) response by stimulating the release of endogenous pain mediators like prostaglandins.[14][15] This model is highly sensitive for assessing peripherally acting analgesics.[14]
-
Animals: Swiss albino mice (20-25g).
-
Reagents and Materials: Test compounds, Aspirin (standard), 0.6% Acetic acid solution.
-
Step-by-Step Methodology:
-
Administer test compounds and standard drug (p.o. or i.p.) 30-60 minutes before the acetic acid injection. The control group receives the vehicle.
-
Inject 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the total number of writhes for each animal over a 20-minute period.
-
-
Data Analysis: The percentage of analgesic activity is calculated as: % Analgesia = [ (Writhes_control - Writhes_treated) / Writhes_control ] * 100
Visualization of Experimental Workflows
Caption: Workflow for evaluating anti-inflammatory and analgesic efficacy.
Comparative Efficacy and Structure-Activity Relationship (SAR)
Hypothetical Comparative Data
The following tables summarize plausible outcomes from the described experimental protocols. These values are for illustrative purposes to guide the discussion on SAR.
Table 1: Hypothetical In Vitro Anti-inflammatory Activity
| Compound | Albumin Denaturation IC₅₀ (µg/mL) | HRBC Membrane Stabilization IC₅₀ (µg/mL) |
| Salicylic Acid | >500 | >500 |
| 5-Bromosalicylic Acid | 250 | 280 |
| 3-Methylsalicylic Acid | 450 | 480 |
| 5-Methylsalicylic Acid | 420 | 460 |
| This compound | 150 | 180 |
| Diclofenac Sodium (Standard) | 85 | 95 |
Table 2: Hypothetical In Vivo Efficacy (at a fixed dose)
| Compound | Carrageenan Paw Edema (% Inhibition at 3h) | Acetic Acid Writhing (% Analgesia) |
| Salicylic Acid | 15% | 20% |
| 5-Bromosalicylic Acid | 35% | 45% |
| 3-Methylsalicylic Acid | 20% | 25% |
| 5-Methylsalicylic Acid | 22% | 28% |
| This compound | 55% | 65% |
| Indomethacin/Aspirin (Standard) | 70% | 75% |
Interpretation and SAR Discussion
The hypothetical data suggests a clear SAR trend:
-
Baseline Activity: Salicylic acid shows weak activity in these models, which is expected as its primary metabolite, aspirin, is the more potent anti-inflammatory agent through acetylation of COX enzymes.
-
Effect of Bromination: The addition of a bromine atom (5-Bromosalicylic Acid) significantly enhances both in vitro and in vivo activity compared to salicylic acid. This is likely due to the increased lipophilicity conferred by the bromine, facilitating better cell membrane interaction (as seen in the HRBC assay) and passage to the site of action. The bromine's electron-withdrawing nature also modulates the pKa of the phenolic hydroxyl group, which could influence target binding.
-
Effect of Methylation: Adding a methyl group (3-Methyl and 5-Methyl derivatives) provides a modest increase in activity over salicylic acid. This is also attributable to a slight increase in lipophilicity. The position of the methyl group appears to have a minor influence, which is consistent with some SAR studies on benzoic acids where positional changes of small alkyl groups can lead to variations in activity.[4]
-
Synergistic Effect: The combination of both bromo and methyl groups in This compound results in the highest potency among the tested analogs. This suggests a synergistic effect. The methyl group at the 5-position and the bromine at the 3-position create a unique electronic and steric profile. The enhanced lipophilicity from both groups likely maximizes tissue penetration and membrane interaction, leading to superior efficacy in reducing paw edema and inhibiting the writhing response.
Caption: Structure-Activity Relationship (SAR) of substituted salicylic acids.
Conclusion and Future Directions
This guide establishes a framework for the comparative evaluation of this compound and its analogs. Based on established structure-activity relationships, the combined presence of both a bromine atom and a methyl group on the salicylic acid scaffold is predicted to synergistically enhance anti-inflammatory and analgesic efficacy. The bromine substituent likely plays a more dominant role in increasing potency due to its significant impact on lipophilicity and its potential for halogen bonding interactions.
The detailed protocols provided herein offer a standardized methodology for validating these hypotheses experimentally. Future research should focus on performing these head-to-head comparisons and expanding the investigation to include mechanistic studies, such as COX-1/COX-2 enzyme inhibition assays and measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) to fully elucidate the therapeutic potential of this class of compounds.[17]
References
- BenchChem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
- Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents.
- Patsnap Synapse. (2025). What in vivo models are used for pain studies?
- Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review.
- Peiris, D. S. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96.
- ChemicalBook. (n.d.). 5-Bromosalicylic acid synthesis.
- Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3).
- MDPI. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives.
- Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-708.
- PubMed. (n.d.). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids.
- Tech Science Press. (2024). Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts.
- SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential.
- Benchchem. (n.d.). This compound.
- ResearchGate. (2021). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?
- PMC - NIH. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line.
- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
- Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3-Bromo-2-hydroxy-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For a molecule such as 3-Bromo-2-hydroxy-5-methylbenzoic acid, a substituted salicylic acid derivative with potential applications in organic synthesis and medicinal chemistry, understanding and controlling isomeric purity is paramount. The presence of even minute quantities of positional isomers can significantly alter a substance's physicochemical properties, biological activity, and toxicological profile.
This guide provides an in-depth comparison of analytical methodologies for the robust assessment of isomeric purity for this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounding our recommendations in established analytical principles and regulatory expectations. This document is designed to empower researchers and quality control scientists to select and implement the most appropriate analytical strategy for their specific needs, ensuring the integrity of their research and the quality of their materials.
The Genesis of Impurities: Understanding Potential Isomers
To develop a robust analytical method for isomeric purity, one must first anticipate the likely impurities. This compound is structurally a brominated derivative of p-cresotic acid (2-hydroxy-5-methylbenzoic acid). A common synthetic route involves the electrophilic bromination of p-cresotic acid.
Based on the directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the aromatic ring, the hydroxyl group is a strongly activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The methyl group is a weakly activating, ortho-, para-director. The primary site of bromination on p-cresotic acid is ortho to the powerful hydroxyl directing group, leading to the desired 3-bromo product.
However, the synthesis is not always perfectly selective. Potential positional isomers and related impurities that may arise include:
-
Starting Material: Unreacted 2-hydroxy-5-methylbenzoic acid.
-
Dibrominated Impurity: 3,5-Dibromo-2-hydroxy-benzoic acid could form if the reaction proceeds with an excess of the brominating agent.
-
Other Positional Isomers: While less likely due to directing group effects, other isomers resulting from bromination at different positions or from impurities in the starting material could theoretically be present.
Given that the target molecule is achiral, the primary focus of this guide will be on the separation of these positional isomers.
A Comparative Analysis of Analytical Techniques
The two most powerful and widely used chromatographic techniques for the analysis of non-volatile and semi-volatile organic compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Both offer distinct advantages and disadvantages for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most suitable and versatile technique for this analysis due to the polar nature of the carboxylic acid and hydroxyl groups, which impart good solubility in typical reversed-phase mobile phases.
A standard C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point. Separation is primarily driven by hydrophobic interactions between the analyte and the nonpolar stationary phase. For acidic compounds like our target molecule, it is crucial to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups to achieve good peak shape and reproducible retention times. This is accomplished by acidifying the mobile phase with agents like formic acid or phosphoric acid.[1]
However, for separating structurally similar positional isomers of aromatic compounds, a Phenyl-type stationary phase often provides superior selectivity.[2][3][4][5][6][7] These columns utilize π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the analyte, in addition to hydrophobic interactions. This secondary interaction mechanism can exploit subtle differences in the electron density and spatial arrangement of substituents on the aromatic ring of the isomers, often leading to baseline separation where a C18 column might fail.[3][5]
Table 1: Comparison of HPLC Stationary Phases for Isomeric Purity Analysis
| Parameter | C18 (ODS) Column | Phenyl Column | Rationale & Justification |
| Primary Separation Mechanism | Hydrophobic Interactions | Hydrophobic and π-π Interactions | Phenyl columns offer an additional, orthogonal separation mechanism crucial for resolving aromatic positional isomers.[2][3][4][5][6][7] |
| Selectivity for Isomers | Moderate | High | The π-π interactions are highly sensitive to the position of substituents on the aromatic ring, enhancing selectivity.[3][5] |
| Typical Mobile Phase | Acetonitrile/Water with Acid | Methanol/Water with Acid | Methanol is often preferred with phenyl columns as it can better facilitate π-π interactions compared to acetonitrile.[5] |
| General Applicability | Very Broad | More specialized for aromatic/unsaturated compounds | A C18 column is a good first choice, but a phenyl column is a powerful problem-solver for challenging isomer separations. |
Gas Chromatography (GC)
Gas chromatography is a high-resolution separation technique, but it requires the analyte to be volatile and thermally stable. Benzoic acid derivatives, due to their polar carboxylic acid group, have low volatility and tend to exhibit poor peak shape in GC. Therefore, a derivatization step is mandatory to convert the polar -COOH and -OH groups into less polar, more volatile esters or ethers.
A common and effective derivatization agent is a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic protons into trimethylsilyl (TMS) ethers/esters. The resulting derivatives are significantly more volatile and amenable to GC analysis.
Pairing GC with a Mass Spectrometry (MS) detector provides an exceptionally powerful analytical tool. Not only does it separate the isomers, but the mass spectrometer provides structural information, aiding in the unequivocal identification of impurities. While positional isomers will have the same molecular weight and very similar fragmentation patterns, their separation in time by the GC column allows for their individual detection and quantification.[1]
Table 2: Head-to-Head Comparison: HPLC vs. GC-MS for Isomeric Purity
| Feature | HPLC-UV/PDA | GC-MS (with Derivatization) |
| Sample Preparation | Simple dissolution in mobile phase | Requires a quantitative derivatization step |
| Speed | Typically faster per sample | Derivatization adds to the overall analysis time |
| Resolution | Good to excellent, especially with specialized columns | Excellent, high theoretical plate counts |
| Selectivity | Tunable via mobile phase and stationary phase | Primarily dependent on column and temperature program |
| Detection | UV/PDA provides quantitative data | MS provides structural confirmation and high sensitivity |
| Compound Suitability | Ideal for polar, non-volatile compounds | Requires volatile, thermally stable (or derivatized) compounds |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust starting points for method development and validation, adhering to principles outlined in ICH Q2(R2) and FDA guidelines.[2][3][4][5][6] A key aspect of a self-validating system is the inclusion of system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before sample analysis.
Protocol 1: High-Resolution Reversed-Phase HPLC Method
This method utilizes a phenyl stationary phase for optimal isomer selectivity.
Workflow Diagram:
Caption: HPLC workflow for isomeric purity analysis.
Step-by-Step Methodology:
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient: 40% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA, 230 nm and 300 nm.
-
Injection Volume: 10 µL.
-
-
Solutions Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Solution: Prepare a solution of this compound reference standard at approximately 0.5 mg/mL in diluent.
-
Sample Solution: Prepare the sample to be tested at approximately 0.5 mg/mL in diluent.
-
System Suitability Solution: If available, use a sample known to contain the main peak and at least one isomeric impurity. Otherwise, a spiked sample can be prepared.
-
-
System Suitability Test (SST):
-
Inject the System Suitability Solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the main peak area < 2.0%.
-
USP Tailing Factor for the main peak between 0.8 and 1.5.
-
Resolution between the main peak and the critical isomeric impurity > 2.0.
-
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Determine the area of all peaks in the sample chromatogram.
-
Calculate the percentage of each isomeric impurity using the area percent method:
-
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
-
-
Protocol 2: GC-MS Method with TMS Derivatization
This method offers high resolution and definitive identification of impurities.
Workflow Diagram:
Caption: GC-MS workflow with derivatization.
Step-by-Step Methodology:
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., Quadrupole).
-
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Evaporate any solvent under a gentle stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
MS Ion Source Temp: 230 °C.
-
Scan Range: 50-550 amu.
-
-
Analysis:
-
Inject the derivatized sample.
-
Identify the peak for the derivatized this compound.
-
Search for other peaks corresponding to potential isomeric impurities (which will have the same molecular ion).
-
Calculate the relative percentage of each isomer based on the total ion chromatogram (TIC) peak areas.
-
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques capable of assessing the isomeric purity of this compound. The choice between them depends on the specific requirements of the analysis and the available instrumentation.
-
For routine quality control where speed and simplicity are essential, the developed HPLC method using a phenyl column is highly recommended . It avoids the complexities of derivatization and offers excellent selectivity for positional isomers.
-
For impurity identification and structural elucidation during process development or in research settings, the GC-MS method is superior . The mass spectral data provides an invaluable layer of confirmation that is absent in standard UV detection.
Ultimately, a comprehensive analytical strategy may involve using HPLC for routine purity checks and GC-MS for orthogonal verification and in-depth impurity profiling. The methodologies presented here, grounded in established scientific principles and regulatory guidance, provide a robust framework for ensuring the isomeric purity, and thus the quality and safety, of this compound.
References
-
Imtakt USA. (n.d.). Unison UK-Phenyl Excels in Isomer Separation and Exhibits Excellent Selectivity. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
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Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
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Hawach Scientific. (n.d.). Phenyl HPLC Column, Liquid Chromatography Column. Retrieved from [Link]
- Jadhav, G. V., & Aslam, M. (n.d.). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Bromination of Aryl Esters of Para-Cresotic Acid. Journal of the Indian Chemical Society.
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). HPLC method for salicylic acid. Retrieved from [Link]
- Narayana, M. B., & Rao, J. V. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences, 3(6), 1149-1157.
-
SIELC Technologies. (n.d.). Separation of m-Cresotic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Bromocresol on Newcrom R1 HPLC column. Retrieved from [Link]
- Rashed, M. S. (2011). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). In Methods in molecular biology (Vol. 708, pp. 111–119). Humana Press.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-2-hydroxy-5-methylbenzoic Acid
Researchers and professionals in drug development and other scientific fields handle a vast array of chemical compounds daily. Among these, halogenated organic acids like 3-Bromo-2-hydroxy-5-methylbenzoic acid require meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Identification and Risk Assessment
Based on information for structurally similar compounds like 3-bromosalicylic acid, this chemical is classified with the following hazards[1]:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
As a brominated organic compound, it falls under the category of halogenated organic wastes[2]. These compounds are of particular concern because their improper disposal, such as incineration at inadequate temperatures, can lead to the formation of dioxins and other persistent organic pollutants.
Table 1: Hazard Profile and Physical Properties of this compound and Similar Compounds
| Property | This compound (and analogous compounds) | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Molecular Formula | C₈H₇BrO₃ | PubChem |
| Appearance | Solid | |
| Classification | Halogenated Organic Acid | [2] |
Personal Protective Equipment (PPE) and Safety Measures
Given the irritant nature of this compound, stringent adherence to PPE protocols is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure that skin is not exposed.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
All handling of this compound, especially weighing and preparing solutions, should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure[3].
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is a cornerstone of safe and compliant laboratory practice. This compound waste must be treated as halogenated organic waste [2].
Step 1: Designate a Waste Container
-
Select a clearly labeled, leak-proof container designated for "Halogenated Organic Waste"[4].
-
The container must be made of a material compatible with the chemical. For acidic waste, avoid metal containers[5]. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must have a secure, tight-fitting lid to prevent the release of vapors[4].
Step 2: Labeling the Waste Container
-
List all constituents of the waste, including this compound and any solvents or other chemicals present. Use full chemical names, not abbreviations[4].
-
Indicate the approximate concentration or percentage of each component.
-
Include the appropriate hazard pictograms (e.g., irritant).
Step 3: Waste Accumulation
-
Collect waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel[6][8].
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste [2][9]. This is because the disposal routes for these two types of waste are different; halogenated waste typically requires high-temperature incineration[2].
-
Do not mix this acidic waste with bases, cyanides, or sulfides, as this can cause violent reactions or the release of toxic gases[8].
On-Site Storage and Disposal Procedures
Once the waste container is full or has been in use for the maximum allowable time (which can vary by institutional and regional regulations), it must be prepared for disposal.
Storage:
-
Waste containers must be kept closed at all times, except when adding waste[4][8].
-
Store the container in a secondary containment bin to prevent spills.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals[5].
Disposal:
-
Disposal of this compound must be carried out through a licensed hazardous waste disposal company[10][11][12][13].
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest form that details the contents of the container.
Emergency Procedures: Spills and Exposures
Accidents can happen, and being prepared is essential for minimizing risks.
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
If the spill is small and you are trained to handle it:
-
Don appropriate PPE.
-
Contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial chemical absorbent).
-
Carefully sweep up the solid material, avoiding dust generation, or absorb the liquid.
-
Place the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][11].
-
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[11].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[11].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[13].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Bromo-2-hydroxy-5-methylbenzoic acid
As a Senior Application Scientist, it is understood that robust safety protocols are not a barrier to innovation but the very foundation upon which reliable and reproducible science is built. This guide provides an in-depth, procedural framework for the safe handling of 3-Bromo-2-hydroxy-5-methylbenzoic acid (C₈H₇BrO₃), moving beyond a simple checklist to instill a deep understanding of why each safety measure is critical. Our commitment is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.
Hazard Assessment & Risk Analysis: Understanding the Compound
This compound is a solid organic compound that presents significant hazards requiring stringent control measures. The primary risks during laboratory handling involve inadvertent ingestion, inhalation of airborne particles (dust), and direct contact with skin and eyes.
A thorough risk assessment begins with understanding its formal hazard classifications.
| Hazard Classification | GHS Code | Signal Word | Implication for Handling |
| Acute Toxicity, Oral (Category 3) | H301 | Danger | Toxic if swallowed. This is the most severe hazard. Minute quantities ingested, for example, via contaminated hands, can cause significant toxic effects. Preventing hand-to-mouth contamination is a primary safety objective. |
| Skin Irritation (Potential) | H315 (Assumed) | Warning | Based on data for structurally similar compounds, it is prudent to assume it causes skin irritation.[1][2][3] Prolonged contact may lead to redness, inflammation, or dermatitis. |
| Serious Eye Irritation (Potential) | H319 (Assumed) | Warning | Direct contact of dust with eyes is likely to cause serious irritation.[1][2][3] This necessitates robust eye protection. |
| Respiratory Irritation (Potential) | H335 (Assumed) | Warning | Inhalation of the solid as a fine dust may irritate the respiratory tract.[1][2][3] This drives the requirement for primary engineering controls. |
This compound is a halogenated organic acid, which carries specific implications for its disposal.[4][5][6]
The Core PPE Protocol: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all approach. It must be scaled to the procedure and quantity being handled. The following protocol establishes the minimum standard of protection.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is donned, the primary line of defense must be engaged. All operations involving the handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[4][5][7] This is non-negotiable. The fume hood's constant airflow prevents the accumulation and inhalation of hazardous dusts and vapors.
Eye and Face Protection
Given the potential for serious eye irritation, protection must be comprehensive.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory where this chemical is present.
-
Standard Operation: Chemical splash goggles are required when handling the solid or any of its solutions.[5][7][8] Goggles provide a full seal around the eyes, offering superior protection from airborne dust and splashes compared to safety glasses.
-
High-Risk Operations: A full-face shield worn over chemical splash goggles is mandated when there is a heightened risk of splashes, such as when handling larger quantities (>10g) or during exothermic reactions.[8][9][10]
Hand Protection: The Critical Barrier
Due to the high oral toxicity, gloves are the most critical barrier to preventing accidental ingestion.
-
Glove Type: Nitrile gloves are the standard for handling this compound.[4][5][9] They provide adequate protection against incidental contact with a wide range of organic solids. Always inspect gloves for tears or pinholes before use.[9]
-
Double Gloving: For procedures involving larger quantities or extended handling times, wearing two pairs of nitrile gloves is strongly recommended.[7] This provides an additional layer of safety against undetected micro-perforations in the outer glove.
-
Glove Discipline: Gloves must be removed immediately upon any known contamination. To prevent the spread of contamination, always remove gloves before touching common surfaces like doorknobs, keyboards, or telephones.[9] Wash hands thoroughly with soap and water after removing gloves.[9][11]
Body Protection
A lab coat is essential for protecting your skin and personal clothing from contamination.
-
Standard: A clean, buttoned, long-sleeved laboratory coat must be worn at all times.[4][5][9]
-
Additional Protection: For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat is advisable.
Footwear
Full-coverage shoes are mandatory. Closed-toe, closed-heel shoes made of a non-porous material must be worn in the laboratory at all times.[4][9][10]
Procedural Guidance: Step-by-Step Workflows
The effectiveness of PPE is directly tied to the procedures for its use.
PPE Selection & Safe Handling Workflow
This diagram outlines the decision-making process for selecting appropriate PPE and the subsequent handling steps.
Caption: PPE Selection and Safe Handling Workflow.
Donning PPE: The Correct Sequence
-
Body Protection: Don your lab coat and ensure it is fully buttoned.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Hand Protection: Don the inner pair of nitrile gloves (if double-gloving), followed by the outer pair. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat.
Doffing PPE: Preventing Cross-Contamination
This sequence is critical to avoid transferring contaminants from your PPE to your skin.
-
Outer Gloves: If double-gloving, remove the outer pair of gloves using a method that avoids touching the outer surface with your bare hand. Dispose of them in the designated halogenated waste container.
-
Face Shield/Goggles: Remove your face shield (if used), followed by your goggles, by handling the straps.
-
Lab Coat: Remove your lab coat, folding it so the contaminated exterior is folded inward.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with bare skin.
-
Hand Washing: Immediately wash your hands with soap and water for at least 20 seconds.
Emergency & Disposal Plans
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Emergency Response Logic
Caption: Emergency Response Decision Tree.
Exposure and First Aid
| Exposure Route | Immediate First Aid Response |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11][12] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek immediate medical attention.[11][12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[11] |
| Ingestion | Seek immediate medical attention. Rinse the mouth thoroughly with water. Do not induce vomiting. Provide the Safety Data Sheet (SDS) to emergency medical personnel.[13] |
Waste Disposal Protocol
As a halogenated organic compound, all waste generated from handling this compound must be disposed of correctly to prevent environmental contamination.
-
Segregation: All solid waste (excess chemical, contaminated gloves, wipes, etc.) must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[4][5][6]
-
No Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[4]
-
Institutional Policy: Adhere strictly to your institution's specific chemical waste management procedures.[4][6]
Conclusion
The safe handling of this compound is achieved through a systematic approach that combines engineering controls, appropriate PPE, and rigorous procedural discipline. By understanding the specific hazards of this compound—particularly its high oral toxicity—and implementing the multi-layered defense outlined in this guide, researchers can protect themselves and their colleagues while maintaining the highest standards of scientific integrity.
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- Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

